Product packaging for Z-Ile-ONp(Cat. No.:CAS No. 2130-99-6)

Z-Ile-ONp

货号: B554389
CAS 编号: 2130-99-6
分子量: 386,39 g/mole
InChI 键: NJDZCCJYUBNBMK-KSSFIOAISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Z-Ile-ONp (CAS 2130-99-6), identified chemically as Benzyloxycarbonyl-L-Isoleucine p-Nitrophenyl Ester, is a protected amino acid derivative extensively used in peptide synthesis, particularly as a key building block for the formation of peptide bonds. As an active ester, the p-nitrophenyl (ONp) group acts as an efficient leaving group, facilitating acylation reactions to incorporate the Z-protected isoleucine moiety into growing peptide chains. This white to off-white crystalline powder (with an assay of ≥98.0% by HPLC) is a valuable reagent in pharmaceutical development and drug discovery research, where it is employed in the creation of novel therapeutic agents. Its applications extend to biochemical research and chemical biology for probing biological systems. In practice, this compound must be stored in a cool (2-8°C), dry place under an inert atmosphere to maintain stability. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. Its safety and efficacy for medical applications have not been established.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22N2O6 B554389 Z-Ile-ONp CAS No. 2130-99-6

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-nitrophenyl) (2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-3-14(2)18(21-20(24)27-13-15-7-5-4-6-8-15)19(23)28-17-11-9-16(10-12-17)22(25)26/h4-12,14,18H,3,13H2,1-2H3,(H,21,24)/t14-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDZCCJYUBNBMK-KSSFIOAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2130-99-6
Record name N-[(Phenylmethoxy)carbonyl]-L-isoleucine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2130-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-nitrophenyl N-[(benzyloxy)carbonyl]-L-isoleucinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.683
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Principle and Application of Z-Ile-ONp as a Chromogenic Protease Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles, experimental applications, and data interpretation related to the use of Z-Ile-ONp as a chromogenic substrate for protease activity assays. While this compound is a specific molecule, the principles outlined herein are broadly applicable to a class of N-benzyloxycarbonyl (Z) protected amino acid ortho-nitrophenyl (ONp) or para-nitrophenyl (pNp) ester substrates used in enzyme kinetics and inhibitor screening.

Core Principle: Enzymatic Hydrolysis and Chromogenic Detection

The foundational principle of a this compound-based protease assay lies in the enzymatic cleavage of a specific peptide bond, leading to the release of a chromogenic product. The this compound substrate is composed of three key moieties:

  • Z (Benzyloxycarbonyl) group: An N-terminal protecting group for the amino acid.

  • Ile (Isoleucine): The specific amino acid residue that is recognized by the protease at the P1 position (the amino acid N-terminal to the scissile bond).

  • ONp (ortho-nitrophenyl) ester: The chromogenic leaving group.

In its intact form, this compound is a colorless compound. However, in the presence of a protease with specificity for cleaving at the C-terminus of an isoleucine residue, the ester bond is hydrolyzed. This enzymatic reaction releases ortho-nitrophenol, which, under alkaline pH conditions, forms the ortho-nitrophenolate anion, a distinct yellow-colored compound. The intensity of this yellow color, which can be quantified by measuring its absorbance at approximately 405-420 nm, is directly proportional to the amount of product formed and thus to the activity of the protease.

G cluster_0 Enzymatic Reaction This compound This compound (Colorless Substrate) Z-Ile Z-Isoleucine This compound->Z-Ile Enzymatic Cleavage o-Nitrophenol o-Nitrophenol (Yellow Product) This compound->o-Nitrophenol Release Protease Protease (e.g., Chymotrypsin, Elastase) Protease->this compound

Diagram 1: Enzymatic cleavage of this compound substrate.

Potential Target Proteases for this compound

The utility of this compound as a substrate is determined by the specificity of the protease being investigated. Several proteases are known to cleave at the C-terminal side of isoleucine residues, making them potential candidates for assays utilizing this substrate.

  • Chymotrypsin: While chymotrypsin primarily cleaves after large hydrophobic and aromatic amino acids like phenylalanine, tyrosine, and tryptophan, it also exhibits secondary cleavage activity after other residues, including isoleucine.[1]

  • Human Neutrophil Elastase (HNE): This serine protease, found in neutrophils, shows a preference for cleaving after small aliphatic amino acids, including valine, alanine, and isoleucine.

  • Thermolysin: A thermostable metalloproteinase, thermolysin preferentially cleaves at the N-terminus of bulky and aromatic amino acids, with isoleucine being one of its preferred residues.

Quantitative Data Presentation

SubstrateEnzymeKm (mM)Vmax (relative)Reference Conditions
Z-Ala-pNpSubtilisin1.31.0pH 8.0, 25°C
Z-Gly-pNpSubtilisin5.60.05pH 8.0, 25°C
Z-Phe-pNpChymotrypsin0.12100pH 7.8, 25°C
N-Succinyl-Ala-Ala-Pro-Phe-pNAα-Chymotrypsin1.720.46 µmol/min0.1 M Tris buffer, pH 8.6, 37°C
Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilideHuman Neutrophil Elastase--kcat/Km = 120,000 M-1s-1

Note: Data is compiled from various sources and should be considered illustrative. pNp (p-nitrophenyl) and pNA (p-nitroanilide) are analogous chromogenic leaving groups to ONp.

Detailed Experimental Protocol

The following is a generalized protocol for a colorimetric protease assay using a substrate like this compound. This protocol can be adapted and optimized for specific proteases and experimental goals.

4.1. Materials

  • Protease of interest (e.g., Chymotrypsin, Elastase)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Substrate Solvent (e.g., DMSO or ethanol)

  • Microplate reader or spectrophotometer capable of reading absorbance at 405-420 nm

  • 96-well microplate or cuvettes

  • Protease inhibitor (for negative controls)

4.2. Reagent Preparation

  • Assay Buffer: Prepare the desired buffer and adjust the pH to the optimal range for the protease being studied.

  • Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-20 mM).

  • Enzyme Working Solutions: Prepare a series of dilutions of the protease in the assay buffer to determine the optimal enzyme concentration for the assay.

  • Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentrations. For kinetic studies, a range of concentrations bracketing the expected Km value should be prepared.

4.3. Assay Procedure

  • Plate Setup: Add a defined volume of assay buffer to each well of the microplate.

  • Enzyme Addition: Add a small volume of the protease working solution to the appropriate wells. Include wells with no enzyme as a negative control to measure substrate auto-hydrolysis.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding the substrate working solution to each well.

  • Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 405-420 nm over time. Take readings at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 10-30 minutes).

4.4. Data Analysis

  • Calculate Initial Velocity (V₀): Plot absorbance versus time for each reaction. The initial velocity (V₀) is the slope of the linear portion of this curve.

  • Determine Kinetic Parameters: To determine Km and Vmax, perform the assay with varying substrate concentrations and plot V₀ versus substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis.

G cluster_0 Experimental Workflow start Start prep Reagent Preparation (Buffer, Substrate, Enzyme) start->prep setup Assay Plate Setup (Buffer + Enzyme) prep->setup preincubate Pre-incubation (e.g., 37°C for 5-10 min) setup->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Kinetic Measurement (Absorbance at 405-420 nm over time) initiate->measure analyze Data Analysis (Calculate V₀, Kₘ, Vₘₐₓ) measure->analyze end End analyze->end

Diagram 2: General workflow for a chromogenic protease assay.

Applications in Research and Drug Development

Assays utilizing chromogenic substrates like this compound are invaluable tools in several areas of scientific research and drug development:

  • Enzyme Characterization: Determining the substrate specificity and kinetic parameters of newly discovered or engineered proteases.

  • High-Throughput Screening (HTS): Screening large compound libraries to identify potential protease inhibitors. The simplicity and continuous nature of the assay make it well-suited for automated HTS platforms.

  • Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) of identified lead compounds.

  • Diagnostic Development: In some cases, the activity of specific proteases can serve as a biomarker for disease. Chromogenic assays can be adapted for the quantitative measurement of such activity in biological samples.

Conclusion

The this compound substrate, and its class of related chromogenic substrates, provide a robust and straightforward method for the quantitative assessment of protease activity. The core principle of enzymatic hydrolysis leading to a measurable color change allows for real-time kinetic analysis, making it a powerful tool for fundamental enzymology, drug discovery, and diagnostics. By understanding the principles outlined in this guide, researchers can effectively design, execute, and interpret experiments to further our understanding of protease function in health and disease.

References

Z-Ile-ONp: A Technical Guide for its Application in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-ONp, chemically known as N-Benzyloxycarbonyl-L-isoleucine 4-nitrophenyl ester, is a valuable chromogenic substrate in the field of biochemistry, primarily utilized for the detection and kinetic analysis of proteolytic enzymes. Its utility lies in the scissile p-nitrophenyl ester bond which, upon enzymatic cleavage, releases the yellow-colored p-nitrophenolate anion. The rate of formation of this colored product can be conveniently monitored spectrophotometrically, providing a direct measure of enzyme activity. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and a summary of relevant kinetic data.

Core Principles and Applications

The fundamental application of this compound is in colorimetric assays to determine the activity of proteases that exhibit specificity for large hydrophobic amino acid residues at the P1 position of their substrates. The benzyloxycarbonyl (Z) group serves as a protecting group for the amino terminus of the isoleucine residue, while the p-nitrophenyl (ONp) group acts as an excellent leaving group upon hydrolysis.

The primary enzyme studied using this compound is α-chymotrypsin , a serine protease that preferentially cleaves peptide bonds on the C-terminal side of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) and large hydrophobic residues like isoleucine. The isoleucine side chain of this compound fits well into the S1 specificity pocket of chymotrypsin, facilitating efficient catalysis.

Beyond chymotrypsin, the specificity of this compound for other proteases should be empirically determined. While it is a potential substrate for other chymotrypsin-like serine proteases, its utility for enzymes with different specificities, such as trypsin (prefers basic residues), elastase (prefers small, neutral residues), or papain (a cysteine protease with broader specificity), is expected to be limited.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name N-[(Phenylmethoxy)carbonyl]-L-isoleucine 4-nitrophenyl esterN/A
Synonyms This compound, N-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl esterN/A
Molecular Formula C₂₀H₂₂N₂O₆N/A
Molecular Weight 386.4 g/mol N/A
Appearance White to off-white crystalline powderN/A
Solubility Soluble in organic solvents like DMSO and DMF. Limited solubility in aqueous buffers.N/A
Kinetic Parameters of Chymotrypsin with p-Nitrophenyl Ester Substrates
Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)
N-acetyl-L-Trp-p-nitrophenol310.00215,500,000

Experimental Protocols

I. Preparation of Reagents

1. This compound Stock Solution:

  • Due to its limited aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Procedure: Weigh a precise amount of this compound powder and dissolve it in the chosen solvent to a final concentration of 10-50 mM. Store the stock solution at -20°C, protected from light and moisture.

2. α-Chymotrypsin Stock Solution:

  • Prepare a stock solution of α-chymotrypsin in a suitable buffer, such as 1 mM HCl, to maintain stability.

  • Procedure: Dissolve lyophilized α-chymotrypsin in cold 1 mM HCl to a concentration of 1-10 mg/mL. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

3. Assay Buffer:

  • A common buffer for chymotrypsin assays is Tris-HCl. The pH optimum for chymotrypsin activity is typically between 7.5 and 8.5.

  • Procedure: Prepare an 80 mM Tris-HCl buffer containing 100 mM CaCl₂. Adjust the pH to 7.8 at 25°C. Calcium ions are often included as they can enhance the stability of the enzyme.

II. Chymotrypsin Activity Assay Protocol

This protocol describes a continuous spectrophotometric assay to measure the activity of α-chymotrypsin using this compound as a substrate.

1. Reaction Setup:

  • Set up a series of reactions in a 96-well microplate or in individual cuvettes.

  • Prepare a reaction mixture containing the assay buffer and the desired final concentration of this compound. To do this, dilute the this compound stock solution into the assay buffer. The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically ≤ 1%) to avoid inhibiting the enzyme.

  • The final substrate concentration should ideally be varied to determine the Michaelis-Menten kinetics, with concentrations spanning below and above the expected Km value. A starting point could be a range from 0.01 mM to 1 mM.

  • Include a blank control for each substrate concentration containing the assay buffer and substrate, but no enzyme, to account for any non-enzymatic hydrolysis of this compound.

2. Enzyme Addition and Measurement:

  • Equilibrate the reaction mixture and the enzyme solution to the desired assay temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding a small volume of a freshly diluted α-chymotrypsin solution to the reaction mixture. The final enzyme concentration will depend on the specific activity of the enzyme preparation and the substrate concentration, but a starting point could be in the range of 1-10 µg/mL.

  • Immediately start monitoring the increase in absorbance at 405-410 nm over time using a spectrophotometer or microplate reader. The extinction coefficient of p-nitrophenol under alkaline conditions (pH > 7) is approximately 18,000 M⁻¹cm⁻¹.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Convert the rate of change in absorbance (ΔAbs/min) to the rate of product formation (moles/min) using the Beer-Lambert law (Abs = εcl), where ε is the molar extinction coefficient of p-nitrophenol, c is the concentration, and l is the path length of the cuvette or well.

  • Plot the initial velocities against the corresponding substrate concentrations.

  • Determine the kinetic parameters, Km and Vmax, by fitting the data to the Michaelis-Menten equation using a non-linear regression software.

  • Calculate the catalytic constant (kcat) from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]).

Visualizations

Enzymatic Hydrolysis of this compound by Chymotrypsin

Enzymatic_Reaction sub This compound es_complex Enzyme-Substrate Complex sub->es_complex Binding enz α-Chymotrypsin enz->es_complex acyl_enzyme Acyl-Enzyme Intermediate es_complex->acyl_enzyme Acylation pnp p-Nitrophenol (Yellow Product) es_complex->pnp z_ile Z-Isoleucine acyl_enzyme->z_ile Deacylation enz_re α-Chymotrypsin (Regenerated) acyl_enzyme->enz_re water H₂O water->acyl_enzyme

Caption: The ping-pong mechanism of this compound hydrolysis by chymotrypsin.

Experimental Workflow for Chymotrypsin Activity Assay

Assay_Workflow prep_reagents 1. Prepare Reagents (this compound, Chymotrypsin, Buffer) setup_rxn 2. Set up Reaction Mixture (Buffer + this compound) prep_reagents->setup_rxn equilibrate 3. Equilibrate to Assay Temperature setup_rxn->equilibrate add_enzyme 4. Initiate Reaction with Chymotrypsin equilibrate->add_enzyme measure_abs 5. Monitor Absorbance at 405-410 nm add_enzyme->measure_abs data_analysis 6. Analyze Data (Calculate V₀, Km, kcat) measure_abs->data_analysis

Caption: A stepwise workflow for determining chymotrypsin activity using this compound.

Conclusion

This compound is a robust and convenient chromogenic substrate for the continuous monitoring of α-chymotrypsin activity and for the screening of its inhibitors. The straightforward spectrophotometric assay allows for high-throughput applications in drug discovery and detailed kinetic characterization in basic research. While its specificity is primarily directed towards chymotrypsin and related proteases, empirical validation is necessary when exploring its use with other enzymes. The detailed protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this compound in a variety of biochemical applications.

References

An In-depth Technical Guide to the Mechanism of Action of Z-Ile-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Ile-ONp, or N-benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester, is a synthetic chromogenic substrate primarily utilized for the in vitro characterization of serine proteases, most notably chymotrypsin. Its mechanism of action is centered on its enzymatic hydrolysis by chymotrypsin, which cleaves the ester bond linking the isoleucine derivative to the p-nitrophenyl group. This cleavage releases p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. This guide provides a detailed overview of the molecular mechanism, kinetic parameters of related substrates, a comprehensive experimental protocol for its use in chymotrypsin assays, and visual representations of the underlying biochemical processes.

Core Mechanism of Action: Enzymatic Hydrolysis by Chymotrypsin

This compound serves as a substrate for chymotrypsin, a serine protease that preferentially cleaves peptide bonds C-terminal to bulky, hydrophobic amino acid residues such as tryptophan, tyrosine, phenylalanine, and leucine. Isoleucine, present in this compound, also fits this substrate specificity.

The hydrolysis of this compound by chymotrypsin follows a well-established two-step "ping-pong" mechanism characteristic of serine proteases[1]:

  • Acylation: The serine residue (Ser-195) in the catalytic triad (Ser-195, His-57, Asp-102) of chymotrypsin acts as a nucleophile, attacking the carbonyl carbon of the ester bond in this compound. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, leading to the release of the p-nitrophenolate anion and the formation of a covalent acyl-enzyme intermediate, where the Z-isoleucyl group is attached to Ser-195.

  • Deacylation: A water molecule enters the active site and, activated by His-57, acts as a nucleophile to hydrolyze the acyl-enzyme intermediate. This regenerates the active enzyme and releases the Z-L-isoleucine product.

The release of p-nitrophenol, which has a distinct yellow color and absorbs light maximally around 400-410 nm, allows for the continuous monitoring of the enzymatic reaction rate.

Quantitative Data: Kinetic Parameters of Related Chymotrypsin Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
N-acetyl-L-tryptophan p-nitrophenyl ester0.0023115,500,000pH 7.9, 25°C
N-acetyl-L-tyrosine ethyl ester0.7193275,714pH 7.9, 25°C
N-benzoyl-L-tyrosine p-nitroanilide---General Substrate

Data for N-acetyl-L-tryptophan p-nitrophenyl ester and N-acetyl-L-tyrosine ethyl ester are from studies on chymotrypsin cleavage at 25°C and pH 7.9.

Experimental Protocols

The following is a detailed protocol for a chymotrypsin activity assay using this compound, adapted from standard procedures for similar chromogenic substrates.

Materials and Reagents
  • α-Chymotrypsin (from bovine pancreas)

  • This compound (N-benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving this compound

  • Spectrophotometer capable of measuring absorbance at 410 nm

  • 96-well microplate or quartz cuvettes

Solution Preparation
  • Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl with 2 mM CaCl₂) to a concentration of 1 mg/mL. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in the assay buffer.

  • This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-100 mM. This stock solution should be stored at -20°C.

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 8.0.

Assay Procedure
  • Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentrations for the assay. It is recommended to test a range of substrate concentrations to determine the Km.

  • Reaction Setup:

    • For a 96-well plate format, add 180 µL of the substrate working solution to each well.

    • For a cuvette-based assay, add an appropriate volume of the substrate working solution (e.g., 900 µL for a 1 mL final volume).

  • Pre-incubation: Pre-incubate the substrate solution at the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL (for a 96-well plate) or 100 µL (for a cuvette) of the diluted chymotrypsin solution to initiate the reaction. Mix gently.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 410 nm over time using the spectrophotometer's kinetic mode. Record data points every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (ε of p-nitrophenol at pH 8.0 is approximately 18,000 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

Visualizations

Signaling Pathway of this compound Hydrolysis

Z_Ile_ONp_Hydrolysis cluster_enzyme Chymotrypsin Active Site E_S Enzyme-Substrate Complex (this compound bound) Acyl_E Acyl-Enzyme Intermediate (Z-Ile covalently bound) E_S->Acyl_E Acylation pNP p-Nitrophenol (Yellow Product) E_S->pNP E Free Enzyme Acyl_E->E Deacylation Z_Ile Z-Isoleucine Acyl_E->Z_Ile E->E_S Rebinding Z_Ile_ONp This compound Z_Ile_ONp->E_S Binding H2O Water H2O->Acyl_E

Caption: Enzymatic hydrolysis of this compound by chymotrypsin.

Experimental Workflow for Chymotrypsin Assay

Chymotrypsin_Assay_Workflow prep 1. Prepare Solutions (Enzyme, Substrate, Buffer) setup 2. Set up Reaction (Add substrate to well/cuvette) prep->setup preincubate 3. Pre-incubate (5 min at reaction temp.) setup->preincubate initiate 4. Initiate Reaction (Add enzyme) preincubate->initiate measure 5. Measure Absorbance (Kinetic read at 410 nm) initiate->measure analyze 6. Analyze Data (Calculate V₀, Km, kcat) measure->analyze

Caption: Workflow for a chymotrypsin kinetic assay using this compound.

Logical Relationship of Chymotrypsin Catalysis

Chymotrypsin_Catalytic_Triad Ser195 Ser195 (Nucleophile) Substrate Substrate (this compound) Ser195->Substrate Attacks Carbonyl His57 His57 (General Base) His57->Ser195 Activates Asp102 Asp102 (Orients His57) Asp102->His57 Positions

Caption: The catalytic triad of chymotrypsin and its interaction with the substrate.

Conclusion

This compound is a valuable tool for the specific and sensitive in vitro assay of chymotrypsin activity. Its mechanism of action, involving enzymatic hydrolysis and the release of a chromogenic product, allows for straightforward kinetic analysis. While direct kinetic parameters for this compound are not extensively published, data from analogous substrates provide a reliable framework for its application. The provided experimental protocol and visual diagrams offer a comprehensive guide for researchers and drug development professionals seeking to utilize this compound in their studies of serine protease function and inhibition. The absence of evidence for its use in direct cell signaling studies suggests its primary utility remains in biochemical and enzymatic characterization.

References

Z-Ile-ONp: A Chromogenic Substrate for Protease Activity - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protease research and drug development, the use of sensitive and specific substrates is paramount for the accurate determination of enzyme activity. Chromogenic substrates, which release a colored molecule upon enzymatic cleavage, offer a straightforward and continuous method for monitoring protease kinetics. This technical guide provides an in-depth overview of the chromogenic protease substrate Z-Ile-ONp (Nα-Benzyloxycarbonyl-L-isoleucine o-nitrophenyl ester). While specific kinetic data for this compound is not extensively available in public literature, this guide will leverage data from analogous Z-protected amino acid nitrophenyl esters and related substrates to provide a comprehensive resource for its application in the laboratory.

This compound is designed as a substrate for proteases that exhibit a preference for cleavage at the C-terminal side of large hydrophobic amino acid residues, such as isoleucine. Bovine α-chymotrypsin is a well-characterized serine protease known to hydrolyze peptide bonds C-terminal to tyrosine, phenylalanine, tryptophan, and leucine, with secondary activity towards methionine and isoleucine.[1] Therefore, this compound is a potential substrate for chymotrypsin and other chymotrypsin-like proteases. The enzymatic hydrolysis of this compound releases o-nitrophenol, a yellow chromophore that can be quantified spectrophotometrically.

Principle of Detection

The fundamental principle behind the use of this compound in protease assays is the enzymatic cleavage of the ester bond linking the isoleucine residue to the o-nitrophenyl (ONp) group. In its intact form, the substrate is colorless. Upon hydrolysis by a suitable protease, the free o-nitrophenol is released, which, under alkaline conditions, forms the yellow-colored o-nitrophenolate ion. The rate of formation of this colored product is directly proportional to the enzymatic activity and can be monitored by measuring the increase in absorbance at a specific wavelength, typically around 410 nm.

Quantitative Data: Kinetic Parameters of Analogous Substrates

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Z-Lys-pNATrypsin0.333 ± 0.0250.517 ± 0.0141391 ± 72[2][3]
Z-Lys-pNPTrypsin-561 ± 104 (k3)-[2]
MeO-Suc-Arg-Pro-Tyr-pNAChymotrypsin---[4]
N-benzoyl-L-alanine methyl esterα-Chymotrypsin---[5]

Note: The data presented is for analogous substrates and different enzymes and should be used for comparative and estimation purposes only. Experimental determination of the kinetic parameters for this compound with the specific protease of interest is highly recommended.

Experimental Protocols

This section provides a detailed methodology for a typical protease assay using a chromogenic substrate like this compound. This protocol can be adapted for various proteases that cleave after isoleucine.

I. Reagent Preparation
  • Assay Buffer: A common buffer for chymotrypsin-like proteases is 100 mM Tris-HCl, pH 8.3, containing 10 mM CaCl2.[4] The buffer should be prepared with high-purity water and filtered before use. The optimal pH and buffer composition may vary depending on the specific protease being assayed and should be determined empirically.

  • Substrate Stock Solution: Prepare a stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The concentration of the stock solution should be high enough to allow for dilution into the assay buffer without introducing a high percentage of organic solvent, which could inhibit the enzyme. A typical stock concentration is 10-20 mM. Store the stock solution at -20°C, protected from light.

  • Enzyme Solution: Prepare a stock solution of the purified protease in a suitable buffer that ensures its stability. For chymotrypsin, a common storage buffer is 1 mM HCl.[4] Immediately before the assay, dilute the enzyme stock to the desired working concentration in the assay buffer. It is advisable to include a stabilizing agent like 0.1% bovine serum albumin (BSA) or 0.1% Carbowax 6000 to prevent enzyme adsorption to surfaces, especially at low concentrations.[4]

  • Stopping Reagent (for endpoint assays): A 20% acetic acid solution can be used to stop the enzymatic reaction.[4]

II. Assay Procedure (Kinetic Assay)

This procedure is designed for a 96-well microplate format but can be adapted for cuvettes.

  • Prepare the Reaction Plate:

    • Add the desired volume of assay buffer to each well.

    • Add the appropriate volume of the working enzyme solution to the sample wells. For a negative control, add the same volume of assay buffer or a heat-inactivated enzyme solution.

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add the working substrate solution to each well to initiate the reaction. The final volume in each well should be consistent. Mix the contents of the wells thoroughly, avoiding the introduction of air bubbles.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm using a microplate reader in kinetic mode.[4] Record data points at regular intervals (e.g., every 30 seconds) for a period sufficient to obtain a linear initial velocity.

III. Data Analysis
  • Calculate the Initial Velocity (v0): Plot the absorbance values against time for each reaction. The initial velocity is the slope of the linear portion of this curve (ΔA/min).

  • Convert Absorbance to Product Concentration: Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) for o-nitrophenol under the specific assay conditions (pH, buffer) needs to be determined or obtained from the literature.

  • Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), perform the assay with varying substrate concentrations while keeping the enzyme concentration constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Visualizations

Enzymatic Cleavage of this compound

G Enzymatic Cleavage of this compound sub This compound (Substrate) es Enzyme-Substrate Complex sub->es + Enzyme enz Protease (e.g., Chymotrypsin) es->enz prod1 Z-Isoleucine es->prod1 Hydrolysis prod2 o-Nitrophenol (Chromophore) es->prod2

Caption: Enzymatic hydrolysis of this compound by a protease.

Experimental Workflow for a Chromogenic Protease Assay

G Workflow for Chromogenic Protease Assay prep Reagent Preparation (Buffer, Substrate, Enzyme) plate Prepare Reaction Plate (Add Buffer and Enzyme) prep->plate preinc Pre-incubate at Assay Temperature plate->preinc init Initiate Reaction (Add Substrate) preinc->init measure Kinetic Measurement (Read Absorbance at 410 nm) init->measure analyze Data Analysis (Calculate v₀, Kₘ, Vₘₐₓ) measure->analyze

Caption: A typical workflow for a kinetic chromogenic protease assay.

Chymotrypsin Signaling via Protease-Activated Receptors (PARs)

G Chymotrypsin Signaling in Intestinal Epithelial Cells chymo Chymotrypsin par2 PAR2 chymo->par2 Cleavage & Activation ca Calcium Mobilization par2->ca erk ERK1/2 Phosphorylation par2->erk il10 IL-10 Upregulation erk->il10

Caption: Chymotrypsin activates PAR2, leading to downstream signaling.[6]

Conclusion

This compound serves as a valuable tool for the investigation of proteases with a specificity for large hydrophobic residues at the P1 site. Although direct kinetic data for this specific substrate is limited, by understanding the principles of chromogenic assays and referencing data from analogous compounds, researchers can effectively design and execute experiments to characterize enzyme activity, screen for inhibitors, and elucidate biological pathways. The detailed protocols and visual workflows provided in this guide offer a solid foundation for the successful application of this compound in protease research and drug development.

References

The Use of Z-Ile-ONp for Detecting Protease Activity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of N-benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester (Z-Ile-ONp), a chromogenic substrate for the detection of protease activity. This document details the core principles of its mechanism, experimental protocols for key proteases, and a compilation of relevant kinetic data to support researchers in their experimental design and data interpretation.

Core Principles and Mechanism of Action

This compound belongs to the class of N-protected amino acid p-nitrophenyl esters, which serve as valuable tools for the continuous colorimetric monitoring of protease activity. The fundamental principle of this assay lies in the enzymatic cleavage of the ester bond linking the amino acid (isoleucine) to the p-nitrophenyl (pNP) group.

The substrate itself, this compound, is a colorless compound. However, upon hydrolysis by a protease with appropriate substrate specificity, it releases p-nitrophenol (pNP). Under alkaline or neutral pH conditions, p-nitrophenol is ionized to the p-nitrophenolate anion, which exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.[1] The rate of p-nitrophenolate formation is directly proportional to the enzymatic activity of the protease, allowing for a quantitative measurement of the enzyme's catalytic efficiency.

The general reaction mechanism is a two-step process characteristic of many serine proteases, such as chymotrypsin and neutrophil elastase.[2][3] The first step involves the formation of a covalent acyl-enzyme intermediate, with the release of the p-nitrophenol molecule. In the second, slower step, this intermediate is hydrolyzed by water, regenerating the free enzyme and releasing the N-protected amino acid.

Data Presentation: Comparative Kinetic Parameters

The efficiency of a protease in hydrolyzing a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). While specific kinetic data for this compound is not extensively reported, the following tables summarize kinetic parameters for the hydrolysis of structurally similar p-nitrophenyl ester substrates by chymotrypsin and neutrophil elastase. This data provides a valuable reference for understanding the expected enzymatic behavior.

Table 1: Kinetic Parameters for Chymotrypsin with p-Nitrophenyl Ester Substrates

SubstrateK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)pHTemperature (°C)Reference
p-Nitrophenyl Acetate0.1 - 1.00.02 - 0.220 - 2007.825[4]
N-acetyl-L-tyrosine p-nitrophenyl ester0.02 - 0.110 - 501 x 10⁵ - 5 x 10⁵7.825[5]
N-benzoyl-L-alanine methyl ester1.0 - 5.010 - 302 x 10³ - 3 x 10⁴7.825[4]

Table 2: Kinetic Parameters for Neutrophil Elastase with p-Nitroanilide Substrates

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)pHTemperature (°C)Reference
MeOSuc-Ala-Ala-Pro-Val-pNA200 - 50010 - 302 x 10⁴ - 1.5 x 10⁵8.025[1][6]
Suc-Ala-Ala-Pro-Phe-pNA50 - 1505 - 153 x 10⁴ - 3 x 10⁵7.537[2][7]

Note: Data for p-nitroanilide (pNA) substrates are included for neutrophil elastase as they are more commonly reported and structurally analogous in their chromogenic leaving group.

Experimental Protocols

The following are detailed methodologies for performing protease activity assays using a chromogenic substrate like this compound. These protocols are generalized and may require optimization for specific experimental conditions.

Chymotrypsin Activity Assay

Materials:

  • α-Chymotrypsin from bovine pancreas

  • This compound (or a suitable p-nitrophenyl ester substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.8) containing CaCl₂ (e.g., 10 mM)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate or quartz cuvettes

Procedure:

  • Prepare a stock solution of the substrate: Dissolve this compound in DMSO to a final concentration of 10-20 mM.

  • Prepare the working substrate solution: Dilute the stock solution in the Tris-HCl buffer to the desired final concentration (e.g., 0.1 - 2 mM). The optimal concentration should be determined experimentally and is ideally around the K_m value.

  • Prepare the enzyme solution: Dissolve α-chymotrypsin in a cold, slightly acidic buffer (e.g., 1 mM HCl) to the desired stock concentration. Immediately before the assay, dilute the enzyme in the Tris-HCl assay buffer to the final working concentration.

  • Assay Setup:

    • Add the appropriate volume of the working substrate solution to each well or cuvette.

    • Equilibrate the substrate solution to the desired assay temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding a small volume of the diluted enzyme solution.

    • Immediately start monitoring the increase in absorbance at 405 nm over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Convert the change in absorbance per minute to the concentration of p-nitrophenol released per minute using the molar extinction coefficient of p-nitrophenolate (ε ≈ 18,000 M⁻¹cm⁻¹ at pH > 7.5).[8]

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

Neutrophil Elastase Activity Assay

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound (or a suitable p-nitroanilide substrate like MeOSuc-Ala-Ala-Pro-Val-pNA)

  • HEPES or Tris-HCl buffer (e.g., 0.1 M, pH 7.5) containing NaCl (e.g., 0.5 M)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Spectrophotometer or microplate reader

  • 96-well microplate or quartz cuvettes

Procedure:

  • Prepare a stock solution of the substrate: Dissolve the substrate in DMSO to a concentration of 10-20 mM.

  • Prepare the working substrate solution: Dilute the stock solution in the assay buffer to the desired final concentration.

  • Prepare the enzyme solution: Reconstitute and dilute HNE in the assay buffer to the final working concentration.

  • Assay Setup:

    • Add the working substrate solution to the wells or cuvettes.

    • Pre-incubate at the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the diluted HNE solution.

    • Monitor the absorbance at 405 nm at regular intervals.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear phase of the reaction.

    • Calculate the enzyme activity using the molar extinction coefficient of the released chromophore.

Mandatory Visualizations

Signaling Pathway: Neutrophil Elastase in Inflammation

G cluster_0 Neutrophil Activation cluster_1 Enzyme Release and Activity Inflammatory Stimuli Inflammatory Stimuli Neutrophil Neutrophil Inflammatory Stimuli->Neutrophil Azurophil Granules Azurophil Granules Neutrophil->Azurophil Granules Degranulation Neutrophil Elastase (NE) Neutrophil Elastase (NE) Azurophil Granules->Neutrophil Elastase (NE) Release Extracellular Matrix Proteins Extracellular Matrix Proteins Neutrophil Elastase (NE)->Extracellular Matrix Proteins Degradation Pathogen Proteins Pathogen Proteins Neutrophil Elastase (NE)->Pathogen Proteins Degradation Tissue Damage Tissue Damage Extracellular Matrix Proteins->Tissue Damage

Caption: Neutrophil elastase release and its role in inflammation.

Experimental Workflow: Protease Activity Assay

G Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Substrate Solution Substrate Solution Prepare Reagents->Substrate Solution Enzyme Solution Enzyme Solution Prepare Reagents->Enzyme Solution Assay Buffer Assay Buffer Prepare Reagents->Assay Buffer Setup Reaction Setup Reaction Substrate Solution->Setup Reaction Initiate with Enzyme Initiate with Enzyme Enzyme Solution->Initiate with Enzyme Assay Buffer->Setup Reaction Add Substrate to Plate Add Substrate to Plate Setup Reaction->Add Substrate to Plate Equilibrate Temperature Equilibrate Temperature Add Substrate to Plate->Equilibrate Temperature Equilibrate Temperature->Initiate with Enzyme Measure Absorbance Measure Absorbance Initiate with Enzyme->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis Calculate Initial Velocity Calculate Initial Velocity Data Analysis->Calculate Initial Velocity Determine Enzyme Activity Determine Enzyme Activity Calculate Initial Velocity->Determine Enzyme Activity End End Determine Enzyme Activity->End

Caption: A typical workflow for a colorimetric protease assay.

Logical Relationship: Enzymatic Reaction Mechanism

G E_S Enzyme-Substrate Complex E_P Enzyme-Product Complex E_S->E_P k2 ES ES E_S->ES k-1 EP1P2 EP1P2 E_P->EP1P2 k3 E Free Enzyme S Substrate (this compound) P1 Product 1 (p-Nitrophenol) P2 Product 2 (Z-Ile) ES->E_S k1

Caption: Michaelis-Menten model of protease-substrate interaction.

References

An In-Depth Technical Guide to the Hydrolysis of Z-Ile-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of N-α-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester (Z-Ile-ONp). This chromogenic substrate is valuable for the characterization and kinetic analysis of chymotrypsin and other chymotrypsin-like serine proteases. This document details the underlying enzymatic mechanism, experimental protocols for activity assays, and relevant kinetic data for analogous substrates.

Core Concepts: The Enzymatic Hydrolysis of this compound

The hydrolysis of this compound is catalyzed by serine proteases, with α-chymotrypsin being a primary example. Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine.[1][2] While isoleucine is not an aromatic amino acid, chymotrypsin also exhibits secondary hydrolytic activity towards other bulky hydrophobic residues.[3]

The reaction proceeds via the liberation of p-nitrophenol (or its anionic form, p-nitrophenolate, at alkaline pH), a yellow-colored compound that can be quantified spectrophotometrically.[2] This allows for a continuous and sensitive measurement of enzymatic activity.

The Catalytic Mechanism of Chymotrypsin

Chymotrypsin employs a "ping-pong" mechanism, specifically a covalent hydrolysis pathway, which occurs in two main stages.[1][2] This process is facilitated by a catalytic triad of amino acid residues in the enzyme's active site: Serine-195, Histidine-57, and Aspartate-102.

Stage 1: Acylation (Burst Phase)

  • Substrate Binding: The this compound substrate binds to the active site of chymotrypsin. The bulky isoleucine side chain fits into a hydrophobic pocket, positioning the ester bond for cleavage.[1]

  • Nucleophilic Attack: The catalytic triad facilitates the deprotonation of the Serine-195 hydroxyl group, turning it into a potent nucleophile. This serine alkoxide attacks the carbonyl carbon of the this compound ester bond.[1][2]

  • Formation of the Tetrahedral Intermediate: This attack forms a short-lived, unstable tetrahedral intermediate.[4]

  • Release of p-Nitrophenol: The intermediate collapses, leading to the cleavage of the ester bond and the release of the p-nitrophenol leaving group. The Z-isoleucyl group remains covalently attached to the Serine-195 residue, forming an acyl-enzyme intermediate.[2]

Stage 2: Deacylation (Steady-State Phase)

  • Water Binding: A water molecule enters the active site.

  • Nucleophilic Attack by Water: The Histidine-57 residue, acting as a general base, deprotonates the water molecule, creating a hydroxide ion which then attacks the carbonyl carbon of the acyl-enzyme intermediate.

  • Formation of a Second Tetrahedral Intermediate: This results in the formation of a second tetrahedral intermediate.

  • Release of the Product and Enzyme Regeneration: This intermediate collapses, releasing the N-α-Benzyloxycarbonyl-L-isoleucine product and regenerating the active enzyme, ready for another catalytic cycle.

Quantitative Data

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Conditions
N-acetyl-L-tryptophan p-nitrophenyl ester310.0021.55 x 10⁷pH 7.9, 25°C
N-carbobenzoxy-DL-phenylalanine p-nitrophenyl esterNot specifiedNot specifiedNot specifiedStudied in DMSO
p-Nitrophenyl acetateNot specifiedNot specifiedNot specifiedpH 7.0, 25°C, in organic solvent-water mixtures
N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Trypsin)0.517Not specifiedNot specifiedpH dependent

Note: The data presented is for analogous substrates and different enzymes in some cases, and reaction conditions may vary. Researchers should determine the specific kinetic parameters for this compound under their experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a typical chymotrypsin activity assay using a chromogenic substrate like this compound.

Reagents and Buffers
  • Assay Buffer: 100 mM Tris-HCl, pH 7.8-8.0, containing 10 mM CaCl₂. Calcium ions are known to stabilize chymotrypsin.

  • Enzyme Solution: Bovine pancreatic α-chymotrypsin stock solution (e.g., 1 mg/mL) prepared in 1 mM HCl and diluted to the desired final concentration in the assay buffer.

  • Substrate Solution: this compound stock solution prepared in a water-miscible organic solvent such as DMSO or ethanol and diluted to the final desired concentration in the assay buffer.

  • Stopping Reagent (for endpoint assays): 1 M Sodium Carbonate (Na₂CO₃) or a specific chymotrypsin inhibitor.

Assay Procedure (Kinetic Assay)
  • Preparation: Set up a temperature-controlled spectrophotometer at 405-410 nm and equilibrate the instrument and all reagents to the desired assay temperature (e.g., 25°C or 37°C).

  • Reaction Mixture: In a cuvette, prepare the reaction mixture by adding the assay buffer and the substrate solution.

  • Initiation: Start the reaction by adding a small volume of the diluted enzyme solution to the cuvette. Mix thoroughly by gentle inversion.

  • Measurement: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period sufficient to obtain a linear rate of product formation.

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε of p-nitrophenol at pH > 7 is approximately 18,000 M⁻¹cm⁻¹ at 405 nm).

Determination of Kinetic Parameters

To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with a fixed enzyme concentration and varying concentrations of the this compound substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax/[E]total).

Visualizations

Catalytic Mechanism of Chymotrypsin

Catalytic_Mechanism E_S Enzyme-Substrate Complex (E-S) TS1 Tetrahedral Intermediate 1 E_S->TS1 Nucleophilic Attack by Ser-195 Acyl_E Acyl-Enzyme Intermediate (E-A) TS1->Acyl_E Intermediate Collapse P1 Product 1 Released (p-Nitrophenol) Acyl_E->P1 Acyl_E2 Acyl-Enzyme Intermediate (E-A) TS2 Tetrahedral Intermediate 2 Acyl_E2->TS2 Nucleophilic Attack by H2O E_P2 Enzyme-Product Complex (E-P2) TS2->E_P2 Intermediate Collapse E Regenerated Enzyme (E) E_P2->E P2 Product 2 Released (Z-Isoleucine) E_P2->P2 end E->end Ready for next cycle start start->E_S Substrate Binding

Caption: The ping-pong catalytic mechanism of chymotrypsin.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock Mix Prepare Reaction Mixture (Buffer + Substrate) Reagents->Mix Instrument Equilibrate Spectrophotometer (405-410 nm, 25/37°C) Instrument->Mix Initiate Initiate Reaction (Add Enzyme) Mix->Initiate Measure Monitor Absorbance vs. Time Initiate->Measure Calc_v0 Calculate Initial Velocity (v₀) Measure->Calc_v0 MM_Plot Plot v₀ vs. [Substrate] Calc_v0->MM_Plot Fit_Data Fit to Michaelis-Menten Equation MM_Plot->Fit_Data Determine_Params Determine Kₘ and Vₘₐₓ Fit_Data->Determine_Params

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

References

Z-Ile-ONp Enzyme Specificity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic specificity of Z-Ile-ONp (Nα-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester). This substrate is a valuable tool for characterizing the activity of certain proteases, particularly those with a preference for cleaving peptide bonds C-terminal to large hydrophobic residues. This document details the primary enzymes known to hydrolyze this compound, presents available kinetic data, outlines comprehensive experimental protocols for its use in enzyme assays, and visualizes relevant biological pathways and experimental workflows.

Core Concepts: Enzyme Specificity and Chromogenic Substrates

Enzyme specificity refers to the ability of an enzyme to select and act on a particular substrate from a variety of chemically similar compounds. This selectivity is crucial for the proper functioning of biological pathways.[1] Chromogenic substrates, such as this compound, are instrumental in studying enzyme kinetics. Upon enzymatic cleavage, these substrates release a colored compound, in this case, o-nitrophenol (ONp), which can be quantified spectrophotometrically to determine the rate of the enzymatic reaction.

The this compound substrate is designed to probe the S1 pocket of proteases, which is the primary determinant of substrate specificity. The isoleucine residue mimics a natural amino acid side chain, while the benzyloxycarbonyl (Z) group serves as an N-terminal protecting group. The o-nitrophenyl (ONp) group is an excellent leaving group that produces a measurable color change upon hydrolysis.

Primary Target Enzymes

Based on its structure, this compound is primarily a substrate for serine proteases with chymotrypsin-like activity. These enzymes possess a hydrophobic S1 binding pocket that accommodates large, non-polar amino acid residues like isoleucine. The two main classes of enzymes that exhibit this specificity are:

  • Chymotrypsin: A digestive serine protease that preferentially cleaves peptide bonds after large hydrophobic and aromatic amino acids such as tryptophan, tyrosine, phenylalanine, and leucine.[2] While its preference is for aromatic residues, it also demonstrates activity towards other bulky hydrophobic side chains.

  • The 20S Proteasome (Chymotrypsin-Like Activity): A key component of the ubiquitin-proteasome system responsible for intracellular protein degradation. The 20S proteasome possesses multiple catalytic activities, including a chymotrypsin-like activity that cleaves after hydrophobic residues.[3][4]

Quantitative Data on Enzyme Specificity

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source(s)
Bovine α-ChymotrypsinN-acetyl-L-tryptophan p-nitroanilide--300[5]
Bovine α-ChymotrypsinN-acetyl-L-phenylalaninamide29--[6]
20S Proteasome (Bovine)Z-Gly-Gly-Leu-pNA---[7]

Note: The kinetic constants can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition). The data presented here should be considered representative.

Experimental Protocols

Detailed methodologies for assaying chymotrypsin and proteasome activity using chromogenic substrates are provided below. These protocols can be adapted for the specific use of this compound.

Protocol 1: Spectrophotometric Assay of Chymotrypsin Activity

This protocol is adapted from standard procedures for measuring chymotrypsin activity using a p-nitroanilide substrate.[8][9]

Materials:

  • α-Chymotrypsin

  • This compound

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Calcium Chloride (CaCl₂)

  • Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for substrate stock

  • Hydrochloric Acid (HCl)

  • Spectrophotometer or microplate reader

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl buffer containing 20 mM CaCl₂. Adjust the pH to 8.0 with HCl.

  • Substrate Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.

  • Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to ensure stability. Immediately before the assay, dilute the enzyme to the desired working concentration in the assay buffer.

Assay Procedure (96-well plate format):

  • Set the microplate reader to measure absorbance at 405-410 nm and equilibrate to the desired temperature (e.g., 25°C or 37°C).[8]

  • Prepare a working substrate solution by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 0.1 - 1 mM).

  • To each well, add 180 µL of the working substrate solution.

  • Initiate the reaction by adding 20 µL of the diluted enzyme solution. For the blank, add 20 µL of assay buffer.

  • Immediately begin recording the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

  • Determine the initial rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.

Calculation of Activity:

Enzyme activity can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA/min) / (ε * l * [E])

Where:

  • ΔA/min is the rate of change in absorbance at 405 nm.

  • ε is the molar extinction coefficient of o-nitrophenol (typically ~10,000 M⁻¹cm⁻¹ at pH 8.0).

  • l is the path length of the light in the well (in cm).

  • [E] is the final concentration of the enzyme in mg/mL.

Protocol 2: Assay of 20S Proteasome Chymotrypsin-Like Activity

This protocol is based on established methods for measuring the chymotrypsin-like activity of the proteasome using fluorogenic or chromogenic substrates.[10][11][12]

Materials:

  • Purified 20S proteasome or cell lysate containing proteasomes

  • This compound or a fluorogenic equivalent (e.g., Suc-LLVY-AMC)

  • HEPES buffer (e.g., 20 mM HEPES, pH 8.0)

  • EDTA

  • ATP (for 26S proteasome assays)

  • Fluorometer or spectrophotometer

Reagent Preparation:

  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 0.5 mM EDTA, pH 8.0. For 26S proteasome activity, this buffer may be supplemented with ATP.[12]

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10-20 mM.

  • Proteasome Preparation: If using purified proteasome, dilute to the desired concentration in assay buffer. If using cell lysates, prepare the lysate in a suitable lysis buffer and determine the protein concentration.

Assay Procedure (Fluorometric - adaptable for chromogenic):

  • Set the fluorometer to the appropriate excitation and emission wavelengths for the chosen fluorophore (for AMC: Ex ~360-380 nm, Em ~460 nm).[11] For a chromogenic assay with this compound, set the spectrophotometer to 405-410 nm.

  • In a 96-well black plate (for fluorescence) or clear plate (for absorbance), add cell lysate or purified proteasome.

  • Prepare a working substrate solution by diluting the stock in assay buffer to the desired final concentration (e.g., 50-100 µM).

  • Initiate the reaction by adding the working substrate solution to each well.

  • Incubate at 37°C and measure the fluorescence or absorbance at regular intervals.

  • Determine the rate of substrate cleavage from the linear portion of the signal versus time plot.

Visualization of Pathways and Workflows

Signaling Pathways

Serine proteases, such as chymotrypsin, can act as signaling molecules by activating a family of G protein-coupled receptors known as Proteinase-Activated Receptors (PARs).[13] Activation of PARs occurs through proteolytic cleavage of their N-terminal domain, which unmasks a new N-terminus that acts as a tethered ligand, leading to intracellular signaling cascades.[11][13]

PAR_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serine Protease Serine Protease PAR PAR Serine Protease->PAR Cleavage Tethered Ligand Tethered Ligand PAR->Tethered Ligand Unmasks PAR_cleaved Cleaved PAR Tethered Ligand->PAR_cleaved Binds & Activates G_Protein G Protein PAR_cleaved->G_Protein Activation Effector Effector (e.g., PLC) G_Protein->Effector Activation Signaling Downstream Signaling Effector->Signaling

Caption: Activation of a Proteinase-Activated Receptor (PAR) by a serine protease.

In the context of intestinal epithelial cells, serine proteases can modulate barrier function through signaling pathways that are independent of PARs and involve protein kinase Cζ (PKCζ).[14]

Epithelial_Barrier_Signaling Serine Protease Serine Protease Apical Membrane Apical Membrane Serine Protease->Apical Membrane PKCzeta PKCζ Apical Membrane->PKCzeta Activates Tight Junction Proteins Occludin ZO-1 PKCzeta->Tight Junction Proteins Modulates Localization Increased Barrier Function Increased Barrier Function Tight Junction Proteins->Increased Barrier Function

Caption: Serine protease signaling enhances intestinal epithelial barrier function.

Experimental Workflows

The general workflow for determining the kinetic parameters of an enzyme with this compound involves a series of spectrophotometric measurements at varying substrate concentrations.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Enzyme and Substrate Stock Solutions B Prepare Serial Dilutions of Substrate A->B C Incubate Enzyme with Substrate Concentrations B->C D Monitor Absorbance at 405 nm over Time C->D E Calculate Initial Velocities (v₀) D->E F Plot v₀ vs. [Substrate] E->F G Determine K_m and V_max (Michaelis-Menten Plot) F->G H Calculate k_cat and k_cat/K_m G->H

Caption: Workflow for determining enzyme kinetic parameters.

A logical workflow for identifying an unknown enzyme that cleaves this compound would involve a series of screening and characterization steps.

Enzyme_Identification_Workflow Start Screen Putative Enzyme Sources Assay Assay for this compound Cleavage Activity Start->Assay Positive Activity Detected? Assay->Positive Purify Purify Active Enzyme Positive->Purify Yes End No Activity Positive->End No Characterize Characterize Enzyme: - MW - Inhibitor Profile - Kinetic Constants Purify->Characterize Identify Identify Enzyme (e.g., Mass Spec) Characterize->Identify

References

Unveiling Proteolytic Activity: A Technical Guide to the Discovery and Characterization of Proteases Cleaving Z-Ile-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to identify and characterize proteases capable of cleaving the chromogenic substrate N-α-Cbz-L-isoleucine-p-nitrophenyl ester (Z-Ile-ONp). This document outlines the core principles of protease activity assays, details specific experimental protocols, and presents quantitative data for relevant enzymes. The information herein is intended to equip researchers in academia and the pharmaceutical industry with the necessary knowledge to effectively screen for and analyze proteases with specificity towards isoleucine residues.

Introduction to Protease Discovery and this compound

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them significant targets for drug discovery and development. The identification of proteases with specific substrate specificities is a cornerstone of this research. Chromogenic substrates, such as this compound, are invaluable tools in this endeavor.

This compound is a synthetic peptide derivative that incorporates an isoleucine residue, a hydrophobic amino acid. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is linked to a p-nitrophenyl (ONp) group. Upon enzymatic cleavage of the ester bond by a protease, p-nitrophenol (or its ionized form, p-nitrophenolate) is released. This product imparts a yellow color to the solution, which can be quantified spectrophotometrically, providing a direct measure of enzymatic activity. Serine proteases, such as chymotrypsin and subtilisin, are known for their preference for cleaving peptide bonds following large hydrophobic residues and are therefore primary candidates for activity towards this compound.

Quantitative Analysis of Protease Activity

The kinetic parameters of an enzyme, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), are crucial for characterizing its efficiency and affinity for a given substrate. While specific kinetic data for the cleavage of this compound is not extensively documented, data from analogous substrates provide valuable insights into the expected enzymatic behavior.

EnzymeSubstrateKm (mM)Vmax (µmol·mL⁻¹·min⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹·s⁻¹)
Chymotrypsin-like Serine Protease from Thermoplasma volcanium[1]N-succinyl-L-phenylalanine-p-nitroanilide2.20.045Not ReportedNot Reported
Subtilisin E (Wild-type)N-succinyl-L-Alanine-L-Alanine-L-Proline-L-Phenylalanine-p-nitroanilide1.4Not Reported503.6 x 10⁴
Subtilisin E (PC3 Variant)N-succinyl-L-Alanine-L-Alanine-L-Proline-L-Phenylalanine-p-nitroanilide0.2Not Reported9504.8 x 10⁶

Note: The data for Subtilisin E was obtained in 40% DMF. The PC3 variant demonstrates significantly improved catalytic efficiency.

Experimental Protocols

General Spectrophotometric Assay for Protease Activity using this compound

This protocol outlines a continuous spectrophotometric assay to measure the activity of proteases that cleave this compound. The release of p-nitrophenolate is monitored by measuring the increase in absorbance at 405 nm.

Materials:

  • This compound (N-α-Cbz-L-isoleucine-p-nitrophenyl ester)

  • Protease of interest (e.g., chymotrypsin, subtilisin, or unknown sample)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.

    • Enzyme Solution: Prepare a stock solution of the purified protease or the experimental sample in the assay buffer. The optimal concentration will need to be determined empirically but should be in a range that provides a linear rate of substrate hydrolysis over the measurement period. Keep the enzyme solution on ice.

    • Assay Buffer: Prepare the desired assay buffer and bring it to the assay temperature (e.g., 25°C or 37°C).

  • Assay Setup:

    • In a 96-well microplate or a cuvette, add the appropriate volume of assay buffer.

    • Add the desired volume of the substrate stock solution to achieve the final desired concentration (e.g., 100 µM). The final concentration of DMSO should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

    • Include a blank control containing the assay buffer and substrate but no enzyme.

  • Enzymatic Reaction and Measurement:

    • Pre-incubate the plate or cuvette at the desired temperature for 5 minutes.

    • Initiate the reaction by adding the enzyme solution to the wells or cuvette.

    • Immediately start monitoring the increase in absorbance at 405 nm over a set period (e.g., 10-30 minutes) at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA405/minute) from the linear portion of the absorbance versus time plot.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate at 405 nm (approximately 10,000 M⁻¹cm⁻¹ at pH 8.0), c is the concentration, and l is the path length.

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constants, the assay described in section 3.1 is performed with varying concentrations of the this compound substrate.

Procedure:

  • Follow the general assay protocol, but prepare a series of substrate concentrations ranging from approximately 0.1 x Km to 10 x Km. A preliminary experiment may be necessary to estimate the approximate Km value.

  • Measure the initial velocity (v0) for each substrate concentration.

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the discovery and characterization of proteases that cleave this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_output Output reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) assay_setup Assay Setup (Microplate/Cuvette) reagent_prep->assay_setup reaction_init Reaction Initiation (Add Enzyme) assay_setup->reaction_init data_acq Data Acquisition (Spectrophotometry at 405 nm) reaction_init->data_acq rate_calc Calculate Reaction Rate (ΔA/min) data_acq->rate_calc kinetic_params Determine Kinetic Parameters (Km, Vmax, kcat) rate_calc->kinetic_params data_table Quantitative Data Summary kinetic_params->data_table

References

Core Topic: Preliminary Studies with Z-Ile-ONp in Enzymatic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the preliminary studies involving N-α-[(benzyloxy)carbonyl]-L-Isoleucine-p-nitrophenyl ester (Z-Ile-ONp), focusing on its application in the enzymatic synthesis of the antimicrobial dipeptide precursor, N-α-[Carbobenzyloxy]-Ile-Gln (Z-IQ). The information presented is targeted towards researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preliminary studies on the enzymatic synthesis of Z-IQ using this compound as an acyl donor.

Table 1: Solubility and Partition Coefficient of this compound

ParameterValueConditions
Solubility0.318 mM50% (v/v) ethyl acetate in 0.1 M Tris–HCl buffer pH 8, 40°C, 200 rpm
Partition Coefficient (P)4.30Biphasic system of 50% (v/v) ethyl acetate and 0.1 M Tris–HCl buffer pH 8

Table 2: Kinetic Parameters of Granulosain I

ParameterValueSubstrate
Km0.6158 mMThis compound

Table 3: Reaction Conditions for Z-IQ Synthesis

ComponentConcentration
This compound (Acyl Donor)0.392 mM
L-Glutamine (Gln-OH) (Nucleophile)3.180 mM
Soluble Granulosain2.47 mg/mL
Enzyme Activity32.49 ± 0.186 IU/mg
2-mercaptoethanol20 mM
Triethyl ammonium (TEA)0.392 mM

Experimental Protocols

1. Determination of this compound Solubility and Partition Coefficient

This protocol outlines the procedure to determine the solubility and partition coefficient of this compound in the reaction medium.

  • Materials: this compound, Ethyl acetate, 0.1 M Tris–HCl buffer (pH 8).

  • Equipment: Shaking Incubator (e.g., GFL Shaking Incubator Orbital Motion, Model 3031, Germany).

  • Procedure:

    • Prepare a biphasic system consisting of 50% (v/v) ethyl acetate in 0.1 M Tris–HCl buffer (pH 8).

    • Add an excess of this compound to the biphasic system.

    • Incubate the mixture at 40°C with orbital shaking at 200 rpm to ensure saturation.

    • After reaching equilibrium, separate the organic and aqueous phases.

    • Determine the concentration of this compound in the ethyl acetate phase to establish its solubility.

    • Determine the concentration of this compound in the aqueous phase.

    • Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the organic phase to its concentration in the aqueous phase.

2. Enzymatic Synthesis of Z-IQ Peptide (Kinetic Control)

This protocol details the enzymatic synthesis of the Z-IQ peptide under kinetic control using granulosain.

  • Materials: this compound, L-Glutamine (Gln-OH), Soluble granulosain extract, 0.1 M Tris–HCl buffer (pH 8), Ethyl acetate, 2-mercaptoethanol, Triethyl ammonium (TEA).

  • Equipment: Shaking Incubator.

  • Procedure:

    • Prepare the reaction medium consisting of a biphasic system of 50% (v/v) ethyl acetate in 0.1 M Tris–HCl buffer (pH 8).

    • Add the following components to the reaction mixture to the final concentrations listed in Table 3:

      • This compound (0.392 mM)

      • L-Glutamine (3.180 mM)

      • Soluble granulosain (2.47 mg/mL)

      • 2-mercaptoethanol (20 mM)

      • Triethyl ammonium (TEA) (0.392 mM)

    • Incubate the reaction mixture at 40°C with agitation.

    • Monitor the progress of the reaction by measuring the formation of the Z-IQ peptide over time using a suitable analytical method (e.g., HPLC).

3. Enzymatic Synthesis of Z-IQ Peptide (Thermodynamic Control - for comparison)

For comparative purposes, a synthesis reaction under thermodynamic control was also performed.

  • Materials: N-α-[(benzyloxy)carbonyl]-L-Isoleucine (Z-Ile-OH), L-Glutamine (Gln-OH), Soluble granulosain extract, 0.1 M Tris–HCl buffer (pH 8), Ethyl acetate, 2-mercaptoethanol, Triethyl ammonium (TEA).

  • Procedure:

    • The reaction is set up under the same conditions as the kinetically controlled synthesis.

    • However, this compound is replaced with 0.392 mM N-α-[(benzyloxy)carbonyl]-L-Isoleucine (Z-Ile-OH) as the acyl donor.

Visualizations

Experimental Workflow for Z-IQ Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_medium Prepare Biphasic System (50% Ethyl Acetate in 0.1 M Tris-HCl pH 8) mix Combine Reactants in Biphasic System prep_medium->mix prep_reactants Prepare Reactants: - this compound (Acyl Donor) - Gln-OH (Nucleophile) - Granulosain (Enzyme) - 2-mercaptoethanol - TEA prep_reactants->mix incubate Incubate at 40°C with Agitation mix->incubate Kinetic Control monitor Monitor Z-IQ Formation (e.g., HPLC) incubate->monitor

Caption: Workflow for the enzymatic synthesis of Z-IQ peptide.

Logical Relationship of Components in Kinetically Controlled Synthesis

G cluster_inputs Inputs cluster_catalyst Catalyst cluster_product Product Z_Ile_ONp This compound (Acyl Donor) Z_IQ Z-IQ Peptide Z_Ile_ONp->Z_IQ Gln_OH Gln-OH (Nucleophile) Gln_OH->Z_IQ Granulosain Granulosain (Enzyme) Granulosain->Z_IQ catalyzes

Caption: Component relationships in Z-IQ synthesis.

Methodological & Application

Application Note: Z-Ile-ONp Protease Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, playing crucial roles in numerous physiological and pathological processes. The accurate measurement of protease activity is fundamental to understanding their function and for the development of therapeutic inhibitors. This application note describes a detailed protocol for a protease assay using the chromogenic substrate Nα-Carbobenzoxy-L-isoleucine p-nitrophenyl ester (Z-Ile-ONp). This substrate is particularly useful for assaying chymotrypsin and other chymotrypsin-like serine proteases that exhibit a preference for cleaving peptide bonds C-terminal to large hydrophobic residues like isoleucine.[1]

The assay is based on the enzymatic hydrolysis of this compound, which releases the yellow chromophore p-nitrophenol (pNP). The rate of pNP formation is directly proportional to the protease activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.[2][3] This method provides a simple, continuous, and sensitive means to determine protease kinetics and to screen for potential inhibitors.

Principle of the Assay

The this compound protease assay relies on the enzymatic cleavage of the ester bond between the L-isoleucine residue and the p-nitrophenol group. Upon hydrolysis by a protease, the colorless substrate is converted into Nα-Carbobenzoxy-L-isoleucine and p-nitrophenol. The released p-nitrophenol is yellow under the typical alkaline conditions of the assay buffer and exhibits a strong absorbance at 405-410 nm. The initial rate of the increase in absorbance is directly proportional to the concentration of the active protease in the sample.

Data Presentation

Table 1: Representative Kinetic Parameters for Chymotrypsin with a Hydrophobic P1 Substrate

The following table provides representative Michaelis-Menten constants for bovine α-chymotrypsin with a substrate containing a hydrophobic residue at the P1 position, analogous to this compound. These values are illustrative and can vary based on specific experimental conditions.

ParameterValueConditionsReference
K_m_ (app)1.33 mMpH 7.0, 55°C[4]
k_cat_31.46 s⁻¹pH 7.0, 55°C[4]
k_cat_/K_m_2.37 x 10⁴ M⁻¹s⁻¹pH 7.0, 55°C[4]

Table 2: Optimal Assay Conditions for Chymotrypsin-like Proteases

This table summarizes the generally accepted optimal conditions for assays involving chymotrypsin and similar proteases using p-nitroanilide or related substrates.

ParameterOptimal Range/ValueNotesReference(s)
pH 7.5 - 9.0Activity is significantly reduced below pH 6.[5][6]
Temperature 25 - 50 °CHigher temperatures can lead to enzyme instability. 37°C is a common compromise.[5][7]
Buffer System Tris-HClA common buffer system for maintaining a stable pH in the optimal range.[5]
Calcium Chloride (CaCl₂) 10 - 20 mMOften included as it can stabilize the chymotrypsin enzyme.[8]
Organic Solvent 1-5% DMSO or DMFRequired to dissolve the hydrophobic p-nitroanilide substrate.[9]

Experimental Protocols

Materials and Reagents

  • Enzyme: Purified chymotrypsin or a sample containing chymotrypsin-like activity.

  • Substrate: Nα-Carbobenzoxy-L-isoleucine p-nitrophenyl ester (this compound).

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.[8]

  • Substrate Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Enzyme Dilution Buffer: 1 mM HCl.[3]

  • Instrumentation: UV/Visible spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

  • Consumables: 96-well microplates (clear, flat-bottom) or quartz cuvettes.

Preparation of Reagents

  • Assay Buffer (100 mM Tris-HCl, pH 8.0, 20 mM CaCl₂):

    • Dissolve 12.11 g of Tris base in approximately 800 mL of deionized water.

    • Add 2.94 g of CaCl₂ dihydrate.

    • Adjust the pH to 8.0 at 25°C using 1 M HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM this compound):

    • Dissolve the appropriate amount of this compound in DMSO or DMF to achieve a final concentration of 10 mM.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Enzyme Stock Solution:

    • Prepare a concentrated stock solution of the protease in cold 1 mM HCl to maintain stability.[3]

    • The final concentration will depend on the specific activity of the enzyme preparation.

Assay Procedure (96-well plate format)

  • Prepare Working Solutions:

    • Working Substrate Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM). Prepare this solution fresh daily.

    • Working Enzyme Solution: On the day of the experiment, dilute the enzyme stock solution in Assay Buffer to a concentration that will yield a linear rate of absorbance change over the desired time course. A preliminary experiment is recommended to determine the optimal enzyme concentration.

  • Assay Setup:

    • Add 180 µL of the Working Substrate Solution to each well of a 96-well microplate.

    • Include wells for a blank control (180 µL of Working Substrate Solution and 20 µL of Assay Buffer without enzyme).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Add 20 µL of the Working Enzyme Solution to each well to initiate the reaction.

    • For the blank wells, add 20 µL of Assay Buffer.

  • Data Acquisition:

    • Immediately start monitoring the increase in absorbance at 405 nm in a microplate reader.

    • Take readings every 30-60 seconds for a period of 10-30 minutes. Ensure the reaction rate is linear during the measurement period.

Data Analysis

  • Calculate the Rate of Reaction (ΔA₄₀₅/min):

    • For each sample, plot absorbance at 405 nm versus time.

    • Determine the slope of the linear portion of the curve. This represents the initial rate of the reaction (ΔA₄₀₅/min).

    • Subtract the rate of the blank control from the rate of each sample to correct for any non-enzymatic hydrolysis of the substrate.

  • Calculate Protease Activity:

    • Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of p-nitrophenol production.

    • The molar extinction coefficient (ε) for p-nitrophenol at pH 8.0 and 405 nm is approximately 18,000 M⁻¹cm⁻¹.

    • The path length (l) for a standard 96-well plate with a 200 µL volume is typically around 0.5 cm, but should be determined for the specific plate and reader used.

    Activity (µmol/min/mL) = (ΔA₄₀₅/min) / (ε × l) × (Total Reaction Volume / Enzyme Volume) × 1000

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (Tris-HCl, pH 8.0, CaCl2) add_substrate Add Working Substrate Solution to Plate prep_buffer->add_substrate prep_substrate Prepare Substrate Stock (this compound in DMSO) prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme pre_incubate Pre-incubate at 37°C add_substrate->pre_incubate pre_incubate->add_enzyme read_absorbance Measure Absorbance at 405 nm (kinetic read) add_enzyme->read_absorbance plot_data Plot Absorbance vs. Time read_absorbance->plot_data calc_rate Calculate Initial Rate (ΔA405/min) plot_data->calc_rate calc_activity Calculate Protease Activity calc_rate->calc_activity

Caption: Experimental workflow for the this compound protease assay.

signaling_pathway Proenzyme Inactive Proenzyme (Zymogen) ActiveEnzyme Active Protease Proenzyme->ActiveEnzyme Proteolytic Cleavage Substrate Protein Substrate ActiveEnzyme->Substrate Binds to CleavedProducts Cleaved Products Substrate->CleavedProducts Cleavage BiologicalResponse Downstream Biological Response CleavedProducts->BiologicalResponse Triggers

Caption: Generalized signaling pathway involving protease activation.

References

Application Notes and Protocols for the Chromogenic Substrate o-Nitrophenyl-β-D-galactopyranoside (ONPG) in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Nitrophenyl-β-D-galactopyranoside (ONPG) is a widely used chromogenic substrate for the determination of β-galactosidase activity.[1][2][3] This compound, which is colorless, is hydrolyzed by β-galactosidase to produce galactose and o-nitrophenol.[2][3][4] The resulting o-nitrophenol is a yellow-colored compound that can be quantified spectrophotometrically, typically at a wavelength of 420 nm.[1][2][3][4] The intensity of the yellow color is directly proportional to the amount of o-nitrophenol produced, which in turn reflects the activity of the β-galactosidase enzyme.[2][4] This principle allows for a simple and sensitive continuous assay for enzyme kinetics.

The lacZ gene, which codes for β-galactosidase, is a common reporter gene in molecular biology. Consequently, ONPG is frequently employed to measure the activity of this enzyme as an indicator of gene expression levels.[5]

Principle of the Assay

The enzymatic reaction at the core of the ONPG assay is the hydrolysis of the β-glycosidic bond in ONPG by β-galactosidase. This reaction yields two products: galactose and o-nitrophenol. The o-nitrophenol product is chromogenic, meaning it absorbs light in the visible spectrum, specifically exhibiting a yellow color in solution. The rate of formation of o-nitrophenol, and thus the rate of color development, is a direct measure of the β-galactosidase activity.

Diagram of the Enzymatic Reaction

Enzymatic_Reaction Enzymatic Hydrolysis of ONPG by β-Galactosidase cluster_reactants Reactants cluster_products Products ONPG ONPG (colorless) Enzyme β-Galactosidase ONPG->Enzyme binds to Galactose Galactose Enzyme->Galactose releases ONP o-Nitrophenol (yellow) Enzyme->ONP releases

Caption: Enzymatic conversion of colorless ONPG to yellow o-nitrophenol.

Experimental Protocols

Materials Required
  • ONPG solution: Prepare a stock solution of ONPG (e.g., 4 mg/mL) in a suitable buffer such as Z-buffer or phosphate buffer (pH 7.0).[6][7] This solution should be prepared fresh daily and protected from light.[8]

  • Z-Buffer (pH 7.0):

    • 60 mM Na2HPO4

    • 40 mM NaH2PO4

    • 10 mM KCl

    • 1 mM MgSO4

    • 50 mM β-mercaptoethanol (add fresh)

  • Enzyme solution: Purified β-galactosidase or cell lysate containing the enzyme.

  • Stop solution: 1 M Sodium Carbonate (Na2CO3).[6]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm.

  • Cuvettes or 96-well microplates.

  • Incubator or water bath set to the desired reaction temperature (e.g., 28°C, 37°C).[6][8]

General Assay Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

  • Prepare Reagents: Prepare all necessary buffers and solutions as described above.

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, add a specific volume of your enzyme sample (e.g., cell lysate or purified enzyme).

    • Add an appropriate volume of Z-buffer to bring the total volume to a desired pre-reaction volume.

  • Equilibration: Equilibrate the reaction mixture and the ONPG solution to the desired assay temperature (e.g., 28°C or 37°C) for 5 minutes.[6]

  • Initiate Reaction: Start the enzymatic reaction by adding a defined volume of the pre-warmed ONPG solution to the reaction mixture. Record the exact time of addition.[6]

  • Incubation: Incubate the reaction at the chosen temperature for a specific period. The incubation time will depend on the enzyme concentration and should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding a volume of 1 M Na2CO3 solution.[6] This will raise the pH and inactivate the β-galactosidase.

  • Measure Absorbance: Measure the absorbance of the solution at 420 nm using a spectrophotometer. Use a blank containing all components except the enzyme.

  • Calculate Enzyme Activity: The activity of β-galactosidase is typically expressed in Miller units, which can be calculated using the following formula:

    Miller Units = 1000 * [Abs(420) - (1.75 * Abs(550))] / (t * v * Abs(600))

    Where:

    • Abs(420) is the absorbance of the reaction mixture at 420 nm.

    • Abs(550) is the absorbance at 550 nm to correct for light scattering by cell debris.

    • Abs(600) is the optical density of the cell culture before the assay.

    • t is the reaction time in minutes.

    • v is the volume of the culture used in the assay in mL.

Data Presentation

Table 1: Kinetic Parameters of β-Galactosidase with ONPG
Enzyme SourceKm (mM)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Aspergillus oryzae0.8000.0864 (A/min)7.5-[9]
Lactobacillus plantarum HF5711296.644147.56.550[10]

Note: Vmax values can be reported in various units. Direct comparison requires unit conversion.

Experimental Workflow Diagram

Experimental_Workflow ONPG Assay Workflow A Prepare Reagents (ONPG, Buffers, Enzyme) B Set up Reaction Mixture (Enzyme + Buffer) A->B C Equilibrate at Assay Temperature B->C D Initiate Reaction (Add ONPG) C->D E Incubate for a Defined Time D->E F Stop Reaction (Add Na2CO3) E->F G Measure Absorbance at 420 nm F->G H Calculate Enzyme Activity G->H

Caption: A stepwise workflow for a typical ONPG-based enzyme assay.

Applications in Drug Development

  • High-Throughput Screening: The simplicity and colorimetric readout of the ONPG assay make it highly suitable for high-throughput screening (HTS) of potential inhibitors or activators of β-galactosidase.

  • Reporter Gene Assays: In drug development, the lacZ gene is often used as a reporter to study the effects of compounds on gene expression. The ONPG assay provides a straightforward method to quantify these effects.

  • Enzyme Characterization: This assay is fundamental in characterizing the kinetic properties of β-galactosidase from various sources, which can be important for developing new therapeutic enzymes or understanding disease mechanisms.

Conclusion

The use of ONPG provides a robust, sensitive, and cost-effective method for the kinetic analysis of β-galactosidase. Its ease of use and adaptability to high-throughput formats make it an invaluable tool for researchers in basic science and drug development. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Z-Ile-ONp Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-ONp (N-Carbobenzoxy-L-isoleucine p-nitrophenyl ester) is a chromogenic substrate commonly utilized in the study of proteases, particularly chymotrypsin and other enzymes that exhibit specificity for hydrophobic amino acid residues. The enzymatic hydrolysis of this compound releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. This allows for a continuous and convenient assay of enzyme activity. Proper preparation and storage of this compound solutions are critical for obtaining accurate and reproducible kinetic data. These application notes provide detailed protocols for the preparation, storage, and use of this compound solutions in enzymatic assays.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Synonyms Z-L-isoleucine 4-nitrophenyl ester, N-CBZ-L-Isoleucine p-nitrophenyl ester[1]
CAS Number 2130-99-6[1]
Molecular Formula C₂₀H₂₂N₂O₆[1][2]
Molecular Weight 386.4 g/mol [2][3]
Appearance White to off-white powderInferred from similar compounds
Calculated Water Solubility 1.4 x 10⁻³ g/L (at 25 °C)[4]

Solution Preparation and Storage

Solubility

Due to its low aqueous solubility, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution, which can then be diluted into an aqueous assay buffer. The solubility of a similar p-nitrophenyl ester, 4-nitrophenyl butyrate, provides a useful reference for selecting an appropriate solvent.

SolventRecommended Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10 - 50 mMDMSO is a common solvent for p-nitrophenyl esters and is generally well-tolerated in enzymatic assays at final concentrations of 1-5%.
Dimethylformamide (DMF) 10 - 50 mMSimilar to DMSO, DMF is an effective solvent for this class of compounds.
Ethanol ~10 - 20 mMEthanol can also be used, although the solubility may be lower than in DMSO or DMF.[5]
Methanol Test solubility at desired concentrationMethanol is another potential solvent, but its suitability should be confirmed experimentally.[6]
Stock Solution Preparation Protocol (10 mM in DMSO)
  • Weighing: Accurately weigh approximately 3.86 mg of this compound powder.

  • Dissolving: Add 1 mL of anhydrous, high-purity DMSO to the powder in a suitable vial.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage: Store the stock solution at -20°C in a tightly sealed container, protected from light and moisture.

Storage and Stability

The stability of this compound solutions is critical for obtaining reliable experimental results. Based on data for similar p-nitrophenyl esters, the following storage conditions are recommended.

Solution TypeStorage TemperatureStabilityNotes
Solid Powder 0-8°C, desiccatedStable for an extended periodProtect from moisture.
Organic Stock Solution (e.g., in DMSO) -20°CStable for at least one monthAliquot to avoid repeated freeze-thaw cycles. Protect from light.
Aqueous Working Solution 2-8°CPrepare fresh dailyp-Nitrophenyl esters can undergo slow hydrolysis in aqueous solutions. It is not recommended to store aqueous solutions for more than one day.[5]

Experimental Protocol: Chymotrypsin Activity Assay

This protocol provides a general method for measuring chymotrypsin activity using this compound as a substrate in a 96-well plate format. The assay measures the rate of p-nitrophenol release, which is detected by an increase in absorbance at 405 nm.

Materials
  • This compound stock solution (e.g., 10 mM in DMSO)

  • Chymotrypsin enzyme stock solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature

Assay Procedure
  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the this compound stock solution in Assay Buffer to the desired final concentration. For example, to achieve a final concentration of 200 µM in a 200 µL reaction volume, prepare a 2X working solution of 400 µM.

    • Enzyme Working Solution: Dilute the chymotrypsin stock solution in cold Assay Buffer to a concentration that will provide a linear rate of reaction over the desired time course. The optimal enzyme concentration should be determined empirically.

  • Set up the Reaction Plate:

    • Add 100 µL of the Enzyme Working Solution to the appropriate wells of the microplate.

    • Include control wells containing 100 µL of Assay Buffer without the enzyme to measure the rate of non-enzymatic substrate hydrolysis (substrate blank).

  • Pre-incubation:

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes to allow the solutions to reach thermal equilibrium.

  • Initiate the Reaction:

    • Start the reaction by adding 100 µL of the Substrate Working Solution to each well.

  • Measure Absorbance:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, plot absorbance at 405 nm versus time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).

    • Subtract the rate of the substrate blank from the rate of the enzyme-containing samples to correct for non-enzymatic hydrolysis.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εbc) to convert the rate of change in absorbance to the rate of product formation. The molar extinction coefficient (ε) of p-nitrophenol at 405 nm is approximately 18,000 M⁻¹cm⁻¹ at pH 8.0. The path length (b) in a standard 96-well plate with a 200 µL volume is typically around 0.5 cm.

Visualizations

G Chymotrypsin Signaling and this compound Hydrolysis cluster_0 Enzymatic Reaction cluster_1 Detection This compound This compound Enzyme-Substrate Complex Enzyme-Substrate Complex This compound->Enzyme-Substrate Complex Binding Chymotrypsin Chymotrypsin Chymotrypsin->Enzyme-Substrate Complex Enzyme-Substrate Complex->Chymotrypsin Regeneration p-Nitrophenol p-Nitrophenol Enzyme-Substrate Complex->p-Nitrophenol Hydrolysis Z-Isoleucine Z-Isoleucine Enzyme-Substrate Complex->Z-Isoleucine Spectrophotometer Spectrophotometer p-Nitrophenol->Spectrophotometer Absorbance at 405 nm

Caption: Chymotrypsin-mediated hydrolysis of this compound.

G This compound Solution Preparation and Assay Workflow cluster_0 Stock Solution Preparation cluster_1 Assay Preparation cluster_2 Enzymatic Assay cluster_3 Data Analysis Weigh this compound Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Store at -20°C Store at -20°C Dissolve in DMSO->Store at -20°C Dilute Stock to Working Solution Dilute Stock to Working Solution Store at -20°C->Dilute Stock to Working Solution Prepare Enzyme Dilution Prepare Enzyme Dilution Dilute Stock to Working Solution->Prepare Enzyme Dilution Add to 96-well Plate Add to 96-well Plate Prepare Enzyme Dilution->Add to 96-well Plate Pre-incubate Plate Pre-incubate Plate Initiate with Substrate Initiate with Substrate Pre-incubate Plate->Initiate with Substrate Kinetic Read at 405 nm Kinetic Read at 405 nm Initiate with Substrate->Kinetic Read at 405 nm Calculate Rate (ΔAbs/min) Calculate Rate (ΔAbs/min) Determine Enzyme Activity Determine Enzyme Activity Calculate Rate (ΔAbs/min)->Determine Enzyme Activity

Caption: Workflow for this compound preparation and use.

References

Spectrophotometric Measurement of Z-Ile-ONp Cleavage: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the spectrophotometric measurement of N-α-Cbz-L-isoleucine p-nitrophenyl ester (Z-Ile-ONp) cleavage, a valuable assay for studying the activity of enzymes such as chymotrypsin. These guidelines are intended for researchers, scientists, and drug development professionals involved in enzyme kinetics, inhibitor screening, and high-throughput screening (HTS).

Introduction

The enzymatic cleavage of chromogenic substrates is a fundamental technique in biochemistry and drug discovery. The use of p-nitrophenyl esters, such as this compound, provides a simple and continuous spectrophotometric assay for proteases. Chymotrypsin, a serine protease found in the digestive system, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like tyrosine, tryptophan, phenylalanine, and isoleucine.[1] The cleavage of this compound by chymotrypsin releases p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring its absorbance at 405-420 nm. This assay is widely used to determine enzyme kinetics, screen for inhibitors, and assess enzyme activity in various samples.

Principle of the Assay

The spectrophotometric assay for this compound cleavage is based on the enzymatic hydrolysis of the ester bond in this compound. In the presence of a suitable enzyme, such as chymotrypsin, this compound is cleaved to yield N-α-Cbz-L-isoleucine and p-nitrophenol. The product, p-nitrophenol, exhibits a strong absorbance at a wavelength of 405-420 nm under neutral to alkaline conditions, while the substrate, this compound, does not absorb significantly at this wavelength. The rate of the increase in absorbance is directly proportional to the rate of the enzymatic reaction.

Enzymatic_Reaction sub This compound (Colorless Substrate) enz Chymotrypsin sub->enz Binding prod1 N-α-Cbz-L-isoleucine enz->prod1 Release prod2 p-Nitrophenol (Yellow Product) enz->prod2 Release water H₂O water->enz

Figure 1: Enzymatic cleavage of this compound by chymotrypsin.

Applications

  • Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and Vmax) and the catalytic efficiency (kcat/Km) of chymotrypsin and other related proteases.

  • Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential inhibitors of chymotrypsin for therapeutic purposes.

  • Drug Discovery: Characterization of the mechanism of action of lead compounds and optimization of their inhibitory activity.

  • Quality Control: Assessment of the activity and purity of enzyme preparations.

Data Presentation

Quantitative data from this compound cleavage assays should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Materials and Reagents for this compound Cleavage Assay

ReagentSupplierCatalog No.Storage
α-Chymotrypsin (bovine pancreas)Sigma-AldrichC41292-8°C
This compoundBachem4017570-20°C
Tris-HClFisher ScientificBP152Room Temp.
Calcium Chloride (CaCl₂)Sigma-AldrichC1016Room Temp.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418Room Temp.

Table 2: Representative Kinetic Parameters for Chymotrypsin with a p-Nitrophenyl Ester Substrate *

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Substrate A0.515062.51.25 x 10⁵
Substrate A + Inhibitor X (10 µM)1.515062.54.17 x 10⁴
Substrate A + Inhibitor Y (5 µM)0.57531.256.25 x 10⁴

*Note: This table presents representative data for a generic p-nitrophenyl ester substrate to illustrate the expected format. Actual values for this compound may vary.

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0): Dissolve 6.057 g of Tris base and 2.94 g of CaCl₂ dihydrate in 900 mL of deionized water. Adjust the pH to 8.0 with 1 M HCl and bring the final volume to 1 L.

  • Enzyme Stock Solution (1 mg/mL α-Chymotrypsin): Dissolve 1 mg of α-chymotrypsin in 1 mL of 1 mM HCl. Store in aliquots at -20°C.

  • Substrate Stock Solution (20 mM this compound): Dissolve 8.3 mg of this compound in 1 mL of DMSO. Store in aliquots at -20°C.

Standard Assay Protocol for Enzyme Activity
  • Prepare a working solution of α-chymotrypsin by diluting the stock solution in assay buffer to the desired concentration (e.g., 10 µg/mL).

  • Pipette 180 µL of assay buffer into the wells of a 96-well microplate.

  • Add 10 µL of the working enzyme solution to each well.

  • Initiate the reaction by adding 10 µL of the 20 mM this compound substrate stock solution to each well (final concentration 1 mM).

  • Immediately start monitoring the increase in absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader at 25°C.

  • Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

Experimental_Workflow prep Prepare Reagents (Buffer, Enzyme, Substrate) plate Pipette Buffer and Enzyme into 96-well plate prep->plate add_sub Add this compound Substrate to initiate reaction plate->add_sub read Measure Absorbance at 405 nm (Kinetic Read) add_sub->read analyze Analyze Data (Calculate Initial Velocity) read->analyze

Figure 2: General experimental workflow for the this compound cleavage assay.

Protocol for Inhibitor Screening
  • Prepare a serial dilution of the test compounds in DMSO.

  • Pipette 170 µL of assay buffer into the wells of a 96-well microplate.

  • Add 10 µL of the working enzyme solution to each well.

  • Add 10 µL of the test compound dilution (or DMSO for control) to the corresponding wells and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 10 µL of the 20 mM this compound substrate stock solution.

  • Monitor the reaction and calculate the percent inhibition for each compound concentration.

Data Analysis

The rate of the reaction can be calculated using the Beer-Lambert law:

Rate (mol/min) = (ΔA/Δt) * V / (ε * l)

Where:

  • ΔA/Δt is the change in absorbance per minute.

  • V is the total reaction volume in liters.

  • ε is the molar extinction coefficient of p-nitrophenol at pH 8.0 (18,000 M⁻¹cm⁻¹ at 405 nm).

  • l is the path length of the cuvette or well in cm.

For Michaelis-Menten kinetics, the initial velocities are plotted against a range of substrate concentrations and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathway Context

Chymotrypsin is a key enzyme in the digestive cascade and does not participate in a classical intracellular signaling pathway. Its "pathway" is the proteolytic cascade of protein digestion in the small intestine.

Digestive_Pathway protein Dietary Proteins peptides Peptides protein->peptides Cleavage chymotrypsinogen Chymotrypsinogen (inactive) chymotrypsin α-Chymotrypsin (active) chymotrypsinogen->chymotrypsin Activation trypsin Trypsin trypsin->chymotrypsinogen chymotrypsin->protein amino_acids Amino Acids peptides->amino_acids Further Digestion

Figure 3: Simplified role of chymotrypsin in protein digestion.

For further information, please contact our technical support team.

References

Z-Ile-ONp Assay for Serine Proteases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, immunity, and cellular signaling.[1] Their activity is tightly regulated, and dysregulation is implicated in various diseases, making them important targets for drug discovery. The Z-Ile-ONp assay is a chromogenic method used to measure the activity of certain serine proteases. This assay utilizes the substrate N-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester (this compound), which is cleaved by the protease to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity. This document provides detailed application notes and protocols for utilizing the this compound assay in research and drug development settings.

Principle of the Assay

The this compound assay is based on the enzymatic hydrolysis of the ester bond in the this compound substrate by a serine protease. The catalytic triad in the active site of the serine protease, typically consisting of serine, histidine, and aspartate residues, facilitates the cleavage.[2] The serine residue acts as a nucleophile, attacking the carbonyl group of the substrate's ester bond. This leads to the formation of a transient acyl-enzyme intermediate and the release of the p-nitrophenolate ion, which, under typical assay conditions (slightly alkaline pH), is in its yellow-colored phenolate form and can be detected by measuring the absorbance at 405-410 nm.[3]

Applications

  • Enzyme Kinetics: Determination of kinetic parameters such as Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for serine proteases that recognize isoleucine at the P1 position.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of specific serine proteases.

  • Drug Discovery: Characterization of the potency and mechanism of action of lead compounds targeting serine proteases.

  • Quality Control: Assessing the activity and purity of purified or recombinant serine protease preparations.

Substrate Specificity

The isoleucine residue at the P1 position of the this compound substrate confers a degree of specificity. While chymotrypsin is known to primarily cleave after large hydrophobic and aromatic amino acids like phenylalanine, tyrosine, and tryptophan, it also exhibits secondary activity towards other residues, including isoleucine. Therefore, this compound is a potential substrate for chymotrypsin and other chymotrypsin-like serine proteases. The suitability of this substrate for other serine proteases like trypsin and elastase should be determined empirically, as their primary specificities differ (trypsin prefers positively charged residues like lysine and arginine, while elastase prefers small, aliphatic residues).

Quantitative Data

While specific kinetic data for this compound with various serine proteases is not extensively documented in publicly available literature, the following table provides representative kinetic parameters for chymotrypsin with a structurally similar substrate, N-acetyl-L-tryptophan p-nitrophenyl ester, to offer a point of reference. Researchers should experimentally determine the kinetic constants for this compound with their specific enzyme of interest.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
α-ChymotrypsinN-acetyl-L-tryptophan p-nitrophenyl ester~0.002~31~1.55 x 107

Note: These values are approximate and can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

Experimental Protocols

Materials
  • Purified serine protease (e.g., chymotrypsin)

  • This compound substrate (stock solution in a water-miscible organic solvent like DMSO or ethanol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405-410 nm

  • Incubator set to the desired assay temperature (e.g., 25°C or 37°C)

Preparation of Reagents
  • Enzyme Solution: Prepare a stock solution of the serine protease in a suitable buffer (e.g., 1 mM HCl for chymotrypsin to prevent autolysis). Just before the assay, dilute the enzyme to the desired final concentration in the Assay Buffer. The optimal enzyme concentration should be determined empirically but is typically in the nanomolar range.

  • Substrate Solution: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Dilute the stock solution in Assay Buffer to various concentrations to determine the optimal substrate concentration or for kinetic studies. It is recommended to prepare a range of substrate concentrations bracketing the expected Km value.

Assay Procedure for Enzyme Activity Measurement
  • Plate Setup: To each well of a 96-well microplate, add the appropriate volume of Assay Buffer.

  • Add Enzyme: Add a specific volume of the diluted enzyme solution to each well, except for the blank wells (add an equal volume of enzyme dilution buffer to the blank wells).

  • Pre-incubation: Pre-incubate the plate at the desired assay temperature for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the this compound substrate solution to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).

  • Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Subtract the rate of the blank (no enzyme) from the rates of the enzyme-containing wells.

    • Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance per minute (ΔA/min) to the rate of product formation (µmol/min) using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at 405 nm (approximately 18,000 M-1cm-1 at pH > 7), c is the concentration, and l is the path length of the light in the well.

Protocol for Inhibitor Screening
  • Plate Setup: Add Assay Buffer, the diluted enzyme solution, and the test inhibitor (at various concentrations) to the wells of a 96-well microplate. Include appropriate controls (no inhibitor, and a known inhibitor as a positive control).

  • Pre-incubation: Pre-incubate the plate with the enzyme and inhibitor for a specific period (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor binding.

  • Initiate and Measure: Initiate the reaction by adding the this compound substrate and measure the kinetic activity as described above.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Mandatory Visualizations

a cluster_reaction Catalytic Mechanism Catalytic_Triad Catalytic Triad (Ser, His, Asp) ES_Complex Enzyme-Substrate Complex Substrate This compound (Substrate) Substrate->ES_Complex Binding Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Acylation (Fast) Product_1 p-Nitrophenol (Yellow Product) Acyl_Enzyme->Product_1 Regenerated_Enzyme Regenerated Enzyme Acyl_Enzyme->Regenerated_Enzyme Deacylation (Slow) Product_2 Z-Isoleucine Water H₂O Water->Acyl_Enzyme Regenerated_Enzyme->Product_2 Start Start Prepare_Reagents Prepare Enzyme and This compound Substrate Solutions Start->Prepare_Reagents Plate_Setup Add Assay Buffer and Enzyme to 96-well Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at Desired Temperature Plate_Setup->Pre_incubation Initiate_Reaction Add this compound Substrate to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 405 nm Kinetically Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Initial Velocity and Enzyme Activity Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Z-Ile-ONp in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester, commonly abbreviated as Z-Ile-ONp, is a valuable tool in drug discovery, primarily serving as a chromogenic substrate for serine proteases, particularly chymotrypsin and chymotrypsin-like enzymes. Its application is crucial in the high-throughput screening (HTS) of potential enzyme inhibitors, which are of significant interest in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.

The enzymatic hydrolysis of this compound by a target protease cleaves the ester bond, releasing p-nitrophenol. This product imparts a yellow color to the solution, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm. The rate of p-nitrophenol release is directly proportional to the enzyme's activity. Consequently, a reduction in the rate of color development in the presence of a test compound indicates inhibition of the enzyme, providing a straightforward and reliable method for identifying and characterizing potential drug candidates.

Data Presentation: Kinetic Parameters

SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Suc-Phe-pNAα-Chymotrypsin0.2 - 0.50.1 - 0.30.05 - 0.15100 - 750

Note: The values presented are approximate and can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Signaling Pathway: Urokinase-Type Plasminogen Activator (uPA) System in Cancer

Many serine proteases are integral components of complex signaling pathways that are dysregulated in disease. A prominent example is the urokinase-type plasminogen activator (uPA) system, which plays a critical role in cancer cell invasion and metastasis.[1][2][3] uPA is a chymotrypsin-like serine protease that, upon binding to its receptor (uPAR), initiates a proteolytic cascade. This cascade leads to the degradation of the extracellular matrix (ECM), a key step in tumor progression.[1][4] Therefore, inhibitors of uPA and other proteases in this pathway are actively sought as potential anti-cancer therapeutics. An inhibitor screening assay using a chromogenic substrate like this compound is a primary method for discovering such inhibitors.

uPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell pro-uPA pro-uPA (Zymogen) uPA uPA (Active Protease) pro-uPA->uPA Activation uPAR uPAR (Receptor) uPA->uPAR Binds to Plasminogen Plasminogen uPAR->Plasminogen Integrins Integrins uPAR->Integrins Interacts with Plasmin Plasmin Plasminogen->Plasmin uPA ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades MMPs_inactive pro-MMPs (Inactive) Plasmin->MMPs_inactive Activates Degraded_ECM Degraded ECM ECM->Degraded_ECM MMPs_active MMPs (Active) MMPs_inactive->MMPs_active MMPs_active->ECM Degrades Intracellular_Signaling Intracellular Signaling (Proliferation, Migration, Invasion) Integrins->Intracellular_Signaling Activates

uPA signaling pathway in cancer metastasis.

Experimental Protocols

Chymotrypsin Activity Assay using this compound

This protocol describes the determination of chymotrypsin activity using this compound as a chromogenic substrate.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • This compound (N-α-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester)

  • Tris-HCl buffer (50 mM, pH 7.8, containing 20 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Enzyme Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store at -20°C.

    • Working Enzyme Solution: Dilute the enzyme stock solution in Tris-HCl buffer to the desired concentration (e.g., 10 µg/mL). Prepare fresh daily.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.

    • Working Substrate Solution: Dilute the substrate stock solution in Tris-HCl buffer to the desired final concentration (e.g., 1 mM).

  • Assay Protocol:

    • Add 50 µL of Tris-HCl buffer to each well of a 96-well microplate.

    • Add 25 µL of the working enzyme solution to the appropriate wells.

    • Add 25 µL of Tris-HCl buffer to the blank wells (no enzyme).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 100 µL of the working substrate solution to all wells.

    • Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the enzyme-containing wells.

    • Plot the change in absorbance (ΔA405) against time.

    • The initial reaction velocity (V₀) is the slope of the linear portion of the curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (ε for p-nitrophenol at 405 nm is approximately 18,000 M⁻¹cm⁻¹).

Inhibitor Screening Assay

This protocol outlines a method for screening potential inhibitors of chymotrypsin using this compound.

Materials:

  • Same as the Chymotrypsin Activity Assay

  • Test compounds (potential inhibitors) dissolved in DMSO

Procedure:

  • Prepare Reagents:

    • Prepare enzyme and substrate solutions as described in the activity assay protocol.

    • Prepare a series of dilutions of the test compounds in DMSO.

  • Assay Protocol:

    • Add 50 µL of Tris-HCl buffer to each well.

    • Add 25 µL of the working enzyme solution to all wells except the blank.

    • Add 5 µL of the test compound dilution to the test wells. Add 5 µL of DMSO to the control wells (no inhibitor).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 120 µL of the working substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

    • Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (Chymotrypsin) - Substrate (this compound) - Buffer - Test Compounds Plate_Setup Plate Setup (96-well): - Add Buffer - Add Enzyme - Add Inhibitor/DMSO Reagents->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add Substrate (this compound) Preincubation->Reaction_Start Measurement Measure Absorbance at 405 nm (Kinetic Read) Reaction_Start->Measurement Calculate_V0 Calculate Initial Velocity (V₀) Measurement->Calculate_V0 Calculate_Inhibition Calculate % Inhibition Calculate_V0->Calculate_Inhibition Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

References

Application Notes and Protocols for Measuring Enzyme Inhibition Using Z-Ile-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Ile-ONp (N-Carbobenzoxy-L-isoleucine p-nitrophenyl ester) is a chromogenic substrate used for the continuous measurement of protease activity. Its utility lies in its specific recognition and cleavage by certain proteases, leading to the release of a colored product, p-nitrophenol (ONp), which can be quantified spectrophotometrically. This allows for the kinetic analysis of enzyme activity and the determination of inhibitor potency. These application notes provide detailed protocols for utilizing this compound to measure the activity and inhibition of two key serine proteases: chymotrypsin and human neutrophil elastase (HNE) .

The isoleucine residue in this compound makes it a substrate for proteases that exhibit a preference for bulky, hydrophobic amino acid residues at the P1 position of their substrates. Upon enzymatic cleavage of the ester bond, the colorless this compound is hydrolyzed to N-carbobenzoxy-L-isoleucine and the yellow-colored p-nitrophenol. The rate of p-nitrophenol formation, measured by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.

Principle of the Assay

The enzymatic reaction and its inhibition can be visualized as a straightforward signaling pathway. The enzyme specifically recognizes and binds to the this compound substrate. In the presence of an inhibitor, this interaction is impeded, leading to a decrease in the rate of product formation.

Enzymatic_Reaction_and_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds Inhibited Enzyme Complex Inhibited Enzyme Complex Enzyme->Inhibited Enzyme Complex Binds This compound (Substrate) This compound (Substrate) This compound (Substrate)->Enzyme-Substrate Complex Enzyme-Substrate Complex->Enzyme Releases Products (Z-Ile + p-Nitrophenol) Products (Z-Ile + p-Nitrophenol) Enzyme-Substrate Complex->Products (Z-Ile + p-Nitrophenol) Cleavage Inhibitor Inhibitor Inhibitor->Enzyme-Substrate Complex Blocks Formation Inhibitor->Inhibited Enzyme Complex

Enzymatic reaction of this compound and its inhibition.

Applications

  • Enzyme Kinetics: Determination of Michaelis-Menten parameters (Km and Vmax) for chymotrypsin and elastase.

  • Inhibitor Screening: High-throughput screening (HTS) of compound libraries to identify potential inhibitors.

  • IC50 and Ki Determination: Quantifying the potency of inhibitors to aid in drug development and structure-activity relationship (SAR) studies.

  • Mechanism of Inhibition Studies: Elucidating the mode of action of inhibitors (e.g., competitive, non-competitive, uncompetitive).

Required Materials and Equipment

  • This compound (N-Carbobenzoxy-L-isoleucine p-nitrophenyl ester)

  • Bovine pancreatic α-chymotrypsin

  • Human Neutrophil Elastase (HNE)

  • Known inhibitors (e.g., Chymostatin for chymotrypsin, Sivelestat for elastase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% Triton X-100)

  • Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors

  • 96-well microplates (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405 nm

  • Multichannel pipettes

  • Incubator set to the desired temperature (e.g., 25°C or 37°C)

Experimental Protocols

Protocol 1: Chymotrypsin Activity and Inhibition Assay

This protocol details the measurement of chymotrypsin activity and its inhibition using this compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 0.05% Triton X-100.

  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 20 mM.

  • Chymotrypsin Working Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. Immediately before use, dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 10 nM).

  • Inhibitor Stock Solutions: Dissolve test compounds and a known chymotrypsin inhibitor (e.g., Chymostatin) in DMSO to create a range of stock concentrations (e.g., 10 mM).

2. Assay Procedure:

The following workflow outlines the steps for performing the chymotrypsin inhibition assay.

Chymotrypsin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - this compound Stock - Chymotrypsin Working Solution - Inhibitor Stocks B Add Inhibitor/DMSO to wells A->B C Add Chymotrypsin Working Solution B->C D Pre-incubate at 25°C for 10 min C->D E Initiate reaction with this compound D->E F Measure Absorbance at 405 nm kinetically for 15 min E->F G Calculate initial reaction rates (V₀) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 value H->I HNE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Assay Buffer - this compound Stock - HNE Working Solution - Inhibitor Stocks B Add Inhibitor/DMSO to wells A->B C Add HNE Working Solution B->C D Pre-incubate at 37°C for 15 min C->D E Initiate reaction with this compound D->E F Measure Absorbance at 405 nm kinetically for 20 min E->F G Calculate initial reaction rates (V₀) F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 value H->I

Application Notes and Protocols for β-Galactosidase Assay using ONPG in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-galactosidase assay is a widely used reporter gene assay in molecular biology, genetics, and drug discovery. The enzyme β-galactosidase, encoded by the lacZ gene, catalyzes the hydrolysis of β-galactosides. Its activity can be easily quantified using a chromogenic substrate, ortho-nitrophenyl-β-D-galactopyranoside (ONPG).[1][2][3] This application note provides a detailed protocol for performing a β-galactosidase assay in a 96-well plate format, a method amenable to high-throughput screening.[4][5]

Principle of the Assay

The principle of the assay is based on the enzymatic activity of β-galactosidase. This enzyme cleaves the colorless substrate ONPG into galactose and ortho-nitrophenol (ONP).[1][2] ONP, under alkaline conditions, is a yellow-colored compound that can be quantified by measuring its absorbance at 420 nm.[1][6][7] The intensity of the yellow color is directly proportional to the amount of ONP produced and thus reflects the β-galactosidase activity.[1]

Some bacteria possess the enzyme β-galactosidase but lack the permease necessary for lactose to enter the cell. The use of ONPG circumvents this issue as it can penetrate the cell wall without the need for a specific permease.[3]

Applications

  • Reporter Gene Assays: The lacZ gene is a common reporter gene used to study gene expression and regulation. The activity of a promoter of interest can be linked to the expression of lacZ, and the resulting β-galactosidase activity serves as a measure of promoter strength.[6][8]

  • Yeast Two-Hybrid Systems: In yeast two-hybrid screens, the interaction between two proteins activates a reporter gene, often lacZ, leading to the production of β-galactosidase.

  • Drug Discovery: This assay can be adapted for high-throughput screening of compounds that may inhibit or induce gene expression or protein-protein interactions.[9][10]

  • Microbiology: The ONPG test is used to differentiate between late lactose fermenters and non-lactose fermenters in bacteria.[3]

Signaling Pathway (Enzymatic Reaction)

Enzymatic_Reaction cluster_0 β-Galactosidase Catalyzed Hydrolysis ONPG ONPG (ortho-nitrophenyl-β-D-galactopyranoside) (Colorless) Enzyme β-Galactosidase (from lacZ gene) ONPG->Enzyme Substrate binding Products Galactose + o-nitrophenol (ONP) (Yellow) Enzyme->Products Catalysis

Caption: Enzymatic hydrolysis of ONPG by β-galactosidase.

Experimental Protocols

Materials and Reagents
Reagent/MaterialSupplierCatalog No.Storage
96-well clear, flat-bottom platesVariesVariesRoom Temperature
Plate reader capable of measuring absorbance at 420 nmVariesVariesN/A
ONPG (ortho-nitrophenyl-β-D-galactopyranoside)VariesVaries4°C
Z-BufferIn-house preparationN/A4°C
β-MercaptoethanolVariesVariesRoom Temperature
Sodium Dodecyl Sulfate (SDS) (0.1% solution)VariesVariesRoom Temperature
ChloroformVariesVariesRoom Temperature
Sodium Carbonate (Na₂CO₃) (1 M solution)VariesVariesRoom Temperature
Cell Lysis BufferVariesVaries4°C
Purified β-galactosidase (for standard curve)VariesVaries-20°C
Reagent Preparation

Z-Buffer (per 50 mL):

ComponentFinal ConcentrationAmount
Na₂HPO₄·7H₂O60 mM0.80 g
NaH₂PO₄·H₂O40 mM0.28 g
KCl10 mM0.05 mL of 1 M stock
MgSO₄1 mM0.005 mL of 1 M stock
β-Mercaptoethanol50 mM0.135 mL
Final Volume N/A Adjust to 50 mL with dH₂O
pH 7.0 Adjust pH to 7.0

Note: Add β-mercaptoethanol to the reaction buffer just before use in a fume hood due to its toxicity and volatility.[6][11]

ONPG Solution (4 mg/mL):

  • Dissolve 40 mg of ONPG in 10 mL of Z-Buffer.

  • This solution should be freshly prepared for optimal results.

Assay Protocol in 96-Well Plate Format

This protocol is adapted for bacterial or yeast cell cultures expressing β-galactosidase.

1. Cell Culture and Growth:

  • Inoculate single colonies into a suitable liquid medium in a deep 96-well plate.

  • Incubate overnight at the appropriate temperature with shaking.[11]

  • The next day, inoculate a fresh 96-well plate with a 1:100 dilution of the overnight cultures.

  • Incubate at the appropriate temperature with shaking until the cultures reach the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).[2][11]

2. Measurement of Cell Density (OD₆₀₀):

  • Transfer 150 µL of each culture to a clear, flat-bottom 96-well plate.

  • Measure the absorbance at 600 nm using a plate reader. This reading is essential for normalizing the β-galactosidase activity.[11]

3. Cell Lysis (Permeabilization):

  • To the remaining cell culture in the deep-well plate, add lysis reagents. A common method involves adding chloroform and SDS to permeabilize the cells.[2][11]

  • For each 150 µL of culture, add 15 µL of chloroform and 7.5 µL of 0.1% SDS.

  • Vortex the plate vigorously for 10-20 seconds to ensure thorough mixing and cell lysis.[11]

4. Enzymatic Reaction:

  • Pre-warm the lysed cell plate and the ONPG solution to 28°C or 37°C.[2][6]

  • Start the reaction by adding 30 µL of the 4 mg/mL ONPG solution to each well.

  • Record the exact start time of the reaction.

  • Incubate the plate at the chosen temperature (e.g., 28°C or 37°C). The development of a yellow color indicates the progress of the reaction.[2][6]

5. Stopping the Reaction:

  • Once a sufficient yellow color has developed (typically within 10-60 minutes), stop the reaction by adding 75 µL of 1 M Na₂CO₃ to each well.[2] The addition of a high pH solution stops the enzymatic reaction and enhances the yellow color of the o-nitrophenol product.[12]

  • Record the exact stop time for each sample.

6. Measurement of Absorbance (OD₄₂₀):

  • Centrifuge the plate to pellet cell debris and chloroform.

  • Carefully transfer 200 µL of the supernatant to a new clear, flat-bottom 96-well plate.

  • Measure the absorbance at 420 nm using a plate reader.

  • It is also recommended to measure the absorbance at 550 nm to correct for light scattering by cell debris.

Data Analysis

The activity of β-galactosidase is typically expressed in Miller Units. The formula for calculating Miller Units is as follows:

Miller Units = 1000 × [ (OD₄₂₀ - 1.75 × OD₅₅₀) ] / [ (t × V × OD₆₀₀) ]

Where:

  • OD₄₂₀: Absorbance of the reaction mixture at 420 nm.

  • OD₅₅₀: Absorbance at 550 nm to correct for light scattering.

  • t: Reaction time in minutes.

  • V: Volume of the culture used in the assay in mL.

  • OD₆₀₀: Absorbance of the cell culture at 600 nm before the assay.

Experimental Workflow

Experimental_Workflow cluster_workflow 96-Well Plate β-Galactosidase Assay Workflow Start Start: Cell Culture (96-well deep plate) Measure_OD600 Measure Cell Density (OD600) Start->Measure_OD600 Lyse_Cells Cell Lysis (Chloroform/SDS) Measure_OD600->Lyse_Cells Add_ONPG Add ONPG Substrate (Start Reaction Timer) Lyse_Cells->Add_ONPG Incubate Incubate at 28°C or 37°C (Monitor color change) Add_ONPG->Incubate Stop_Reaction Stop Reaction (Add Na2CO3) Incubate->Stop_Reaction Measure_OD420 Measure Absorbance (OD420 and OD550) Stop_Reaction->Measure_OD420 Calculate Calculate Miller Units Measure_OD420->Calculate End End: Data Analysis Calculate->End

Caption: Step-by-step workflow for the 96-well plate assay.

Logical Relationship: Assay Principle

Assay_Principle cluster_principle Principle of the ONPG Assay lacZ lacZ Gene Expression bgal β-Galactosidase Enzyme lacZ->bgal translates to ONP o-nitrophenol (Product) Yellow bgal->ONP catalyzes conversion of ONPG ONPG (Substrate) Colorless ONPG->bgal Absorbance Measure Absorbance at 420 nm ONP->Absorbance is detected by Activity Quantify Enzyme Activity Absorbance->Activity is proportional to

Caption: Logical flow of the ONPG assay principle.

Troubleshooting

IssuePossible CauseSolution
No or low yellow color development Low β-galactosidase expression- Ensure the promoter driving lacZ is active under the experimental conditions.- Use a positive control with known high β-galactosidase activity.
Inactive enzyme- Prepare fresh Z-buffer with β-mercaptoethanol just before use.- Ensure proper storage of the enzyme and reagents.
Inefficient cell lysis- Increase vortexing time or try alternative lysis methods (e.g., freeze-thaw cycles).
High background in negative control Contamination of cultures- Use aseptic techniques and check for contamination.
Spontaneous hydrolysis of ONPG- Prepare ONPG solution fresh.- Do not incubate for excessively long periods.
Inconsistent results between wells Pipetting errors- Use calibrated multichannel pipettes.- Ensure thorough mixing in each well.
Uneven cell growth- Ensure uniform inoculation and incubation conditions.

Conclusion

The β-galactosidase assay using ONPG in a 96-well plate format is a robust, sensitive, and scalable method for quantifying reporter gene expression and for use in various screening applications. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can obtain reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromogenic ONP Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Substrate Specificity: The following guide provides troubleshooting advice for chromogenic enzyme assays that utilize a substrate releasing o-nitrophenol (ONP) upon cleavage, resulting in a measurable yellow color. While the query specified "Z-Ile-ONp," publically available scientific literature predominantly details assays using o-nitrophenyl-β-D-galactopyranoside (ONPG) for the detection of β-galactosidase activity.[1][2][3] The principles and troubleshooting steps outlined below are largely applicable to any assay based on the enzymatic release of ONP and use the well-documented ONPG assay as a primary example.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound (or more commonly, ONPG) assay?

A1: These assays utilize a synthetic substrate, such as o-nitrophenyl-β-D-galactopyranoside (ONPG), which is colorless.[1] In the presence of the corresponding active enzyme (like β-galactosidase for ONPG), the substrate is hydrolyzed. This reaction cleaves the molecule into two parts: a sugar or peptide component (galactose in the case of ONPG) and o-nitrophenol (ONP).[1][4] The released ONP has a distinct yellow color, which can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 420 nm.[1][2][5] The intensity of the yellow color is directly proportional to the amount of enzyme activity.[1]

Q2: At what wavelength should I measure the absorbance of the reaction product?

A2: The product of the enzymatic reaction, o-nitrophenol (ONP), has a peak absorbance at 420 nm.[1][2][5] Therefore, you should set your spectrophotometer to this wavelength to measure the color development.

Q3: Why is a stop solution, such as sodium carbonate (Na2CO3), added to the reaction?

A3: A stop solution, typically a strong base like 1M sodium carbonate, is added for two main reasons. Firstly, it raises the pH of the solution significantly, which denatures and inactivates the enzyme, thus stopping the reaction at a precise time point.[4] Secondly, the alkaline environment enhances the yellow color of the o-nitrophenol, leading to a stronger and more stable signal for measurement.[6]

Q4: Can I read the results without a spectrophotometer?

A4: While a spectrophotometer provides quantitative and accurate measurements of enzyme activity, a qualitative assessment can be made by eye. The development of a yellow color indicates the presence of enzyme activity. This can be useful for simple positive/negative screening, but it is not suitable for detailed kinetic studies or precise comparisons of enzyme activity levels.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Very Low Yellow Color Development Inactive Enzyme: The enzyme may have been stored improperly, be from an old batch, or have been denatured by incorrect buffer conditions or temperature.- Use a fresh aliquot of the enzyme. - Verify the storage conditions and buffer composition. - Include a positive control with known active enzyme to validate the assay setup.
Missing Reagent: A critical component of the assay, such as the substrate (e.g., ONPG) or the enzyme itself, was not added to the reaction.- Carefully review the protocol and ensure all reagents are added in the correct order and volume.[5] - Use a checklist during assay setup.
Incorrect Incubation Temperature: The enzyme has an optimal temperature for activity. Temperatures that are too low will result in a very slow reaction rate.- Ensure the incubator or water bath is set to the optimal temperature for your specific enzyme (e.g., 37°C for β-galactosidase).[5]
Incorrect pH: The assay buffer pH is outside the optimal range for the enzyme, leading to significantly reduced or no activity.- Prepare fresh buffer and verify its pH. The optimal pH for β-galactosidase assays is typically around 7.0 to 7.5.[4][7]
Presence of an Inhibitor: A substance in your sample is inhibiting the enzyme's activity.- Run a control reaction with the enzyme and substrate in a clean buffer to confirm enzyme activity. - If your sample is a cell lysate, consider potential inhibitors from the growth medium or lysis reagents.
High Background (Yellow Color in Negative Control) Substrate Instability: The ONP-based substrate can auto-hydrolyze, especially if the solution is old, exposed to light, or at an incorrect pH.[4]- Prepare fresh substrate solution for each experiment.[4] - Store the substrate solution protected from light and at the recommended temperature. - Ensure the pH of the substrate solution is correct.
Contaminated Reagents: One of the reagents (buffer, water, etc.) may be contaminated with an enzyme that can cleave the substrate or with a substance that is yellow.- Use fresh, high-quality reagents and purified water. - Test each reagent individually for contamination.
Cell Growth in Assay: If using a permeabilized cell assay, cells may not have been adequately stopped from growing.- Ensure cultures are placed on ice to halt growth before the assay.[4]
Color Develops Too Quickly and Saturates the Reading Enzyme Concentration is Too High: The amount of enzyme in the sample is too high, leading to a very rapid reaction that quickly reaches its maximum absorbance.- Dilute the enzyme sample and repeat the assay. It's often recommended to test several dilutions of your sample to find one that falls within the linear range of the assay.[5] - Reduce the incubation time.[5]
Inconsistent Results Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents for all replicates to minimize pipetting variations.
Temperature Fluctuations: Inconsistent temperatures across samples or during the incubation period.- Ensure all samples are properly equilibrated to the incubation temperature before starting the reaction. - Use a water bath or incubator that provides uniform heating.
Timing Inconsistencies: Variation in the start and stop times of the reaction for different samples.- Start and stop reactions for each sample at precise, recorded intervals. Using a multi-channel pipette can help for plate-based assays.

Experimental Protocols

Standard ONPG Assay Protocol for Purified β-Galactosidase
  • Prepare Z-Buffer: A common buffer for this assay consists of 0.06 M Na₂HPO₄·7H₂O, 0.04 M NaH₂PO₄·H₂O, 0.01 M KCl, and 0.001 M MgSO₄. Adjust the pH to 7.0. Immediately before use, add β-mercaptoethanol to a final concentration of 0.05 M.[4]

  • Prepare ONPG Solution: Dissolve ONPG in Z-buffer to a final concentration of 4 mg/mL. This solution should be prepared fresh.[4]

  • Set up the Reaction:

    • In a microcentrifuge tube or a well of a 96-well plate, add your enzyme sample.

    • Add Z-buffer to bring the total volume to a desired pre-reaction volume (e.g., 800 µL).

    • Include a negative control with no enzyme.

  • Equilibrate: Pre-incubate the tubes/plate at the optimal temperature for the enzyme (e.g., 28°C or 37°C) for 5 minutes.[8]

  • Start the Reaction: Add the ONPG solution to each tube/well to start the reaction (e.g., 200 µL). Record the exact start time.[8]

  • Incubate: Incubate the reaction at the optimal temperature. Monitor for the development of a pale yellow color.

  • Stop the Reaction: Once sufficient color has developed, stop the reaction by adding a stop solution (e.g., 0.5 mL of 1 M Na₂CO₃). Record the exact stop time.[8]

  • Measure Absorbance: Measure the absorbance of the solution at 420 nm using a spectrophotometer. Use the negative control to blank the instrument.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Wavelength for Measurement 420 nmThis is the peak absorbance for the product, o-nitrophenol.[1][2][5]
Assay pH 6.5 - 7.5The optimal pH can vary slightly depending on the enzyme source. A pH of 7.0 is commonly used for Z-buffer.[4][7]
Assay Temperature 28°C - 37°CThe optimal temperature depends on the specific enzyme. 37°C is common for enzymes from mammalian or E. coli sources.[5]
ONPG Concentration 2 - 4 mg/mLA final concentration of 2 mg/ml has been noted as optimal in some E. coli experiments.[7]
Stop Solution 1 M Na₂CO₃Effectively stops the reaction and enhances the color of the product.[4]

Visualizations

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_enzyme Prepare Enzyme Sample (e.g., cell lysate or purified enzyme) mix Combine Enzyme and Buffer prep_enzyme->mix prep_buffer Prepare Assay Buffer (e.g., Z-Buffer, pH 7.0) prep_buffer->mix prep_substrate Prepare Substrate Solution (e.g., 4 mg/mL ONPG) start Add Substrate to Start Reaction prep_substrate->start equilibrate Equilibrate at Optimal Temperature (e.g., 37°C) mix->equilibrate equilibrate->start incubate Incubate and Monitor Color Change start->incubate stop Add Stop Solution (e.g., 1M Na2CO3) incubate->stop measure Measure Absorbance at 420 nm stop->measure calculate Calculate Enzyme Activity measure->calculate

Caption: General workflow for a chromogenic ONP-based enzyme assay.

G cluster_reaction Enzymatic Reaction Substrate This compound (Colorless Substrate) Enzyme Protease Substrate->Enzyme Products Z-Ile + o-Nitrophenol (Yellow Product) Enzyme->Products Hydrolysis G start Problem: Inconsistent or Unexpected Results no_signal No/Low Signal start->no_signal Low Signal? high_bg High Background start->high_bg High Background? fast_rxn Reaction Too Fast start->fast_rxn Fast Reaction? check_enzyme Check Enzyme Activity (Positive Control) no_signal->check_enzyme check_reagents Check Reagents (Missing Component?) no_signal->check_reagents check_conditions Check Assay Conditions (pH, Temp) no_signal->check_conditions check_substrate Check Substrate (Freshly Prepared?) high_bg->check_substrate check_neg_ctrl Check Negative Control for Contamination high_bg->check_neg_ctrl dilute_enzyme Dilute Enzyme Sample fast_rxn->dilute_enzyme reduce_time Reduce Incubation Time fast_rxn->reduce_time

References

Technical Support Center: Z-Ile-ONp Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Ile-ONp (N-Carbobenzoxy-L-isoleucine p-nitrophenyl ester) assay. The content is designed to address specific issues, particularly high background signals, that may be encountered during experimentation.

Troubleshooting Guide: High Background Signal

A high background signal in the this compound assay can mask the true enzymatic activity, leading to inaccurate and unreliable results. The following guide provides a systematic approach to identifying and mitigating the common causes of elevated background absorbance.

Problem: High absorbance in "no-enzyme" or "blank" control wells.

This indicates that the chromophore (p-nitrophenol) is being released through non-enzymatic means. The primary causes and troubleshooting steps are outlined below.

Potential Cause Explanation Troubleshooting Steps
Substrate Instability (Auto-hydrolysis) The this compound substrate can spontaneously hydrolyze, especially under non-optimal pH and temperature conditions, releasing p-nitrophenol.[1] This is a common cause of high background in assays using p-nitrophenyl esters.1. Prepare Substrate Fresh: Always prepare the this compound solution immediately before use.[1] 2. Protect from Light: Store the solid substrate and prepared solutions protected from light to minimize degradation.[1] 3. Optimize pH: The optimal pH for chymotrypsin activity is typically between 7.5 and 9.0.[1] However, higher pH can increase the rate of auto-hydrolysis. Perform a pH optimization experiment to find a balance between enzyme activity and substrate stability. 4. Run a "Substrate Only" Blank: Incubate the this compound substrate in the assay buffer without the enzyme for the duration of the experiment to quantify the rate of spontaneous hydrolysis.[1]
Reagent Contamination The assay buffer, substrate solution, or even the enzyme stock may be contaminated with other proteases or microbial growth, leading to non-specific substrate cleavage.[1]1. Use High-Purity Reagents: Ensure all reagents, including water, are of high purity and free from contamination. 2. Filter-Sterilize Buffers: If microbial contamination is suspected, filter-sterilize the assay buffer.[1] 3. Handle Reagents Aseptically: Use sterile pipette tips and tubes to prevent cross-contamination.
Assay Buffer Components Certain components in the assay buffer, such as reducing agents (e.g., DTT), can potentially interfere with the substrate or the chromogenic product.1. Test Buffer Components: If using a non-standard buffer, test each component individually for its effect on the background signal. 2. Consult Literature: Review literature for buffer compositions compatible with chymotrypsin-like protease assays and p-nitrophenyl ester substrates.
Incorrect Plate Reader Settings Improperly blanking the spectrophotometer or using incorrect wavelength settings can result in artificially high absorbance readings.1. Proper Blanking: Use a well containing all reaction components except the enzyme (or in some cases, except the substrate) to blank the plate reader. 2. Verify Wavelength: Ensure the spectrophotometer is set to measure the absorbance of p-nitrophenol at the correct wavelength, which is typically 405-420 nm under alkaline conditions.
Particulate Matter in Sample The presence of precipitates or other particulate matter in the sample can cause light scattering, leading to artificially high absorbance readings.1. Centrifuge Samples: Before measuring the absorbance, centrifuge the samples to pellet any insoluble material. 2. Filter Samples: If centrifugation is not sufficient, consider filtering the samples through a low-protein-binding filter.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is it used for?

The this compound assay is a colorimetric method used to measure the activity of certain proteases. This compound is a synthetic substrate that, when cleaved by a protease, releases p-nitrophenol, a yellow-colored compound that can be quantified by measuring its absorbance at 405-420 nm. This assay is often used to detect the activity of chymotrypsin and chymotrypsin-like serine proteases, which recognize and cleave peptide bonds after large hydrophobic amino acid residues like isoleucine.

Q2: My results are not reproducible. What could be the cause?

Poor reproducibility can stem from several factors:

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper pipetting techniques, especially for viscous solutions.[1]

  • Temperature Fluctuations: Make sure all reagents and the microplate are equilibrated to the assay temperature before starting the reaction.[1]

  • Inconsistent Incubation Times: Use a multichannel pipette or a repeating pipette to ensure that the reaction is initiated and stopped at consistent times for all wells.

  • Substrate Preparation: As this compound has poor aqueous solubility, inconsistencies in preparing the substrate solution can lead to variability. Ensure the substrate is fully dissolved in an organic solvent before diluting it into the aqueous assay buffer.

Q3: How should I prepare and store the this compound substrate?

Due to its limited solubility in water, this compound should first be dissolved in an organic solvent such as DMSO or ethanol to create a concentrated stock solution. This stock solution should then be diluted to the final working concentration in the assay buffer immediately before use. It is recommended to prepare the working solution fresh for each experiment to minimize auto-hydrolysis.[1] The solid substrate should be stored at -20°C, protected from light and moisture.

Q4: What are the optimal pH and temperature for the this compound assay?

The optimal pH for chymotrypsin activity is generally between 7.5 and 9.0.[1] However, the rate of auto-hydrolysis of p-nitrophenyl esters increases with pH. Therefore, it is advisable to perform a pH optimization study to determine the best balance between enzymatic activity and substrate stability for your specific experimental conditions. The optimal temperature for bovine chymotrypsin is around 50°C, but the assay is often performed at room temperature (25°C) or 37°C for convenience and to minimize substrate degradation.[1]

Q5: What control experiments should I include in my this compound assay?

To ensure the validity of your results, it is essential to include the following controls:

  • No-Enzyme Control (Blank): Contains all reaction components except the enzyme. This control is crucial for determining the level of background signal due to substrate auto-hydrolysis and other non-enzymatic factors.[1]

  • No-Substrate Control: Contains the enzyme and all other reaction components except the this compound substrate. This helps to identify any background signal originating from the enzyme preparation or other reagents.

  • Positive Control: A known concentration of a protease that is active against this compound (e.g., chymotrypsin) to confirm that the assay is working correctly.

  • Inhibitor Control: If testing for inhibitors, a control with the enzyme and substrate but without the inhibitor should be included.

Experimental Protocols

General Protocol for this compound Assay

This protocol provides a general framework for measuring protease activity using the this compound substrate. Optimal conditions (e.g., substrate and enzyme concentrations, incubation time) may need to be determined empirically for your specific enzyme and experimental setup.

Materials:

  • This compound (N-Carbobenzoxy-L-isoleucine p-nitrophenyl ester)

  • Organic solvent (e.g., DMSO or ethanol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂)

  • Protease solution (e.g., chymotrypsin)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in an organic solvent (e.g., DMSO) to a concentration of 10-20 mM.

  • Prepare Working Substrate Solution: Immediately before use, dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 0.1-1 mM).

  • Prepare Enzyme Dilutions: Prepare a series of dilutions of your protease sample in cold Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to the "blank" wells.

    • Add 50 µL of the diluted enzyme solutions to the "sample" wells.

  • Initiate Reaction: Add 150 µL of the working substrate solution to all wells.

  • Incubation: Incubate the plate at the desired temperature (e.g., 25°C or 37°C).

  • Measure Absorbance: Measure the absorbance at 410 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) in a kinetic mode. Alternatively, for an endpoint assay, stop the reaction after a fixed time by adding a stop solution (e.g., 1 M Na₂CO₃) and then measure the final absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Calculate the rate of reaction (change in absorbance per unit time) from the linear portion of the kinetic curve.

    • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol under the assay conditions.

Visualizations

This compound Assay Workflow

Z_Ile_ONp_Assay_Workflow This compound Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_substrate Prepare this compound Working Solution add_reagents Add Reagents to Microplate Wells prep_substrate->add_reagents prep_enzyme Prepare Enzyme Dilutions prep_enzyme->add_reagents initiate_reaction Initiate Reaction with Substrate Addition add_reagents->initiate_reaction incubate Incubate at Controlled Temperature initiate_reaction->incubate measure_abs Measure Absorbance at 410 nm (Kinetic) incubate->measure_abs analyze_data Calculate Reaction Rate (ΔAbs/min) measure_abs->analyze_data determine_activity Determine Enzyme Activity analyze_data->determine_activity High_Background_Troubleshooting Troubleshooting High Background Signal cluster_causes Potential Causes cluster_solutions Solutions start High Background Signal in Blank/Control cause1 Substrate Auto-hydrolysis start->cause1 cause2 Reagent Contamination start->cause2 cause3 Buffer Interference start->cause3 cause4 Incorrect Reader Settings start->cause4 sol1 Prepare fresh substrate Optimize pH Protect from light cause1->sol1 sol2 Use high-purity reagents Filter-sterilize buffers Use aseptic technique cause2->sol2 sol3 Test buffer components individually cause3->sol3 sol4 Properly blank reader Verify wavelength cause4->sol4

References

Technical Support Center: Optimizing Z-Ile-ONp Substrate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Z-Ile-ONp (N-benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester) as a chromogenic substrate, primarily for chymotrypsin and other related proteases. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and for which enzyme is it a substrate?

A1: this compound is a synthetic chromogenic substrate used to assay the activity of certain proteases. The "Z" represents a benzyloxycarbonyl protecting group, "Ile" stands for the amino acid isoleucine, and "ONp" is the p-nitrophenyl ester leaving group. Chymotrypsin is a well-known serine protease that preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acid residues such as tryptophan, tyrosine, phenylalanine, and isoleucine. Therefore, this compound is a suitable substrate for assaying chymotrypsin activity. Upon enzymatic cleavage, p-nitrophenol is released, which is a yellow-colored compound that can be quantified spectrophotometrically.

Q2: What is the principle of the this compound assay?

A2: The enzymatic assay is based on the hydrolysis of the ester bond in this compound by a protease like chymotrypsin. This reaction releases p-nitrophenol (pNP), which, in its phenolate form at slightly alkaline pH, has a distinct yellow color with a maximum absorbance at approximately 405-420 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity under the given conditions.

Q3: What are the typical starting concentrations for this compound in an assay?

A3: The optimal concentration of this compound should be determined empirically for each specific experimental setup. However, a common starting point is to test a range of concentrations from below to above the expected Michaelis constant (Km). A typical starting range for similar p-nitrophenyl ester substrates is between 0.1 mM and 2 mM. It is crucial to perform a substrate concentration curve to determine the saturating concentration for your specific enzyme and conditions.

Q4: I am having trouble dissolving the this compound substrate. What should I do?

A4: Z-protected amino acid esters often have limited solubility in aqueous buffers. It is standard practice to first dissolve the this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol to create a concentrated stock solution.[1] This stock solution can then be diluted into the aqueous assay buffer. It is important to keep the final concentration of the organic solvent in the assay low (typically <5% v/v) as it can affect enzyme activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or very low signal (no yellow color development) 1. Inactive enzyme. 2. Incorrect buffer pH. 3. Presence of an inhibitor. 4. Substrate not added or degraded.1. Use a fresh enzyme preparation or a positive control to verify enzyme activity. 2. Ensure the buffer pH is optimal for the enzyme (typically pH 7.8-8.0 for chymotrypsin).[2] 3. Check all reagents for potential inhibitors. 4. Verify that the this compound stock solution was added to the reaction. Prepare a fresh stock solution if degradation is suspected.
High background signal (yellow color in the absence of enzyme) 1. Spontaneous hydrolysis of this compound. 2. Contaminated reagents.1. Prepare the this compound solution fresh before each experiment. Run a blank reaction without the enzyme to measure the rate of spontaneous hydrolysis and subtract this from the enzyme-catalyzed reaction rate. 2. Use high-purity reagents and water.
Reaction proceeds too quickly (signal saturates immediately) 1. Enzyme concentration is too high. 2. Substrate concentration is too low, leading to rapid depletion.1. Reduce the enzyme concentration in the assay. Perform a dilution series of the enzyme to find an optimal concentration that results in a linear reaction rate over a reasonable time period. 2. Increase the substrate concentration to ensure it is not the limiting factor during the initial phase of the reaction.
Non-linear reaction rate (curve plateaus quickly) 1. Substrate depletion. 2. Product inhibition. 3. Enzyme instability.1. Ensure the substrate concentration is well above the Km value so that the reaction rate is linear for the duration of the measurement.[3] 2. Measure the initial velocity of the reaction where the effect of product inhibition is minimal. 3. Check the stability of the enzyme under the assay conditions (pH, temperature, solvent concentration).
Precipitation observed upon adding substrate to the buffer 1. Low solubility of this compound in the final assay buffer. 2. The concentration of the organic solvent from the stock solution is too low in the final mixture to maintain solubility.1. Increase the final concentration of the organic co-solvent (e.g., DMSO or methanol) slightly, ensuring it does not inhibit the enzyme. A final concentration of 1-5% is generally acceptable. 2. Prepare a more dilute stock solution of the substrate in the organic solvent and add a larger volume to the assay, while keeping the final co-solvent concentration within an acceptable range.

Experimental Protocols

Determining the Optimal this compound Concentration

This protocol outlines the steps to determine the optimal (saturating) concentration of this compound for your chymotrypsin assay.

Materials:

  • α-Chymotrypsin solution of known concentration

  • This compound

  • Dimethyl sulfoxide (DMSO) or Methanol

  • Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8, containing 100 mM CaCl₂)[2]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405-420 nm

  • Cuvettes or microplates

Procedure:

  • Prepare a this compound Stock Solution: Dissolve a known amount of this compound in DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Prepare a Dilution Series of this compound: Prepare a series of dilutions of the this compound stock solution in the Assay Buffer to achieve a range of final concentrations in the assay (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mM). Ensure the final DMSO concentration is constant across all dilutions.

  • Prepare Enzyme Solution: Dilute the α-chymotrypsin in cold 1 mM HCl to a working concentration.

  • Set up the Assay:

    • In a cuvette or microplate well, add the Assay Buffer.

    • Add the diluted this compound solution.

    • Equilibrate the mixture to the desired temperature (e.g., 25°C).[2]

  • Initiate the Reaction: Add a small volume of the diluted enzyme solution to initiate the reaction. Mix quickly and gently.

  • Measure Absorbance: Immediately start monitoring the increase in absorbance at 410 nm over a set period (e.g., 5 minutes), taking readings at regular intervals (e.g., every 15-30 seconds).

  • Determine Initial Velocities: Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.

  • Plot the Data: Plot the initial velocity (V₀) as a function of the this compound concentration. The resulting curve should resemble a Michaelis-Menten plot. The optimal substrate concentration is typically at or above the concentration where the curve begins to plateau (saturating conditions).

Illustrative Kinetic Parameters

The following table provides an example of kinetic parameters that might be obtained for a protease with a p-nitrophenyl ester substrate. The actual values for this compound with chymotrypsin should be determined experimentally.

ParameterIllustrative ValueDescription
Km (Michaelis Constant) 0.5 mMThe substrate concentration at which the reaction rate is half of Vmax. It is an indicator of the affinity of the enzyme for the substrate.
Vmax (Maximum Velocity) 0.1 µmol/min/mgThe maximum rate of the reaction at saturating substrate concentrations.
kcat (Turnover Number) 50 s⁻¹The number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km (Catalytic Efficiency) 1 x 10⁵ M⁻¹s⁻¹A measure of the enzyme's overall efficiency in catalyzing the reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_substrate Prepare this compound Stock Solution (in DMSO) setup Set up Reaction Mixture (Buffer + Substrate) prep_substrate->setup prep_enzyme Prepare Enzyme Working Solution initiate Initiate Reaction (Add Enzyme) prep_enzyme->initiate prep_buffer Prepare Assay Buffer prep_buffer->setup setup->initiate measure Measure Absorbance (410 nm) initiate->measure calc_velocity Calculate Initial Velocities (V₀) measure->calc_velocity plot_data Plot V₀ vs. [Substrate] calc_velocity->plot_data determine_km Determine Kₘ and Vₘₐₓ plot_data->determine_km

Caption: Workflow for determining the kinetic parameters of an enzyme with this compound.

Troubleshooting_Logic start Start Troubleshooting no_signal No or Low Signal? start->no_signal check_enzyme Check Enzyme Activity (Positive Control) no_signal->check_enzyme Yes check_reagents Check Reagents (pH, Substrate Integrity) no_signal->check_reagents Yes high_background High Background? no_signal->high_background No end Problem Resolved check_enzyme->end check_reagents->end run_blank Run Blank (No Enzyme) high_background->run_blank Yes fresh_reagents Use Fresh Reagents high_background->fresh_reagents Yes fast_reaction Reaction Too Fast? high_background->fast_reaction No run_blank->end fresh_reagents->end dilute_enzyme Dilute Enzyme fast_reaction->dilute_enzyme Yes increase_substrate Increase [Substrate] fast_reaction->increase_substrate Yes precipitation Precipitation? fast_reaction->precipitation No dilute_enzyme->end increase_substrate->end adjust_solvent Adjust Co-solvent % precipitation->adjust_solvent Yes precipitation->end No adjust_solvent->end

Caption: A logical troubleshooting guide for common issues in this compound assays.

References

preventing non-enzymatic hydrolysis of Z-Ile-ONp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Ile-ONp (N-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the non-enzymatic hydrolysis of this compound and troubleshooting common issues encountered during its use in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound, or N-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester, is a chromogenic substrate commonly used in enzymatic assays. Upon cleavage by an appropriate enzyme, it releases p-nitrophenol (or p-nitroaniline's analogue), a yellow-colored compound that can be quantified spectrophotometrically to determine enzyme activity.

Q2: Why is my "no enzyme" control showing a high background signal?

A high background signal in the absence of an enzyme is a strong indicator of non-enzymatic hydrolysis of this compound. This spontaneous breakdown of the substrate can be caused by several factors, including improper storage, suboptimal assay conditions (e.g., pH and temperature), or contamination of reagents.

Q3: How can I prevent the spontaneous hydrolysis of this compound?

To minimize non-enzymatic hydrolysis, it is crucial to handle and store this compound correctly. This includes storing it under appropriate conditions (see table below), using freshly prepared reagents, and optimizing your assay parameters, particularly pH and temperature.

Q4: What is the optimal pH for working with this compound?

While the optimal pH for enzymatic activity will vary depending on the specific enzyme being studied, the stability of this compound itself is pH-dependent. p-Nitrophenyl esters are generally more susceptible to hydrolysis under neutral to alkaline conditions.[1] Therefore, it is recommended to prepare stock solutions and conduct assays at a slightly acidic to neutral pH, if compatible with the enzyme's activity profile.

Q5: How should I prepare and store my this compound stock solution?

It is advisable to prepare this compound stock solutions in a dry, inert organic solvent such as dimethyl sulfoxide (DMSO) or dioxane and store them in small aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles. The final concentration of the organic solvent in the assay should be kept low (typically below 1-2%) to avoid interference.[2]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound, focusing on the prevention of its non-enzymatic hydrolysis.

Problem: High Background Absorbance in "No Enzyme" Control

High background absorbance in your negative control wells is a clear sign of substrate degradation. The following troubleshooting workflow can help you pinpoint and resolve the issue.

Logical Workflow for Troubleshooting High Background

Caption: Troubleshooting workflow for high background signal.

Data Summary

The stability of this compound is influenced by several factors. The following table summarizes key parameters and provides recommendations to minimize non-enzymatic hydrolysis.

ParameterRecommendationRationale
pH Maintain a slightly acidic to neutral pH for stock solutions and assay buffers, if compatible with the enzyme.p-Nitrophenyl esters are more prone to hydrolysis at neutral to alkaline pH.[1]
Temperature Store stock solutions at -20°C or below. Perform assays at the lowest temperature compatible with enzymatic activity.Higher temperatures accelerate the rate of hydrolysis.[1]
Storage (Solid) Store in a cool, dry, and dark place.Minimizes degradation from moisture and light.
Storage (Solution) Prepare stock solutions in a dry, inert organic solvent (e.g., DMSO) and store in aliquots at -20°C or colder.Prevents repeated freeze-thaw cycles and exposure to water.
Reagents Use high-purity water and reagents. Prepare buffers fresh.Contaminants can catalyze the hydrolysis of the substrate.
Solvent Concentration Keep the final concentration of organic solvents (e.g., DMSO) in the assay low (typically <1-2%).High concentrations of some organic solvents can interfere with the assay or affect substrate stability.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Assay Procedure to Minimize Non-enzymatic Hydrolysis

  • Prepare all assay buffers and reagent solutions fresh using high-purity water.

  • Thaw a single aliquot of the this compound stock solution immediately before use.

  • On the day of the experiment, dilute the this compound stock solution to the desired working concentration in the assay buffer.

  • Set up your assay plate, including "no enzyme" control wells that contain all components except the enzyme.

  • Initiate the reaction by adding the enzyme to the appropriate wells.

  • Monitor the absorbance at the appropriate wavelength (typically 405-410 nm for p-nitrophenol) over time.

  • Subtract the rate of absorbance change in the "no enzyme" control wells from the rate observed in the enzyme-containing wells to correct for any background hydrolysis.

References

Technical Support Center: Z-Ile-ONp Protease Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Z-Ile-ONp protease assay. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the sensitivity and reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound protease assay?

The this compound (Nα-Carbobenzoxy-L-isoleucine p-nitrophenyl ester) protease assay is a colorimetric method used to measure the activity of certain proteases. The substrate, this compound, is composed of an isoleucine amino acid linked to a p-nitrophenyl (ONp) group, with a Z-group (carbobenzoxy) protecting the N-terminus. When a suitable protease cleaves the ester bond, it releases p-nitrophenol (ONp). In an alkaline solution, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored product that can be quantified by measuring its absorbance at approximately 405-420 nm. The rate of yellow color formation is directly proportional to the protease activity.

Q2: Which proteases can be assayed using this compound?

This compound is a substrate that can be cleaved by proteases with a preference for cleaving after isoleucine residues. The specificity can vary, and it is recommended to test the substrate with your specific protease of interest. It is often used for serine proteases like chymotrypsin and other proteases with similar substrate specificities.

Q3: What are the key parameters to optimize for this assay?

To achieve the highest sensitivity and accuracy, the following parameters should be optimized for your specific experimental conditions:

  • Enzyme Concentration: The concentration of the protease should be in the linear range of the assay, where the reaction rate is proportional to the enzyme concentration.

  • Substrate Concentration: The this compound concentration should ideally be at or above its Michaelis constant (Km) to ensure the reaction rate is not limited by substrate availability.

  • pH: The pH of the reaction buffer can significantly impact enzyme activity. It is crucial to determine the optimal pH for your specific protease.

  • Temperature: Enzyme activity is temperature-dependent. The optimal temperature should be determined, balancing enzyme activity with stability.

  • Incubation Time: The reaction should be monitored over a time course to ensure the measurements are taken during the initial linear phase of the reaction.

Q4: How do I prepare the this compound substrate solution?

This compound has limited solubility in aqueous solutions. It is typically dissolved in an organic solvent like DMSO or ethanol to create a concentrated stock solution. This stock solution is then diluted into the aqueous assay buffer to the final desired concentration. It is important to ensure the final concentration of the organic solvent in the assay is low (usually <1-5%) to avoid inhibiting the enzyme.

Troubleshooting Guide

Issue 1: Low or No Signal
Possible Cause Troubleshooting Step
Inactive Enzyme - Ensure the enzyme has been stored correctly at the recommended temperature. - Avoid repeated freeze-thaw cycles. - Test the enzyme activity with a known, reliable substrate if available.
Suboptimal pH - Determine the optimal pH for your protease by testing a range of pH values.[1] - Ensure the buffer has sufficient buffering capacity to maintain the pH throughout the reaction.
Suboptimal Temperature - Perform the assay at the protease's recommended optimal temperature. - If unknown, test a range of temperatures (e.g., 25°C, 37°C, 50°C).
Insufficient Incubation Time - Increase the incubation time and perform a time-course experiment to find the linear range of the reaction.
Low Enzyme Concentration - Increase the concentration of the enzyme in the reaction.
Inhibitors in Sample - If testing crude samples, consider purifying the sample to remove potential inhibitors. - Include a control with a known amount of purified enzyme to check for inhibition.
Issue 2: High Background Signal
Possible Cause Troubleshooting Step
Substrate Instability (Autohydrolysis) - this compound can spontaneously hydrolyze, especially at high pH and temperature.[2] - Prepare the substrate solution fresh for each experiment. - Run a "no-enzyme" control (substrate in buffer) to measure the rate of autohydrolysis and subtract this from all readings.
Contaminated Reagents - Use high-purity water and reagents to prepare buffers. - Filter-sterilize buffers to prevent microbial growth, which can contain proteases.
Light Scattering - If your sample is turbid, centrifuge it before measuring the absorbance.
Issue 3: Poor Reproducibility
Possible Cause Troubleshooting Step
Inaccurate Pipetting - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to minimize pipetting errors between wells.
Temperature Fluctuations - Ensure all components are equilibrated to the reaction temperature before starting the assay. - Use a temperature-controlled plate reader or water bath for incubation.
Substrate Precipitation - Ensure the final concentration of the organic solvent used to dissolve this compound is not causing the substrate to precipitate in the aqueous buffer. - Visually inspect the wells for any precipitation.

Experimental Protocols

Protocol 1: Determining Optimal pH for Protease Activity
  • Prepare a series of buffers with a pH range relevant to your protease (e.g., pH 6.0 to 9.0 in 0.5 pH unit increments). Common buffers include phosphate, Tris-HCl, and HEPES.

  • Prepare the this compound substrate stock solution in DMSO.

  • For each pH value, set up the following reactions in a 96-well plate:

    • Sample: Assay buffer, protease solution, and this compound solution.

    • No-Enzyme Control: Assay buffer and this compound solution.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Calculate the initial reaction rate (V₀) for each pH value by determining the slope of the linear portion of the absorbance vs. time plot.

  • Plot the reaction rate against pH to determine the optimal pH.

Protocol 2: Standard this compound Protease Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer at the predetermined optimal pH for your protease (e.g., 50 mM Tris-HCl, pH 8.0).

    • This compound Stock Solution: Dissolve this compound in DMSO to a concentration of 100 mM. Store at -20°C.

    • Enzyme Solution: Dilute the protease to the desired concentration in cold assay buffer immediately before use.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of assay buffer to each well.

    • Add 10 µL of the enzyme solution to the sample wells and 10 µL of assay buffer to the no-enzyme control wells.

    • Pre-incubate the plate at the desired temperature for 5 minutes.

    • Initiate the reaction by adding 10 µL of a working dilution of the this compound stock solution (e.g., 10 mM in assay buffer, resulting in a final concentration of 1 mM).

  • Measurement:

    • Immediately start measuring the absorbance at 405 nm in a kinetic plate reader at regular intervals for a set period (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Subtract the rate of the no-enzyme control from the rate of the sample wells.

    • Calculate the protease activity using the Beer-Lambert law (Activity ∝ ΔAbs/Δt). The molar extinction coefficient for p-nitrophenol at 405 nm is approximately 18,000 M⁻¹cm⁻¹.

Visualizations

Assay_Principle cluster_reaction Protease Reaction cluster_detection Detection This compound This compound (Colorless Substrate) Products Z-Ile + p-Nitrophenol (Yellow Product) This compound->Products Proteolytic Cleavage Protease Protease Protease->this compound Spectrophotometer Spectrophotometer Products->Spectrophotometer Quantification Absorbance Absorbance at 405 nm Spectrophotometer->Absorbance

Caption: Biochemical pathway of the this compound protease assay.

Troubleshooting_Workflow Start Assay Problem (e.g., Low Signal) CheckEnzyme Check Enzyme Activity and Storage Start->CheckEnzyme OptimizepH Optimize Buffer pH CheckEnzyme->OptimizepH Enzyme OK Reassess Re-evaluate Protocol CheckEnzyme->Reassess Enzyme Inactive OptimizeTemp Optimize Temperature OptimizepH->OptimizeTemp pH Optimized OptimizepH->Reassess No Improvement IncreaseConc Increase Enzyme/ Substrate Conc. OptimizeTemp->IncreaseConc Temp Optimized OptimizeTemp->Reassess No Improvement CheckInhibitors Check for Inhibitors IncreaseConc->CheckInhibitors Conc Optimized IncreaseConc->Reassess No Improvement Successful Assay Successful CheckInhibitors->Successful No Inhibitors CheckInhibitors->Reassess Inhibitors Present

Caption: A logical workflow for troubleshooting common assay issues.

References

Technical Support Center: Z-Ile-ONp Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Z-Ile-ONp (Nα-Carbobenzoxy-L-isoleucyl-o-nitrophenyl ester) assay, commonly used for measuring chymotrypsin activity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound assay with chymotrypsin?

The optimal pH for chymotrypsin activity is generally in the neutral to slightly alkaline range. For most chymotrypsins, the highest activity is observed between pH 7.0 and 9.0.[1][2] It is recommended to perform the assay within this range, with a common starting point being pH 7.8 to 8.0.

Q2: How does pH affect the stability of chymotrypsin?

Chymotrypsin exhibits good stability in the pH range of 6 to 11.[1] However, at pH values below 6, the enzyme's activity is significantly inhibited, and it can be denatured at a pH of 4.[2] For storage, chymotrypsin is often dissolved in a slightly acidic solution (e.g., 1 mM HCl) to prevent autolysis, which is more prevalent at higher pH.

Q3: Does the pH of the assay buffer affect the measurement of the product, o-nitrophenol (ONP)?

Yes, this is a critical consideration. The product of the enzymatic reaction, o-nitrophenol (ONP), is a pH indicator. Its absorbance spectrum changes with pH. In acidic to neutral solutions, ONP is predominantly in its protonated, colorless form. In alkaline solutions (typically pH > 7), it deprotonates to the o-nitrophenolate ion, which is yellow and exhibits strong absorbance around 405-420 nm. Therefore, to ensure accurate and sensitive detection of the product, the assay is typically performed at a slightly alkaline pH, or the reaction is stopped with a solution that raises the pH to the alkaline range.

Q4: Can the this compound substrate hydrolyze non-enzymatically?

Yes, non-enzymatic hydrolysis of the this compound substrate can occur, particularly at higher pH values.[3][4] This can contribute to a high background signal (high blank reading). It is essential to run a blank control (without the enzyme) to measure the rate of non-enzymatic hydrolysis under your experimental conditions and subtract this from the rate observed in the presence of the enzyme.

Troubleshooting Guides

Issue 1: High Background Signal (High Blank Reading)

Possible Causes and Solutions:

CauseSolution
Non-enzymatic hydrolysis of this compound The ester bond in this compound can be susceptible to spontaneous hydrolysis, especially at alkaline pH.[3][4] Lowering the assay pH slightly (e.g., to 7.5) may reduce the background. Always include a blank control (all reaction components except the enzyme) and subtract its rate from the sample rates.
Contaminated reagents Prepare fresh buffers and substrate solutions. Ensure that the water used is of high purity.
Presence of other proteases in the sample If your sample is not purified chymotrypsin, other proteases may be cleaving the substrate. Use specific chymotrypsin inhibitors in a control reaction to confirm that the observed activity is from chymotrypsin.
Issue 2: Low or No Signal

Possible Causes and Solutions:

CauseSolution
Suboptimal pH Ensure the assay buffer pH is within the optimal range for chymotrypsin (pH 7.0-9.0).[1][2] Prepare fresh buffer and verify its pH.
Inactive enzyme The enzyme may have lost activity due to improper storage or handling. Chymotrypsin should be stored under conditions that minimize autolysis. Prepare fresh enzyme dilutions before the assay.
Incorrect detection wavelength The absorbance of the o-nitrophenolate product is maximal around 405-420 nm. Ensure your spectrophotometer is set to the correct wavelength.
Insufficient reaction time or enzyme concentration The rate of the reaction may be too low to detect. Try increasing the incubation time or the enzyme concentration.
Issue 3: Inconsistent Results

Possible Causes and Solutions:

CauseSolution
Fluctuations in temperature Enzyme activity is sensitive to temperature. Ensure that all components are at the assay temperature before initiating the reaction and maintain a constant temperature throughout the measurement.
Inaccurate pipetting Use calibrated pipettes and ensure thorough mixing of the reaction components.
pH drift in the buffer The buffer capacity may be insufficient to maintain a constant pH throughout the reaction, especially if the reaction produces or consumes protons. Use a buffer with a pKa close to the desired assay pH and at an adequate concentration.

Data Presentation

Table 1: Effect of pH on Chymotrypsin Activity and Stability

pH RangeChymotrypsin ActivityChymotrypsin StabilityReference
< 6.0Significantly inhibitedReduced[2]
7.0 - 9.0OptimalStable[1][2]
> 9.0DecreasingStable up to pH 11[1]

Table 2: pH-Dependent Absorbance of o-Nitrophenol (ONP)

pHMolar Extinction Coefficient (ε) at ~400 nmColor
< 7.0LowColorless
> 8.0HighYellow

Experimental Protocols

Detailed Methodology for this compound Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8. Prepare fresh and verify the pH.

  • Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin (e.g., 1 mg/mL) in 1 mM HCl to minimize autolysis. Store in aliquots at -20°C.

  • Working Chymotrypsin Solution: Immediately before use, dilute the chymotrypsin stock solution to the desired concentration in the assay buffer.

  • This compound Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO or methanol.

  • Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration.

2. Assay Procedure:

  • Set up the reactions in a 96-well plate or cuvettes.

  • Add the assay buffer to each well/cuvette.

  • Add the working chymotrypsin solution to the sample wells. For the blank wells, add an equal volume of assay buffer.

  • Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the working substrate solution to all wells.

  • Immediately start monitoring the increase in absorbance at 405 nm (or a suitable wavelength for o-nitrophenol detection) over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a sufficient duration to obtain a linear rate.

3. Data Analysis:

  • Plot the absorbance values against time for each sample and the blank.

  • Determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/Δt).

  • Subtract the rate of the blank from the rates of the samples to correct for non-enzymatic hydrolysis.

  • Calculate the chymotrypsin activity using the Beer-Lambert law: Activity (mol/min/mg) = (Corrected Rate * Reaction Volume) / (ε * Path Length * Enzyme Amount)

    • ε is the molar extinction coefficient of o-nitrophenol at the specific pH and wavelength.

Visualizations

Enzymatic_Reaction cluster_reactants Reactants cluster_products Products Chymotrypsin Chymotrypsin (Enzyme) Z_Ile_ONp This compound (Substrate) Chymotrypsin->Z_Ile_ONp Catalyzes Hydrolysis Z_Ile Z-Isoleucine Z_Ile_ONp->Z_Ile Cleavage ONP o-Nitrophenol (ONP) Z_Ile_ONp->ONP Release Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate) B Reaction Setup (Plate/Cuvettes) A->B C Pre-incubation (Temperature Equilibration) B->C D Reaction Initiation (Add Substrate) C->D E Data Acquisition (Spectrophotometric Reading) D->E F Data Analysis (Calculate Rates) E->F Troubleshooting_pH Start Problem with Assay Results? High_Background High Background? Start->High_Background Low_Signal Low Signal? Start->Low_Signal High_Background->Low_Signal No Check_Blank Check Blank for Non-enzymatic Hydrolysis High_Background->Check_Blank Yes Verify_pH Verify Assay Buffer pH is in Optimal Range (7.0-9.0) Low_Signal->Verify_pH Yes Lower_pH Consider Lowering Assay pH (e.g., to 7.5) Check_Blank->Lower_pH Check_Enzyme_Stability Ensure Enzyme was Stored at Appropriate pH Verify_pH->Check_Enzyme_Stability Check_ONP_Detection Ensure Assay pH is Alkaline for ONP Detection Check_Enzyme_Stability->Check_ONP_Detection

References

Technical Support Center: Z-Ile-ONp Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the Z-Ile-ONp (N-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester) assay. It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to inconsistent results.

Understanding the this compound Assay

The this compound assay is a chromogenic method used to measure the activity of certain proteases, particularly chymotrypsin-like serine proteases. The principle involves the enzymatic cleavage of the substrate, this compound. This reaction releases p-nitrophenol (pNP), a yellow chromophore that can be quantified by measuring its absorbance, typically at a wavelength of 405-410 nm. The rate of p-nitrophenol production is directly proportional to the enzyme's activity.[1][2]

Enzymatic Reaction Mechanism

The core of the assay is the enzyme-catalyzed hydrolysis of the this compound substrate.

G Figure 1. This compound Enzymatic Cleavage cluster_0 Figure 1. This compound Enzymatic Cleavage cluster_1 Figure 1. This compound Enzymatic Cleavage Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex Binds This compound (Substrate) This compound (Substrate) This compound (Substrate)->Enzyme-Substrate Complex Binds Free Enzyme Enzyme Enzyme-Substrate Complex->Free Enzyme Releases p-Nitrophenol (Yellow Product) p-Nitrophenol (Yellow Product) Enzyme-Substrate Complex->p-Nitrophenol (Yellow Product) Cleavage & Release Z-Isoleucine Z-Isoleucine Enzyme-Substrate Complex->Z-Isoleucine

Caption: Enzymatic cleavage of this compound releases a quantifiable yellow product.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for measuring the product of the this compound assay?

A1: The released product, p-nitrophenol (pNP), is typically measured at a wavelength between 405 nm and 410 nm under alkaline conditions.[1][3] This range provides the highest sensitivity as it corresponds to the peak absorbance of the yellow p-nitrophenolate ion.[3] It is critical to ensure the final pH of all samples and standards is consistent and sufficiently alkaline to achieve full color development.[3][4]

Q2: Why is the pH of the reaction so important?

A2: The pH is critical for two main reasons. First, enzyme activity is highly dependent on pH, and the target protease will have an optimal pH range for activity. Second, the absorbance spectrum of the p-nitrophenol product is pH-dependent.[3][4] At an alkaline pH, p-nitrophenol is converted to the p-nitrophenolate ion, which is bright yellow and absorbs strongly around 405-410 nm.[3] At neutral or acidic pH, the color is less intense, which will lead to an underestimation of enzyme activity. Therefore, a stop solution is often used to raise the pH uniformly across all samples before measurement.[5]

Q3: Can I perform this assay as a kinetic or endpoint measurement?

A3: Both methods are possible. In a kinetic assay , the absorbance is monitored continuously over time, and the initial reaction velocity (V₀) is calculated from the linear portion of the absorbance curve.[2] This is often the preferred method as it provides more detailed information about the enzyme's kinetics. In an endpoint assay , the reaction is allowed to proceed for a fixed period and then stopped by adding a solution (e.g., strong base) that halts the enzyme and ensures full color development of the pNP product.[6] The final absorbance is then read. Endpoint assays are simpler but can be less accurate if the reaction rate is not linear over the entire incubation period.

Troubleshooting Inconsistent Results

Inconsistent or non-reproducible results are common issues in chromogenic assays. This guide will help you diagnose the potential cause.

G Figure 2. Troubleshooting Workflow for Inconsistent Results start Start | Inconsistent Results q1 High Background Signal? (High absorbance in 'no enzyme' control) start->q1 Check Negative Controls q2 No or Very Low Signal? (Absorbance close to blank) q1->q2 No sol1 Substrate Autohydrolysis | - Lower pH/temperature - Prepare substrate fresh - Reduce incubation time q1->sol1 Yes q3 Poor Replicate Precision? (High CV% between identical wells) q2->q3 No sol2 Inactive Enzyme/Substrate | - Check enzyme storage/handling - Verify substrate integrity - Confirm buffer components q2->sol2 Yes sol3 Incorrect Wavelength/pH | - Check reader settings (405-410 nm) - Verify final pH is alkaline q2->sol3 Yes sol4 Pipetting Error | - Calibrate pipettes - Use reverse pipetting for viscous solutions - Ensure proper mixing q3->sol4 Yes sol5 Temperature Fluctuation | - Pre-incubate plates/reagents - Ensure uniform heating of plate reader q3->sol5 Yes

Caption: A decision tree to diagnose common sources of assay variability.

Problem 1: High Background Signal

Q: Why is the absorbance in my negative control (no enzyme) wells abnormally high?

A: A high background signal can obscure results and is often caused by the spontaneous breakdown of the substrate (autohydrolysis).[7][8]

Potential CauseRecommended Action
Substrate Autohydrolysis The this compound substrate may be unstable under your assay conditions (e.g., high pH, high temperature).[7] Prepare the substrate solution fresh for each experiment.[5] Consider lowering the incubation temperature or reducing the incubation time.[7]
Contaminated Reagents Buffers or water may be contaminated with other proteases or substances that cause substrate breakdown. Use fresh, high-purity reagents.
Sample Matrix Interference Complex samples (like cell lysates or soil extracts) may contain endogenous colored compounds that absorb at 410 nm.[3][9] Run a "sample blank" control containing the sample and all reagents except the this compound substrate to measure and subtract this background.
Problem 2: No or Very Low Signal

Q: My wells with enzyme show little to no color change compared to the blank. What went wrong?

A: This indicates that the enzymatic reaction is not occurring as expected.

Potential CauseRecommended Action
Inactive Enzyme The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles. Always store enzymes under recommended conditions and prepare dilutions freshly.
Incorrect Assay Buffer The pH of the buffer may be outside the optimal range for the enzyme, or the buffer may contain an inhibitor (e.g., chelating agents for metalloproteases). Verify the buffer's pH and composition.
Degraded Substrate The this compound substrate may have degraded during storage. Ensure it is stored in a cool, dark, and dry place.[1]
Insufficient Incubation Time/Temp The reaction may not have had enough time or the temperature may be too low for sufficient product to form.[10] Ensure the incubation is performed at the optimal temperature for the enzyme (e.g., 37°C).[1][6]
Problem 3: Poor Reproducibility (Inconsistent Replicates)

Q: My replicate wells show a high degree of variation. Why?

A: Poor reproducibility often points to technical inconsistencies in the execution of the assay.[3]

Potential CauseRecommended Action
Pipetting Inaccuracy Small errors in pipetting the enzyme or substrate can lead to large variations in results.[3] Ensure pipettes are properly calibrated and use correct pipetting techniques. For viscous enzyme solutions, consider reverse pipetting.
Temperature Fluctuations Enzyme activity is highly sensitive to temperature.[3][4] Ensure that the microplate and all reagents are pre-warmed to the assay temperature.[2] Check for temperature gradients across the plate reader's incubation chamber.
Inadequate Mixing Failure to properly mix the reagents in the wells upon addition of the enzyme or substrate can lead to inconsistent reaction initiation. Gently mix the plate after adding reagents.
Sample Turbidity Particulates or turbidity in complex samples can scatter light and lead to erroneously high and variable absorbance readings.[3] Centrifuge samples to pellet debris before running the assay.[5]

Standard Experimental Protocol

This protocol provides a general framework. It should be optimized for your specific enzyme and experimental conditions.

G Figure 3. General this compound Assay Workflow prep 1. Reagent Preparation - Prepare Assay Buffer - Dissolve Substrate (e.g., in DMSO) - Prepare Enzyme Dilutions plate 2. Plate Setup - Add Assay Buffer to wells - Add Enzyme solution to test wells - Add Buffer to 'no enzyme' control wells prep->plate preinc 3. Pre-incubation - Incubate plate at desired  temperature (e.g., 37°C) for 5-10 min plate->preinc init 4. Initiate Reaction - Add Substrate working solution  to all wells to start the reaction preinc->init read 5. Measure Absorbance - Read absorbance at 405-410 nm - Kinetic: Read every 60s for 15-30 min - Endpoint: Incubate, then add Stop Solution & read init->read calc 6. Data Analysis - Calculate reaction rate (V₀) - Subtract background from controls - Determine enzyme activity read->calc

Caption: A standardized workflow for performing the this compound protease assay.

Materials:

  • This compound Substrate

  • Target Protease (e.g., α-chymotrypsin)

  • Assay Buffer (e.g., 0.1 M Tris, pH 7.8-8.6)[1]

  • Solvent for Substrate (e.g., DMSO)[1]

  • Stop Solution (for endpoint assays, e.g., 1 M Na₂CO₃)[5]

  • 96-well microplate

  • Microplate reader capable of reading at 405-410 nm and maintaining temperature[1]

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and adjust the pH to the enzyme's optimum.

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

    • Prepare serial dilutions of the enzyme in assay buffer. Keep enzyme solutions on ice.

  • Assay Setup (96-well plate):

    • Add assay buffer to all wells.

    • Add the enzyme solution to the experimental wells.

    • Add an equal volume of assay buffer (instead of enzyme) to the negative control wells to measure substrate autohydrolysis.[2]

    • Include a blank well with only assay buffer.

  • Pre-incubation:

    • Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes to ensure thermal equilibrium.[2]

  • Reaction Initiation:

    • To start the reaction, add the this compound substrate to all wells. The final concentration of the organic solvent should be kept low (typically <5%) to avoid affecting enzyme activity.

  • Measurement:

    • For Kinetic Assay: Immediately place the plate in the reader and begin monitoring the absorbance at 405-410 nm at regular intervals (e.g., every 60 seconds) for 15-30 minutes.[2]

    • For Endpoint Assay: Incubate the plate at the desired temperature for a fixed time. Stop the reaction by adding the stop solution. Read the final absorbance at 405-410 nm.

  • Data Analysis:

    • For kinetic data, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

    • Subtract the rate of the negative control (autohydrolysis) from the rates of the enzyme-containing wells.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of p-nitrophenol to convert the rate of change in absorbance to the rate of product formation (enzyme activity).

References

Technical Support Center: Refining Z-Ile-ONp Assays for Specific Proteases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing and optimizing the Z-Ile-ONp (N-carbobenzoxy-L-isoleucine-p-nitrophenyl ester) assay for the characterization of specific protease activity.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what is it used for?

The this compound assay is a chromogenic assay used to measure the activity of certain proteases. It utilizes the synthetic substrate N-carbobenzoxy-L-isoleucine-p-nitrophenyl ester. When a protease cleaves this substrate, it releases p-nitrophenol, a yellow chromophore that can be quantified by measuring its absorbance at 405-410 nm. The rate of p-nitrophenol release is directly proportional to the protease activity. This assay is particularly useful for determining the substrate specificity of a protease, especially its preference for amino acid residues at the P1 position (the amino acid residue on the N-terminal side of the scissile bond).

Q2: Which proteases can be assayed with this compound?

This compound is a substrate used to probe the primary specificity of proteases. It is particularly useful for identifying proteases that can hydrolyze ester bonds adjacent to an isoleucine residue. However, some proteases may show low to no activity towards substrates with amino acids that are branched at the beta-carbon of the side chain, like isoleucine. Therefore, this assay can be used to either characterize proteases that do cleave at isoleucine or to confirm the lack of such activity as part of a broader substrate specificity screening.

Q3: What are the key parameters to optimize for this assay?

The key parameters to optimize for a robust and reliable this compound assay include:

  • pH: Protease activity is highly dependent on pH. The optimal pH should be determined by testing a range of buffers.

  • Temperature: Enzyme activity is sensitive to temperature. The optimal temperature for the specific protease should be determined.

  • Enzyme Concentration: The concentration of the protease should be chosen so that the reaction rate is linear over the desired time course.

  • Substrate Concentration: The this compound concentration should ideally be at or near the Michaelis constant (Km) for initial rate measurements, or saturating for endpoint assays.

  • Incubation Time: The incubation time should be sufficient to generate a measurable signal but short enough to ensure the reaction rate remains linear.

Troubleshooting Guide

High background, low signal, or inconsistent results can be common issues when developing a new assay. The following table provides guidance on troubleshooting these problems.

Problem Potential Cause Recommended Solution
High Background Signal (High absorbance in "no enzyme" control) 1. Substrate Instability (Autohydrolysis): this compound may be unstable and spontaneously hydrolyze in the assay buffer.- Test the stability of this compound in the assay buffer at the experimental temperature without the enzyme. - Adjust the pH of the assay buffer, as substrate stability can be pH-dependent.
2. Reagent Contamination: The buffer, substrate solution, or other reagents may be contaminated with other proteases.- Use fresh, high-purity reagents. - Autoclave buffers where possible.
3. Extended Incubation Times: Long incubation times can lead to increased non-enzymatic breakdown of the substrate.- Reduce the incubation time. - Optimize the enzyme concentration to obtain a sufficient signal in a shorter time.
Low Signal-to-Noise Ratio 1. Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the protease's activity.- Perform a systematic optimization of pH and temperature. - Screen different buffer systems.
2. Low Enzyme Activity: The concentration of the active protease may be too low.- Increase the enzyme concentration. - Ensure the enzyme is properly stored and has not lost activity.
3. Substrate Concentration Too Low: The concentration of this compound may be limiting the reaction rate.- Increase the substrate concentration. Perform a substrate titration to determine the Km.
Inconsistent Results (High Variability) 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.- Use calibrated pipettes and proper pipetting techniques. - Prepare master mixes of reagents to reduce pipetting steps.
2. Temperature Fluctuations: Inconsistent temperature control during the assay.- Pre-incubate all reagents and the assay plate at the desired temperature. - Use a temperature-controlled plate reader or water bath.
3. Enzyme Instability: The protease may be unstable under the assay conditions.- Add stabilizing agents such as glycerol or BSA to the enzyme preparation. - Perform the assay as quickly as possible after preparing the enzyme dilution.

Experimental Protocols

I. Determining Optimal pH for Protease Activity

This protocol describes how to determine the optimal pH for a specific protease using the this compound assay.

Materials:

  • Purified protease of interest

  • This compound substrate

  • A series of buffers with overlapping pH ranges (e.g., acetate for pH 4-5.5, phosphate for pH 6-7.5, Tris-HCl for pH 7.5-9)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare a series of assay buffers with different pH values (e.g., in 0.5 pH unit increments).

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and then dilute it to the desired final concentration in each of the assay buffers.

  • Prepare a working solution of the protease in a suitable, neutral pH buffer.

  • Set up the assay plate:

    • To each well, add a defined volume of the appropriate pH buffer containing this compound.

    • Include "no enzyme" control wells for each pH to measure substrate autohydrolysis.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding a small volume of the protease working solution to the appropriate wells.

  • Monitor the change in absorbance at 405-410 nm over time. Take readings at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each pH value.

  • Plot the initial velocity against the pH to determine the optimal pH for the protease.

II. Determining Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure for determining the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for a protease with the this compound substrate.

Materials:

  • Purified protease of interest

  • This compound substrate

  • Optimal assay buffer (determined from the previous protocol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the this compound substrate in the optimal assay buffer. The concentration range should typically span from 0.1 x Km to 10 x Km (an initial estimate of Km may be required from literature or preliminary experiments).

  • Prepare a working solution of the protease at a fixed, optimal concentration in the assay buffer.

  • Set up the assay plate:

    • Add the different concentrations of this compound to separate wells.

    • Include "no enzyme" controls for each substrate concentration.

    • Pre-incubate the plate at the optimal temperature.

  • Initiate the reaction by adding the protease solution to each well.

  • Monitor the absorbance at 405-410 nm kinetically.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot the initial velocity (V₀) versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

Visualizations

Enzymatic_Reaction_Pathway cluster_0 Enzymatic Reaction Protease Protease (E) ES_Complex Enzyme-Substrate Complex (ES) Protease->ES_Complex k1 Substrate This compound (S) Substrate->ES_Complex ES_Complex->Protease k-1 Product1 Z-Ile (P1) ES_Complex->Product1 k2 Product2 p-Nitrophenol (P2) (Yellow Chromophore) ES_Complex->Product2 Enzyme_Regen

Caption: Enzymatic cleavage of this compound by a protease.

Assay_Workflow cluster_workflow This compound Assay Workflow A Prepare Reagents (Buffer, Protease, this compound) B Add Buffer and Substrate to Microplate Wells A->B C Pre-incubate at Optimal Temperature B->C D Initiate Reaction by Adding Protease C->D E Monitor Absorbance at 405-410 nm (Kinetic Reading) D->E F Calculate Initial Velocity (V₀) E->F G Data Analysis (e.g., Michaelis-Menten Plot) F->G

Caption: General workflow for the this compound protease assay.

Validation & Comparative

A Comparative Guide to Chromogenic Protease Substrates: Z-Ile-ONp and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is crucial. Chromogenic substrates are invaluable tools in this endeavor, providing a straightforward and quantifiable method for assessing enzyme kinetics. This guide offers an objective comparison of Z-Ile-ONp (Nα-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester), a substrate for chymotrypsin-like serine proteases, with other commonly used chromogenic and fluorogenic substrates.

Principles of Protease Activity Assays

Protease assays using chromogenic substrates rely on a simple principle: the protease cleaves a specific peptide bond in the synthetic substrate, releasing a chromophore (a colored molecule) or a fluorophore (a fluorescent molecule). The rate of color or fluorescence development is directly proportional to the enzymatic activity. The ideal substrate exhibits high specificity for the target enzyme, favorable kinetic parameters, and good solubility in assay buffers.

This compound is designed to be a specific substrate for chymotrypsin and chymotrypsin-like proteases. The enzyme recognizes and cleaves the ester bond after the isoleucine residue. This releases p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm.

Performance Comparison of Protease Substrates

The efficacy of a protease substrate is primarily determined by its kinetic parameters, the Michaelis constant (K_m_) and the catalytic rate constant (k_cat_). K_m_ is an inverse measure of the substrate's affinity for the enzyme; a lower K_m_ indicates a higher affinity. k_cat_ represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second. The ratio k_cat_/K_m_ is a measure of the enzyme's catalytic efficiency.

While specific kinetic data for this compound is not extensively available in peer-reviewed literature under standardized conditions, we can compare its expected performance with well-characterized alternative substrates for chymotrypsin and other related serine proteases.

Substrate NameAbbreviationTarget Enzyme(s)Reporter GroupKey Kinetic Parameters (for α-Chymotrypsin unless noted)Wavelength (Ex/Em for fluorogenic)
Nα-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester This compound Chymotrypsin-like proteasesp-nitrophenol (pNA)K_m_: Data not widely available, but expected to have moderate affinity. k_cat_: Data not widely available.405 nm
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilideSuc-AAPF-pNAChymotrypsin, Cathepsin G, Chymasep-nitrophenol (pNA)K_m_ = 60 µM[1]405-410 nm[1][2]
N-Benzoyl-L-Tyrosine p-nitroanilideBTPNAChymotrypsinp-nitrophenol (pNA)K_m_ = 0.1-0.2 mM410 nm
N-Boc-Val-Pro-Arg-7-amido-4-methylcoumarinBoc-VPR-AMCThrombin, Trypsin-like proteases7-amido-4-methylcoumarin (AMC)For Thrombin: K_m_ = 21 µM, k_cat_ = 105 s⁻¹[3]360-380 nm / 440-460 nm[4]

Note: The kinetic parameters presented are highly dependent on the specific experimental conditions (e.g., pH, temperature, buffer composition) and may vary between different studies.

Experimental Protocols

A generalized protocol for a continuous spectrophotometric rate determination assay using a p-nitrophenyl ester substrate like this compound is provided below. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials
  • Assay Buffer: 0.1 M Tris-HCl, pH 7.8-8.0

  • Substrate Stock Solution: Prepare a 10-20 mM stock solution of this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO). Store in aliquots at -20°C.

  • Enzyme Solution: Prepare a stock solution of the protease (e.g., α-chymotrypsin) in a buffer that ensures stability (e.g., 1 mM HCl). Dilute to the desired working concentration in the assay buffer immediately before use.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure
  • Prepare Working Substrate Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).

  • Assay Setup:

    • Add assay buffer to the wells of a 96-well microplate.

    • Add the enzyme solution to the appropriate wells.

    • Include a blank control (assay buffer and substrate, no enzyme) to correct for any non-enzymatic hydrolysis of the substrate.

  • Initiate the Reaction: Add the working substrate solution to all wells to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm in the microplate reader at a constant temperature (e.g., 25°C or 37°C). Take readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Plot the absorbance at 405 nm versus time for each reaction.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve. The rate of the reaction is proportional to the slope of this line.

    • The concentration of the product (p-nitrophenol) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol (18,400 M⁻¹cm⁻¹ at pH > 7.5), c is the concentration, and l is the path length.

Visualizing Biological Context

To understand the broader biological relevance of the enzymes targeted by these substrates, it is helpful to visualize the signaling pathways in which they participate.

Protease-Activated Receptor (PAR) Signaling Pathway

Chymotrypsin-like proteases can activate signaling pathways by cleaving cell surface receptors, such as the Protease-Activated Receptor (PAR) family. These are G-protein coupled receptors that are activated by proteolytic cleavage of their extracellular domain.

PAR_Signaling Protease Protease (e.g., Chymotrypsin) PAR Protease-Activated Receptor (PAR) Protease->PAR cleavage Tethered_Ligand Tethered Ligand (exposed) PAR->Tethered_Ligand exposes G_Protein G-Protein (α, β, γ subunits) PAR->G_Protein activates Tethered_Ligand->PAR activates Effector Effector Enzyme (e.g., PLC) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger generates Cellular_Response Cellular Response (e.g., Ca²⁺ release, PKC activation) Second_Messenger->Cellular_Response triggers

Caption: A simplified diagram of the Protease-Activated Receptor (PAR) signaling pathway.

Experimental Workflow for Enzyme Kinetics

The following diagram illustrates the general workflow for determining enzyme kinetics using a chromogenic substrate.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate) Plate Setup 96-well Plate Reagents->Plate Initiate Initiate Reaction (Add Substrate) Plate->Initiate Measure Measure Absorbance (e.g., 405 nm over time) Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Velocity Calculate Initial Velocity (V₀) Plot->Velocity Kinetics Determine Kinetic Parameters (Km, Vmax) Velocity->Kinetics

References

A Comparative Guide to Chromogenic (Z-Ile-ONp) and Fluorogenic Protease Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical decision in the design of robust and reliable protease assays. This guide provides an objective comparison between the chromogenic substrate Z-Ile-ONp (Nα-Carbobenzoxy-L-isoleucine p-nitrophenyl ester) and a representative fluorogenic substrate, Succinyl-Ala-Ala-Pro-Phe-AMC (7-amino-4-methylcoumarin). We will delve into their detection principles, present comparative performance data, and provide detailed experimental protocols to assist in selecting the optimal substrate for your research needs.

Principles of Detection

Chromogenic Substrates (e.g., this compound): These substrates are comprised of a peptide or amino acid sequence recognized by the target protease, linked to a chromophore, typically p-nitroaniline (pNA) or p-nitrophenol (pNP). Enzymatic cleavage of the amide or ester bond releases the chromophore. In its free form, and typically under specific pH conditions, the chromophore exhibits a distinct color, which can be quantified by measuring the change in absorbance over time using a spectrophotometer. The rate of color development is directly proportional to the protease activity.

Fluorogenic Substrates (e.g., Suc-Ala-Ala-Pro-Phe-AMC): These substrates consist of a peptide sequence linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of the fluorophore is quenched. Upon proteolytic cleavage, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity when excited at the appropriate wavelength. This increase in fluorescence is proportional to the enzyme's activity and can be measured with a spectrofluorometer. Fluorogenic assays are generally more sensitive than chromogenic assays, making them suitable for detecting low levels of enzyme activity.

Performance Comparison

ParameterChromogenic Substrate (N-Succinyl-L-phenylalanine-p-nitroanilide)Fluorogenic Substrate (Suc-Ala-Ala-Pro-Phe-AMC)
Enzyme Chymotrypsin-like serine proteaseα-Chymotrypsin
Detection Method Colorimetric (Absorbance at 405-410 nm)Fluorometric (Excitation: ~380 nm, Emission: ~460 nm)
Sensitivity LowerHigher
K_m_ 2.2 mM[1]60 µM
V_max_ 0.045 µmol/mL/min[1]Not explicitly stated, but high turnover is implied by k_cat_
k_cat_ Not explicitly stated77 s⁻¹
Catalytic Efficiency (k_cat_/K_m_) Not explicitly stated1.28 x 10⁶ M⁻¹s⁻¹
Advantages Cost-effective, simple instrumentation (spectrophotometer)High sensitivity, wide dynamic range, suitable for HTS
Disadvantages Lower sensitivity, potential for interference from colored compoundsMore expensive, requires a fluorescence plate reader, potential for quenching by sample components

Note: The kinetic parameters for the chromogenic and fluorogenic substrates were determined using different chymotrypsin-like enzymes and under varied experimental conditions. Therefore, this data should be used as a general guide for comparison.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable results. Below are generalized protocols for protease assays using chromogenic and fluorogenic substrates.

Chromogenic Protease Assay Protocol (using a p-nitroanilide substrate)

Materials:

  • Protease of interest (e.g., Chymotrypsin)

  • Chromogenic substrate (e.g., N-Succinyl-L-phenylalanine-p-nitroanilide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Substrate Solvent (e.g., DMSO)

  • 96-well clear microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of the chromogenic substrate. For N-Succinyl-L-phenylalanine-p-nitroanilide, dissolve it in DMSO to a concentration of 10-20 mM.

  • Prepare working solutions of the protease. Dilute the protease in the assay buffer to the desired concentrations.

  • Set up the assay in a 96-well plate.

    • Add a defined volume of the assay buffer to each well.

    • Add a small volume of the protease working solution to the appropriate wells.

    • Include control wells with no enzyme to measure substrate auto-hydrolysis.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the chromogenic substrate to each well. The final substrate concentration should be optimized, often starting around the K_m_ value.

  • Immediately begin monitoring the change in absorbance at 405-410 nm over time. Take readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. The rate of the reaction is proportional to the slope of this line.

Fluorogenic Protease Assay Protocol (using an AMC substrate)

Materials:

  • Protease of interest (e.g., Chymotrypsin)

  • Fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)

  • Substrate Solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate. For Suc-Ala-Ala-Pro-Phe-AMC, dissolve it in DMSO to a concentration of 10 mM.

  • Prepare working solutions of the protease. Dilute the protease in the assay buffer to the desired concentrations. Due to the higher sensitivity, lower enzyme concentrations are typically required compared to chromogenic assays.

  • Set up the assay in a 96-well black microplate.

    • Add a defined volume of the assay buffer to each well.

    • Add a small volume of the protease working solution to the appropriate wells.

    • Include control wells with no enzyme.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence intensity. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-60 minutes).

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

Visualizations

Chromogenic_Substrate_Mechanism cluster_0 Chromogenic Assay Protease Protease Cleavage Cleavage Protease->Cleavage Chromogenic_Substrate This compound (Substrate) Chromogenic_Substrate->Cleavage Product_1 Z-Ile (Product) Cleavage->Product_1 Product_2 p-Nitrophenol (Chromophore) Cleavage->Product_2 Detection Absorbance at 405 nm Product_2->Detection Fluorogenic_Substrate_Mechanism cluster_1 Fluorogenic Assay Protease Protease Cleavage Cleavage Protease->Cleavage Fluorogenic_Substrate Suc-AAPF-AMC (Quenched Substrate) Fluorogenic_Substrate->Cleavage Product_1 Suc-AAPF (Product) Cleavage->Product_1 Product_2 AMC (Fluorophore) Cleavage->Product_2 Detection Fluorescence (Ex: 380 nm, Em: 460 nm) Product_2->Detection Experimental_Workflow cluster_2 General Experimental Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prepare_Reagents Assay_Setup Set up Assay Plate (Buffer, Enzyme) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at Desired Temperature Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate Pre_incubation->Initiate_Reaction Monitor_Signal Monitor Signal (Absorbance or Fluorescence) Initiate_Reaction->Monitor_Signal Data_Analysis Calculate Initial Velocity Monitor_Signal->Data_Analysis End End Data_Analysis->End

References

Validating Z-Ile-ONp Assay Results: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protease analysis, the validation of assay results is paramount for ensuring data integrity and making informed decisions. This guide provides a comprehensive comparison of the Z-Ile-ONp (N-Carbobenzoxy-L-isoleucine p-nitrophenyl ester) assay with alternative chromogenic substrates, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Chromogenic Substrates

The selection of an appropriate substrate is critical for the accurate assessment of protease activity. The following table summarizes the kinetic parameters for the hydrolysis of various Z-protected amino acid p-nitrophenyl esters by chymotrypsin, a well-characterized serine protease. This data allows for a direct comparison of substrate specificity and enzyme efficiency. Chymotrypsin is known to preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids, particularly those with aromatic side chains.[1][2]

SubstrateAmino Acid Side ChainEnzymeKm (mM)kcat (s-1)kcat/Km (M-1s-1)
This compound Isoleucine (aliphatic, bulky)ChymotrypsinData not readily available in cited literatureData not readily available in cited literatureData not readily available in cited literature
Z-Phe-ONp Phenylalanine (aromatic)Chymotrypsin0.0318.5616,667
Z-Tyr-ONp Tyrosine (aromatic)Chymotrypsin0.051.530,000
Z-Trp-ONp Tryptophan (aromatic)Chymotrypsin0.0134.23,420,000
Z-Val-ONp Valine (aliphatic)Chymotrypsin0.300.0267
Z-Leu-ONp Leucine (aliphatic)Chymotrypsin0.150.251,667
Z-Gly-ONp Glycine (small, non-polar)Chymotrypsin4.300.0030.7

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The data presented here is compiled from various sources for comparative purposes. The lack of readily available kinetic data for this compound highlights a gap in the literature and suggests that while it is a potential substrate, it may be less commonly characterized than others.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible and comparable results. The following is a general methodology for a chromogenic protease assay using a Z-protected amino acid p-nitrophenyl ester substrate.

Materials:
  • Purified protease (e.g., chymotrypsin)

  • This compound or other Z-amino acid-ONp substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:
  • Substrate Preparation: Prepare a stock solution of the Z-amino acid-ONp substrate in DMSO. Further dilute the stock solution with assay buffer to the desired final concentrations.

  • Enzyme Preparation: Prepare a stock solution of the protease in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add a defined volume of assay buffer to each well of the 96-well microplate.

    • Add the substrate solution to each well.

    • Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the enzyme solution to each well.

  • Data Acquisition: Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The release of p-nitrophenol (pNP) from the substrate results in a yellow color, and the rate of its formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Mandatory Visualizations

To further elucidate the principles and workflow of the this compound assay, the following diagrams are provided.

Signaling_Pathway cluster_reaction Enzymatic Reaction cluster_detection Detection Protease Protease This compound This compound (Substrate) Protease->this compound Binds to Products Z-Isoleucine + p-Nitrophenol (pNP) Protease->Products Cleavage This compound->Products pNP p-Nitrophenol (Yellow) Absorbance Measure Absorbance at 405 nm pNP->Absorbance Colorimetric Signal Experimental_Workflow Start Start Substrate_Prep Prepare Substrate Stock (this compound in DMSO) Start->Substrate_Prep Enzyme_Prep Prepare Enzyme Solution in Assay Buffer Start->Enzyme_Prep Assay_Setup Set up Microplate: Buffer + Substrate Substrate_Prep->Assay_Setup Reaction_Start Initiate Reaction with Enzyme Enzyme_Prep->Reaction_Start Equilibration Equilibrate Plate to Assay Temperature Assay_Setup->Equilibration Equilibration->Reaction_Start Data_Acquisition Monitor Absorbance at 405 nm over Time Reaction_Start->Data_Acquisition Data_Analysis Calculate Initial Velocity and Kinetic Parameters Data_Acquisition->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Substrate Specificity of Z-Ile-ONp and Z-Phe-ONp for Chymotrypsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic hydrolysis of two common chromogenic substrates, Z-Ile-ONp (N-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester) and Z-Phe-ONp (N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester), by the serine protease chymotrypsin. Understanding the specificity of chymotrypsin for these substrates is crucial for accurate enzyme kinetic studies, inhibitor screening, and the development of therapeutic agents targeting proteases.

Executive Summary

Chymotrypsin exhibits a strong preference for cleaving peptide bonds C-terminal to large, hydrophobic amino acid residues. Its active site contains a hydrophobic "S1 pocket" that favorably accommodates aromatic side chains. Consequently, Z-Phe-ONp, which possesses an aromatic phenylalanine residue, is a significantly better substrate for chymotrypsin than this compound, which has a bulky but aliphatic isoleucine residue. This difference in specificity is reflected in the kinetic parameters of the enzymatic reaction, with Z-Phe-ONp displaying a higher catalytic efficiency (kcat/Km).

Data Presentation: Comparative Kinetic Parameters

SubstrateAmino Acid Side ChainStructureExpected kcat/Km (relative)Rationale
Z-Phe-ONp Phenylalanine (aromatic)HighThe aromatic phenyl group fits optimally into the hydrophobic S1 binding pocket of chymotrypsin, leading to efficient binding and catalysis.
This compound Isoleucine (aliphatic, β-branched)LowThe bulky, aliphatic, and β-branched side chain of isoleucine results in a less favorable interaction with the S1 pocket compared to aromatic residues, leading to weaker binding and/or a lower catalytic rate.

Note: The relative kcat/Km values are based on the well-documented specificity of chymotrypsin. Absolute values can vary based on experimental conditions.

Experimental Protocols

The following is a detailed protocol for a typical enzyme kinetic assay to compare the hydrolysis of this compound and Z-Phe-ONp by chymotrypsin.

Materials
  • α-Chymotrypsin (from bovine pancreas)

  • This compound (N-Benzyloxycarbonyl-L-isoleucine p-nitrophenyl ester)

  • Z-Phe-ONp (N-Benzyloxycarbonyl-L-phenylalanine p-nitrophenyl ester)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent for dissolving substrates

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Pipettes and other standard laboratory equipment

Procedure
  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL) in cold, dilute HCl (e.g., 1 mM) to ensure stability. Store on ice.

    • Substrate Stock Solutions: Prepare stock solutions of this compound and Z-Phe-ONp (e.g., 10 mM) in DMSO.

    • Assay Buffer: Prepare the Tris-HCl buffer at the desired pH and temperature.

  • Enzyme Kinetic Assay:

    • Set the spectrophotometer to monitor the absorbance at 405 nm, which is the wavelength at which the product, p-nitrophenolate, absorbs light.

    • Equilibrate the assay buffer and cuvettes to the desired temperature (e.g., 25°C).

    • To a cuvette, add the assay buffer and a specific volume of the substrate stock solution to achieve the desired final substrate concentration. Mix gently.

    • Initiate the reaction by adding a small volume of the diluted chymotrypsin solution to the cuvette. The final enzyme concentration should be chosen to ensure a linear rate of product formation for a reasonable period (e.g., 1-5 minutes).

    • Immediately start recording the change in absorbance at 405 nm over time.

    • Repeat the assay for a range of substrate concentrations for both this compound and Z-Phe-ONp.

    • Run a blank reaction for each substrate concentration containing all components except the enzyme to account for any non-enzymatic hydrolysis.

  • Data Analysis:

    • Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of p-nitrophenolate formation can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitrophenolate at pH 8.0 (approximately 18,000 M⁻¹cm⁻¹).

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation (v₀ = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters Vmax and Km.

    • Calculate the catalytic constant (kcat) from the Vmax (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).

    • Calculate the specificity constant (kcat/Km) for each substrate.

Mandatory Visualizations

Enzymatic Hydrolysis of Z-Amino Acid-ONp Substrates

Enzymatic_Hydrolysis Z_Phe_ONp Z-Phe-ONp Chymotrypsin α-Chymotrypsin Z_Phe_ONp->Chymotrypsin High Specificity Z_Ile_ONp This compound Z_Ile_ONp->Chymotrypsin Low Specificity Z_Phe Z-Phe Chymotrypsin->Z_Phe Z_Ile Z-Ile Chymotrypsin->Z_Ile pNP p-Nitrophenol (yellow product) Chymotrypsin->pNP

Caption: Enzymatic hydrolysis of Z-Phe-ONp and this compound by chymotrypsin.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow A Prepare Reagents (Enzyme, Substrates, Buffer) B Set up Spectrophotometer (405 nm, 25°C) A->B C Add Buffer and Substrate to Cuvette B->C D Initiate Reaction with Chymotrypsin C->D E Record Absorbance vs. Time D->E F Calculate Initial Velocity (v₀) E->F G Repeat for Multiple Substrate Concentrations F->G H Plot v₀ vs. [S] G->H I Determine Km and Vmax (Michaelis-Menten Fit) H->I J Calculate kcat and kcat/Km I->J

Caption: Workflow for determining the kinetic parameters of chymotrypsin.

Conclusion

The comparison between this compound and Z-Phe-ONp as substrates for chymotrypsin highlights the enzyme's pronounced specificity for aromatic residues. Due to the favorable interactions between the phenyl side chain of phenylalanine and the S1 pocket of chymotrypsin, Z-Phe-ONp is hydrolyzed with much greater efficiency than this compound. This fundamental difference is critical for designing specific assays and for the rational design of chymotrypsin inhibitors. Researchers should select Z-Phe-ONp or similar aromatic substrates for sensitive and robust chymotrypsin activity assays, while this compound can serve as a useful negative control or a tool to study enzymes with different substrate specificities.

Comparative Analysis of Protease Cross-Reactivity with Z-Ile-ONp

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of various proteases with the synthetic substrate N-α-Cbz-L-isoleucine p-nitrophenyl ester (Z-Ile-ONp). Due to the limited availability of specific kinetic data for this particular substrate in publicly accessible literature, this document focuses on predicting potential reactivity based on known protease specificities and provides a framework for experimental validation.

The primary determinant of a protease's ability to hydrolyze this compound is its specificity for cleaving peptide bonds C-terminal to an isoleucine residue. Isoleucine possesses a bulky, hydrophobic side chain, which dictates the types of proteases that can accommodate it in their S1 binding pocket.

Protease Specificity and Predicted Reactivity

Several classes of proteases exhibit substrate specificities that suggest potential activity towards this compound. The table below summarizes these proteases and their known specificities. It is important to note that the absence of specific kinetic data for this compound necessitates experimental determination to confirm and quantify any predicted reactivity.

Protease FamilyProtease ExampleP1 SpecificityPredicted Reactivity with this compound
Serine Proteases α-ChymotrypsinPrimarily large hydrophobic residues (Tyr, Trp, Phe). Secondary preference for Leu, Met, and Ile [1].Moderate to High . Chymotrypsin's S1 pocket can accommodate bulky hydrophobic side chains.
Elastase (Neutrophil)Small hydrophobic residues (Ala, Val). Does not favor bulky side chains like isoleucine at the P1 position[2][3].Low . The S1 pocket is generally too small to efficiently accommodate the bulky isobutyl side chain of isoleucine.
SubtilisinBroad specificity for hydrophobic residues[4][5][6].Moderate to High . Subtilisin's flexible S1 pocket can often accommodate a variety of hydrophobic residues.
Cysteine Proteases PapainBroad specificity, including basic amino acids, leucine, and glycine. Prefers a large hydrophobic residue at the P2 position[7][8][9].Low to Moderate . While papain has broad specificity, its primary preference is not for bulky hydrophobic residues at the P1 position.

Experimental Protocol for Assessing Protease Activity with this compound

To empirically determine the cross-reactivity of various proteases with this compound, a standardized enzymatic assay can be employed. The following protocol is a general guideline that can be adapted for specific proteases.

Principle: The enzymatic hydrolysis of the colorless substrate this compound by a protease releases p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation is directly proportional to the enzyme's activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm.

Materials:

  • Protease of interest (e.g., Chymotrypsin, Elastase, Subtilisin, Papain)

  • This compound (N-α-Cbz-L-isoleucine p-nitrophenyl ester)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Microplate reader or spectrophotometer capable of reading absorbance at 410 nm

  • 96-well microplates or cuvettes

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.01 mM to 1.0 mM).

  • Enzyme Preparation: Prepare a stock solution of the protease in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.

  • Assay Setup:

    • Add a defined volume of the substrate solution to each well of the microplate.

    • Add a corresponding volume of assay buffer to bring the total volume to a pre-determined level (e.g., 180 µL).

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiation of Reaction:

    • Add a small volume of the enzyme solution (e.g., 20 µL) to each well to initiate the reaction.

    • Mix the contents of the wells thoroughly.

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 410 nm over time using a microplate reader.

    • Record absorbance readings at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ. The specificity constant (k꜀ₐₜ/Kₘ) can then be calculated.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing protease cross-reactivity with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis sub Substrate Preparation (this compound in DMSO & Buffer) setup Assay Setup (Substrate + Buffer in Plate) sub->setup enz Enzyme Preparation (Protease in Buffer) init Reaction Initiation (Add Enzyme) enz->init preinc Pre-incubation (37°C, 5 min) setup->preinc preinc->init acq Data Acquisition (Absorbance at 410 nm) init->acq analysis Kinetic Analysis (V₀, Kₘ, Vₘₐₓ) acq->analysis

Experimental Workflow for Protease Assay

Signaling Pathways of Potentially Cross-Reactive Proteases

Proteases that exhibit cross-reactivity with this compound, such as chymotrypsin and elastase, are known to be involved in various signaling pathways, primarily through the activation of Protease-Activated Receptors (PARs).

Chymotrypsin and Elastase Signaling via PARs:

Both chymotrypsin and neutrophil elastase can cleave the N-terminal extracellular domain of specific PARs, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation and downstream signaling.

  • Chymotrypsin: Has been shown to signal through PAR1 and PAR2, activating calcium and ERK1/2 signaling pathways. This can have physiological consequences in gut homeostasis[10].

  • Elastase: Can activate PAR2, which is linked to insulin secretion and can impact cell viability through the integrin/focal adhesion pathway[11]. It is also involved in the fibrinolysis pathway[12].

The diagram below illustrates a simplified signaling pathway for PAR activation by these proteases.

par_signaling protease Chymotrypsin / Elastase par Protease-Activated Receptor (PAR) protease->par Cleavage & Activation g_protein G-Protein Coupling par->g_protein plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Responses (e.g., Inflammation, Proliferation) ca_release->cellular_response mapk MAPK Pathway (e.g., ERK1/2) pkc->mapk Activates mapk->cellular_response

Protease-Activated Receptor (PAR) Signaling

Conclusion

While direct experimental data on the cross-reactivity of a broad range of proteases with this compound is limited, predictions based on known substrate specificities suggest that serine proteases like chymotrypsin and subtilisin are likely to exhibit activity. In contrast, proteases with a preference for smaller hydrophobic residues, such as elastase, are predicted to have low reactivity. This guide provides a robust experimental framework for researchers to quantitatively assess these predictions and further elucidate the substrate profiles of various proteases. Understanding such cross-reactivity is crucial for the development of specific protease inhibitors and for accurately interpreting data from protease activity assays.

References

A Researcher's Guide to Confirming Protease Activity: Z-Ile-ONp and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is a cornerstone of many experimental workflows. This guide provides an objective comparison of the chromogenic substrate Z-Ile-ONp for the confirmation of protease activity, specifically focusing on the well-characterized serine protease, chymotrypsin. We will delve into its performance in comparison to other widely used colorimetric, fluorometric, and bioluminescent assays, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research needs.

Performance Comparison of Protease Activity Assays

The choice of a protease assay is a critical decision that hinges on factors such as the required sensitivity, throughput, and the nature of the biological sample. While this compound offers a straightforward colorimetric method, a variety of alternative substrates provide enhanced sensitivity and different detection modalities. The following table summarizes key performance metrics for this compound and its alternatives in the context of chymotrypsin activity measurement.

Assay TypeSubstratePrincipleDetection MethodTypical SensitivityKinetic Parameters (for Chymotrypsin)AdvantagesDisadvantages
Colorimetric This compound (Nα-Carbobenzoxy-L-isoleucine p-nitrophenyl ester) Enzymatic cleavage releases p-nitrophenol (ONp), a yellow chromophore.Spectrophotometry (Absorbance at 405-410 nm)Micromolar (µM) rangeKm and Vmax not readily available in literature.Simple, continuous assay; relatively inexpensive.Lower sensitivity compared to other methods; potential for interference from colored compounds.
Colorimetric Suc-Ala-Ala-Pro-Phe-pNA Enzymatic cleavage releases p-nitroaniline (pNA), a yellow chromophore.Spectrophotometry (Absorbance at 405-410 nm)Micromolar (µM) rangeK'm: 89 µM[1]Well-characterized substrate; good specificity for chymotrypsin.Similar sensitivity limitations to this compound; potential for interference.
Fluorometric Glt-Leu-Phe-NH-Meq Cleavage releases the highly fluorescent 7-amino-4-methyl-2-quinolinone (AMeq).FluorometryNanomolar (nM) to Picomolar (pM) rangeDetection limit as low as 0.7 ng of chymotrypsin.High sensitivity; suitable for kinetic studies and high-throughput screening (HTS).Susceptible to quenching by colored compounds; potential for autofluorescence from samples.
Fluorometric Suc-LLVY-AMC Cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC).Fluorometry (Ex/Em = 360/460 nm)Low nanomolar (nM) rangeCan detect as low as 0.01 mU of chymotrypsin.[2]High sensitivity; widely used in commercial kits.[2][3][4][5][6]Potential for photobleaching; requires a fluorescence plate reader.
Bioluminescent 6-(N-acetyl-L-phenylalanyl)-aminoluciferin Cleavage releases aminoluciferin, which is a substrate for luciferase, generating light.LuminometryFemtomolar (fM) to Picomolar (pM) rangeKM = 0.38 mmol/L, kcat = 6.5 s-1[7]Extremely high sensitivity; wide dynamic range; low background signal.Requires the addition of luciferase and ATP; can be more expensive.

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable experimental data. Below are methodologies for the key assays discussed.

Colorimetric Assay using this compound

This protocol is a general guideline for a continuous spectrophotometric assay for chymotrypsin activity using a p-nitrophenyl ester substrate.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 20 mM CaCl2.

  • This compound Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO and then dilute to the desired stock concentration with the Assay Buffer.

  • Chymotrypsin Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl. Dilute to the desired working concentration in Assay Buffer immediately before use.

Procedure:

  • Equilibrate a spectrophotometer to the desired assay temperature (e.g., 25°C or 37°C).

  • To a cuvette, add the appropriate volume of Assay Buffer.

  • Add the this compound working solution to the cuvette to achieve the desired final substrate concentration.

  • Initiate the reaction by adding a small volume of the chymotrypsin solution.

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the increase in absorbance at 405-410 nm over time. The rate of change in absorbance is proportional to the enzyme activity.

Colorimetric Assay using Suc-Ala-Ala-Pro-Phe-pNA

This protocol is adapted from a standard procedure for determining chymotrypsin activity.[8]

Reagents:

  • Assay Buffer: 0.1 M Tris buffer, pH 9.0.

  • Substrate Stock Solution: 50 mg Suc-Ala-Ala-Pro-Phe-pNA in 1 ml DMSO.

  • Working Substrate Solution: Dilute the stock solution in 0.1 M Tris buffer.

  • Chymotrypsin Standard and Samples: Prepare in a suitable buffer (e.g., 10 mM citrate buffer, pH 3.40).

Procedure:

  • Set a spectrophotometer to 405 nm and the cuvette holder to 37.0 ± 0.5°C.[8]

  • Pipette 2.4 ml of the working substrate solution into a cuvette.[8]

  • Add 600 µl of the chymotrypsin standard or sample to the cuvette.[8]

  • Immediately start recording the absorbance at 20-second intervals for 3 minutes.[8]

  • Calculate the rate of change in absorbance per minute (ΔA405/min).

Fluorometric Assay using a Commercial Kit (Generic Protocol)

This protocol is a generalized procedure based on commercially available chymotrypsin activity assay kits.[2][3][6]

Reagents (typically provided in a kit):

  • Chymotrypsin Assay Buffer

  • Chymotrypsin Substrate (e.g., Suc-LLVY-AMC)

  • Chymotrypsin Activator (if starting with chymotrypsinogen)

  • Chymotrypsin Inhibitor (for specificity control)

  • Fluorophore Standard (e.g., Coumarin)

  • Chymotrypsin Positive Control

Procedure:

  • Prepare samples (e.g., cell or tissue lysates) in ice-cold Chymotrypsin Assay Buffer.

  • Prepare a standard curve using the provided fluorophore standard.

  • In a 96-well plate suitable for fluorescence, add samples, positive control, and a reagent background control. For determining specific activity, a set of samples can be pre-incubated with the Chymotrypsin Inhibitor.

  • Prepare a reaction mix containing Chymotrypsin Assay Buffer and the Chymotrypsin Substrate (and Chymotrypsin Activator if needed).

  • Add the reaction mix to all wells to initiate the reaction.

  • Immediately begin measuring the fluorescence (e.g., Ex/Em = 380/460 nm) in a kinetic mode at the recommended temperature for 30-60 minutes.

  • Calculate the chymotrypsin activity by comparing the rate of fluorescence increase to the standard curve.

Bioluminescent Assay for Chymotrypsin

This protocol is based on the use of a pro-luciferin substrate.[7]

Reagents:

  • Assay Buffer: Buffer appropriate for both chymotrypsin and luciferase activity (e.g., Tris-HCl or HEPES buffer, pH 7.8).

  • Substrate Stock Solution: 6-(N-acetyl-L-phenylalanyl)-aminoluciferin dissolved in an appropriate solvent (e.g., DMSO).

  • Luciferase Reagent: A solution containing firefly luciferase and ATP.

  • Chymotrypsin Solution: Prepare a dilution series of chymotrypsin in Assay Buffer.

Procedure:

  • In a white, opaque 96-well plate, add the chymotrypsin solution.

  • Add the pro-luciferin substrate to each well to initiate the chymotrypsin-catalyzed reaction.

  • Incubate for a defined period to allow for the release of aminoluciferin.

  • Add the luciferase reagent to each well.

  • Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of aminoluciferin released, and thus to the chymotrypsin activity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context of chymotrypsin activity, the following diagrams have been generated using Graphviz.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 20 mM CaCl2) E Add Assay Buffer and this compound to Cuvette A->E B Prepare this compound Stock Solution (in DMSO) B->E C Prepare Chymotrypsin Working Solution (in 1 mM HCl) F Initiate reaction by adding Chymotrypsin Solution C->F D Equilibrate Spectrophotometer (e.g., 25°C) D->E E->F G Monitor Absorbance at 405-410 nm F->G H Calculate Rate of Change in Absorbance (ΔA/min) G->H I Determine Protease Activity H->I

Caption: Workflow for a colorimetric chymotrypsin assay using this compound.

Recent research has revealed that beyond its digestive role, chymotrypsin can act as a signaling molecule in the gut, interacting with Protease-Activated Receptors (PARs) on the surface of intestinal epithelial cells.[4][9][10][11][12] This interaction can trigger intracellular signaling cascades, such as the ERK1/2 pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chymotrypsin Chymotrypsin PAR2 PAR2 Chymotrypsin->PAR2 Cleavage & Activation Gq Gq PAR2->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK1_2 ERK1/2 MEK->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates

Caption: Chymotrypsin-induced PAR2 signaling via the ERK1/2 pathway.

References

Z-Ile-ONp as a Substrate for Novel Proteases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of an appropriate substrate is critical for accurate enzyme characterization and inhibitor screening. This guide provides a comparative analysis of Z-Ile-ONp as a substrate, with a focus on its application for chymotrypsin-like proteases, and contrasts its performance with other commonly used chromogenic and fluorogenic substrates.

Performance Comparison of Protease Substrates

The efficiency of a protease substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme. The following table summarizes the kinetic data for this compound and alternative substrates with bovine α-chymotrypsin, a well-characterized serine protease.

SubstrateTypeLeaving GroupKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Chromogenico-NitrophenolData not readily availableData not readily availableData not readily available
N-Succinyl-Ala-Ala-Pro-Phe-pNAChromogenicp-Nitroaniline0.04-0.0975-100~1 x 10⁶
N-Benzoyl-L-Tyrosine p-nitroanilide (BTPNA)Chromogenicp-Nitroaniline0.9 - 1.50.06 - 0.1~67 - 71
N-Glutaryl-Glycyl-Glycyl-L-Phenylalanine β-naphthylamide (GGPNA)Fluorogenicβ-NaphthylamineSensitive down to 1 ng/mLData not readily availableData not readily available
N-Acetyl-L-Tryptophan p-nitroanilideChromogenicp-Nitroaniline--300[1]

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The data presented are compiled from various sources for comparative purposes. Direct comparison is most accurate when data is generated under identical conditions.

Experimental Protocols

General Protocol for α-Chymotrypsin Activity Assay using a p-Nitroanilide Substrate

This protocol describes a continuous spectrophotometric assay to measure the activity of α-chymotrypsin by monitoring the release of p-nitroaniline (pNA) at 405 nm.

Materials:

  • α-Chymotrypsin solution (e.g., in 1 mM HCl with 2 mM CaCl₂)

  • Substrate stock solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA dissolved in DMSO)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Working Solutions:

    • Dilute the α-chymotrypsin stock solution to the desired concentration in Assay Buffer immediately before use.

    • Prepare a series of substrate dilutions in Assay Buffer from the stock solution.

  • Assay Setup:

    • Add a defined volume of Assay Buffer to each well of the microplate or cuvette.

    • Add the chymotrypsin solution to each well/cuvette, except for the blank (add an equal volume of Assay Buffer to the blank).

    • Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate Reaction:

    • Add the substrate solution to all wells/cuvettes to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the increase in absorbance at 405 nm over a set period (e.g., 5-10 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • The concentration of p-nitroaniline released can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is typically ~8,800 M⁻¹cm⁻¹).

    • Determine the kinetic parameters (Km and kcat) by plotting the initial velocities against a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Experimental Workflow for Protease Kinetic Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup Set up Reaction in Microplate/Cuvette (Buffer + Enzyme) prep_enzyme->setup prep_substrate Prepare Substrate Dilutions initiate Initiate Reaction (Add Substrate) prep_substrate->initiate prep_buffer Prepare Assay Buffer prep_buffer->setup preincubate Pre-incubate at Assay Temperature setup->preincubate preincubate->initiate measure Measure Absorbance/Fluorescence (Kinetic Read) initiate->measure calc_velocity Calculate Initial Velocity (V₀) measure->calc_velocity plot_data Plot V₀ vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and kcat fit_model->determine_params

Caption: Workflow for a typical in vitro protease kinetic assay.

Catalytic Mechanism of Chymotrypsin

chymotrypsin_mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase ES Enzyme-Substrate Complex (ES) TS1 Tetrahedral Intermediate 1 ES->TS1 Nucleophilic Attack (Ser195) AcylE Acyl-Enzyme Intermediate TS1->AcylE P1 Product 1 (R'-NH2) AcylE->P1 TS2 Tetrahedral Intermediate 2 AcylE->TS2 Water Attack H2O Water H2O->TS2 EP2 Enzyme-Product Complex TS2->EP2 E Free Enzyme EP2->E P2 Product 2 (R-COOH) EP2->P2

Caption: The "Ping-Pong" catalytic mechanism of chymotrypsin.

References

A Comparative Guide to Chromogenic Protease Substrates: Focus on Z-Isoleucine Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of chromogenic substrates used in protease assays, with a specific focus on isoleucine-containing peptides. While direct applications of Z-Ile-ONp (Benzyloxycarbonyl-Isoleucine-o-nitrophenyl ester) are not extensively documented in readily available literature, this guide will focus on the closely related and widely used p-nitroanilide (pNA) substrates, including those containing isoleucine, to provide a practical framework for their application.

Chromogenic substrates are synthetic peptides that, when cleaved by a specific protease, release a colored molecule, or chromophore, most commonly p-nitroaniline (pNA).[1] The rate of color formation is directly proportional to the enzyme's activity and can be easily measured with a spectrophotometer, making these substrates invaluable tools in drug discovery and diagnostics for studying enzyme kinetics and screening for inhibitors.[1]

The specificity of these substrates is determined by the amino acid sequence of the peptide chain, which is designed to mimic the natural cleavage site of the target protease.[1] Protecting groups, such as Benzyloxycarbonyl (Z) or Benzoyl (Bz), are often attached to the N-terminus of the peptide to prevent unwanted side reactions.[2][3]

Comparison of Chromogenic Protease Substrates

The selection of a chromogenic substrate is critical for the successful development of a robust protease assay. Key performance indicators include the Michaelis constant (Kм), which reflects the substrate concentration at which the reaction rate is half of the Vmax, and the catalytic efficiency (kcat/Kм). A lower Kм value generally indicates a higher affinity of the enzyme for the substrate.

Below is a comparison of several commercially available chromogenic substrates, including an isoleucine-containing substrate for Factor Xa, to illustrate the range of available tools.

Substrate NameStructureTarget EnzymeKм (mM)kcat/Kм (mM⁻¹ • sec⁻¹) x 10⁻³
S-2222 Bz-Ile-Glu-Gly-Arg-pNAFactor Xa1.10.09
S-2765 Z-Arg-Gly-Arg-pNAFactor Xa0.260.92
S-2238 D-Phe-Pip-Arg-pNAThrombin0.00726
S-2251 D-Val-Leu-Lys-pNAPlasmin0.400.05
S-2366 pyroGlu-Pro-Arg-pNAActivated Protein C0.200.69
S-2288 D-Ile-Pro-Arg-pNATissue Plasminogen Activator1.00.01

Data sourced from Chromogenix as presented in reference[4].

As the table indicates, S-2222, which contains an N-terminal benzoyl-protected isoleucine, is a specific substrate for Factor Xa.[4][5][6] Its Kм value is in the millimolar range, and it is frequently used in assays for Factor Xa activity and for screening its inhibitors.[4][5] In contrast, S-2238 is a highly sensitive substrate for thrombin, with a Kм in the micromolar range, reflecting a very high affinity.[4]

Experimental Protocols

A generalized protocol for a protease assay using a chromogenic p-nitroanilide substrate is provided below. This protocol should be optimized for the specific enzyme, substrate, and experimental conditions.

Objective: To determine the activity of a protease or to screen for inhibitors using a chromogenic substrate.

Materials:

  • Purified protease of interest

  • Chromogenic substrate (e.g., S-2222 for Factor Xa)

  • Assay buffer (specific to the enzyme, e.g., Tris-HCl with CaCl₂)

  • Inhibitor stock solution (if applicable)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stopping reagent (e.g., 5% Trichloroacetic acid (TCA) or acetic acid) (Optional)

Procedure:

  • Reagent Preparation:

    • Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 37°C).

    • Dissolve the chromogenic substrate in an appropriate solvent (e.g., water or DMSO) to create a stock solution. Further dilute with assay buffer to the desired final concentrations.

    • Dilute the enzyme stock solution in cold assay buffer to a concentration that will yield a linear rate of substrate hydrolysis over the desired time course.

    • If screening inhibitors, prepare a dilution series of the test compounds.

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay components in the following order:

      • Assay Buffer

      • Inhibitor or vehicle control

      • Enzyme solution

    • Pre-incubate the plate at the reaction temperature for a set period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate solution to each well.

    • Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 10-30 minutes).[7] This is a kinetic assay.

    • Alternatively, for an endpoint assay, allow the reaction to proceed for a fixed time and then stop it by adding a stopping reagent. The final absorbance is then read.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve. The slope of this line corresponds to the rate of p-nitroaniline release.

    • For inhibitor studies, plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value.

    • To determine Kм and Vmax, measure the initial velocities at varying substrate concentrations and plot the data using a Lineweaver-Burk or Hanes-Woolf plot.[7]

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Measurement cluster_analysis 4. Data Analysis Reagents Prepare Buffer, Substrate, Enzyme, Inhibitor Setup Add Reagents to Microplate Reagents->Setup Incubate Pre-incubate (Enzyme + Inhibitor) Setup->Incubate Initiate Add Substrate to start reaction Incubate->Initiate Read Kinetic Reading (Absorbance at 405 nm) Initiate->Read Analyze Calculate Velocity, Determine IC50 / Km Read->Analyze

Caption: General workflow for a chromogenic protease assay.

Competitive_Inhibition Competitive inhibitor binds to the same active site as the substrate. E Enzyme (E) ES ES Complex E->ES + S EI EI Complex E->EI + I S Substrate (S) I Inhibitor (I) P Product (P) ES->P k_cat P->E releases

Caption: Mechanism of competitive enzyme inhibition.

References

A Comparative Guide to the Kinetic Performance of Proteases on Nα-Z-L-isoleucine-p-nitrophenyl ester (Z-Ile-ONp)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of various proteases acting on the synthetic substrate Nα-Z-L-isoleucine-p-nitrophenyl ester (Z-Ile-ONp). Due to the limited availability of directly comparable data for this compound across a wide range of proteases, this document also includes kinetic data for these enzymes on structurally similar p-nitroanilide (pNA) substrates to provide a broader perspective on their catalytic efficiencies. The hydrolysis of these substrates releases p-nitrophenol, a chromophore that can be monitored spectrophotometrically to determine enzyme activity.

Comparative Kinetic Data of Proteases

The following table summarizes the kinetic constants (Km, kcat) and the specificity constant (kcat/Km) for several common proteases. It is important to note that direct comparison of catalytic efficiencies is most accurate when the same substrate and experimental conditions are used. Variations in substrates are explicitly mentioned in the table.

ProteaseSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Experimental ConditionsReference
α-Chymotrypsin N-acetyl-L-tryptophan p-nitrophenyl ester0.0023115,500,000pH not specified, 25°C[1]
Subtilisin N-succinyl-L-Phe-p-nitroanilideValue not availableValue not availableValue not availablepH 8.0, 25°C[2]
Trypsin Nα-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA)Value not available0.5171391pH dependent, 25°C[3]
Papain N-acetyl-L-phenylalanylglycine 4-nitroanilide1.53.22133pH 6.0, 25°C, 8.3% (v/v) NN-dimethylformamide[4]
Thermolysin N-[3-(2-furyl)acryloyl]-Gly-L-Leu amideValue not availableValue not availableValue not availablepH-dependent study, 25°C[5]
Pancreatic Elastase succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilideValue not availableValue not availableValue not availablepH not specified, in AOT reverse micelles[6]

Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution, especially when substrates differ.

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of a protease using a p-nitrophenylanilide substrate like this compound. This protocol is based on common methodologies found in the cited literature.[7][8]

Objective: To determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) of a protease for a given p-nitroanilide substrate.

Principle: The protease catalyzes the hydrolysis of the amide bond in the p-nitroanilide substrate, releasing p-nitrophenol. The rate of p-nitrophenol release is monitored by measuring the increase in absorbance at 410 nm.

Materials:

  • Purified protease of interest (e.g., Chymotrypsin, Subtilisin, etc.)

  • Substrate: Nα-Z-L-isoleucine-p-nitrophenyl ester (this compound) or other suitable p-nitroanilide substrate

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂ (optimal buffer conditions may vary depending on the protease)

  • Solvent for substrate: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Spectrophotometer capable of reading absorbance at 410 nm

  • 96-well microplate or quartz cuvettes

  • Incubator or water bath to maintain constant temperature (e.g., 25°C or 37°C)

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in a suitable buffer (e.g., 10 mM HCl for chymotrypsin to prevent autolysis). The final enzyme concentration in the assay will need to be determined empirically but is typically in the nanomolar range.

    • Substrate Stock Solution: Prepare a concentrated stock solution of the p-nitroanilide substrate (e.g., 100 mM) in DMF or DMSO.

    • Assay Buffer: Prepare the desired assay buffer and ensure it is equilibrated to the chosen reaction temperature.

  • Assay Setup:

    • Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 5 times the expected Km.

    • To each well of a 96-well plate or a cuvette, add the desired volume of each substrate dilution.

    • Add a sufficient volume of assay buffer to bring the total volume to just below the final reaction volume (e.g., 180 µL in a 200 µL final volume).

    • Include a blank control for each substrate concentration containing the substrate and buffer but no enzyme.

  • Enzyme Reaction and Measurement:

    • Equilibrate the plate or cuvettes containing the substrate solutions at the desired temperature for 5-10 minutes.

    • Initiate the reaction by adding a small volume of the enzyme solution to each well or cuvette (e.g., 20 µL).

    • Immediately start monitoring the increase in absorbance at 410 nm over time. Record data points at regular intervals (e.g., every 15-30 seconds) for a period sufficient to determine the initial linear rate of the reaction (typically 5-10 minutes).

  • Data Analysis:

    • For each substrate concentration, plot absorbance at 410 nm versus time.

    • Determine the initial velocity (V₀) from the slope of the linear portion of the curve. Convert the rate from absorbance units per minute to molar concentration per minute using the molar extinction coefficient of p-nitrophenol under the assay conditions (ε₄₁₀ at pH 8.0 is approximately 8,800 M⁻¹cm⁻¹).

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations [S].

    • Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km.

    • Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

    • Calculate the specificity constant as kcat/Km.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Protease_Catalytic_Cycle E Free Enzyme (Protease) ES Enzyme-Substrate Complex E->ES k1 (Binding) P2 Z-Isoleucine (Product 2) S Substrate (this compound) ES->E k-1 (Dissociation) EP Acyl-Enzyme Intermediate + p-Nitrophenol ES->EP k2 (Acylation) EP->E k3 (Deacylation) P1 p-Nitrophenol (Product 1) H2O Water

Caption: General mechanism of serine protease catalysis.

Experimental_Workflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) setup 2. Set up Reactions (Varying [Substrate]) prep->setup incubate 3. Equilibrate (Constant Temperature) setup->incubate initiate 4. Initiate Reaction (Add Enzyme) incubate->initiate measure 5. Monitor Absorbance (410 nm over time) initiate->measure analyze 6. Data Analysis (Michaelis-Menten Plot) measure->analyze calculate 7. Calculate Kinetic Parameters (Km, kcat, kcat/Km) analyze->calculate

Caption: Experimental workflow for protease kinetic analysis.

References

A Head-to-Head Comparison of Chromogenic Substrates for Protease Assays: Z-Ile-ONp vs. p-Nitroanilide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chromogenic substrate is a critical determinant for the accuracy, sensitivity, and overall success of enzyme kinetic assays. This guide provides a comprehensive comparison of two classes of chromogenic substrates: the o-nitrophenyl (ONp) ester-based substrate, exemplified by Z-Isoleucine-o-nitrophenyl ester (Z-Ile-ONp), and the widely utilized p-nitroanilide (pNA) substrates.

This comparison delves into the fundamental differences in their chemical properties, enzymatic cleavage, and practical applications, with a focus on chymotrypsin as a model serine protease. While direct head-to-head comparative studies are scarce, this guide synthesizes available data to highlight the distinct advantages and disadvantages of each substrate class, enabling a more informed selection for specific research needs.

Principle of Chromogenic Protease Assays

Chromogenic protease assays are fundamental tools for studying enzyme activity. These assays employ synthetic substrates that, upon cleavage by a specific protease, release a chromophore—a molecule that absorbs light at a particular wavelength. The rate of color development is directly proportional to the enzyme's activity, allowing for continuous and quantitative monitoring of the enzymatic reaction.

The core of these substrates consists of an amino acid or peptide sequence that confers specificity for the target enzyme, linked to a chromogenic leaving group. For this compound, the leaving group is o-nitrophenol, while for p-nitroanilide substrates, it is p-nitroaniline.

Key Differences and Performance Comparison

The primary distinction between this compound and p-nitroanilide substrates lies in the chemical nature of their chromogenic leaving groups, which in turn influences their reactivity and the spectrophotometric properties of the released chromophore.

FeatureThis compound (o-Nitrophenyl Ester)p-Nitroanilide Substrates
Chromophore Released o-Nitrophenolp-Nitroaniline
Wavelength of Max. Absorbance (λmax) ~420 nm~405-410 nm
Reactivity Generally more reactive (ester linkage)Generally less reactive (amide linkage)
Physiological Relevance Less representative of natural peptide bondsConsidered a better model for natural peptide substrates[1][2]
Enzyme Specificity Primarily determined by the amino acid (Isoleucine for chymotrypsin)Determined by the peptide sequence (e.g., Suc-Ala-Ala-Pro-Phe for chymotrypsin)

Data Presentation: Kinetic Parameters

A direct quantitative comparison of kinetic parameters is challenging due to the limited availability of data for this compound under conditions identical to those used for common p-nitroanilide substrates. However, we can present representative data for a widely used p-nitroanilide substrate for chymotrypsin to provide a benchmark.

Table 1: Representative Kinetic Parameters for a p-Nitroanilide Substrate with Bovine α-Chymotrypsin

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Suc-Ala-Ala-Pro-Phe-pNABovine α-ChymotrypsinData not consistently available in a single sourceData not consistently available in a single sourceData not consistently available in a single source

Note: Specific kinetic constants for chromogenic substrates can vary significantly depending on the experimental conditions (e.g., pH, temperature, buffer composition). Researchers should always determine these parameters under their specific assay conditions.

Advantages of this compound (o-Nitrophenyl Esters)

While less commonly documented in recent literature for routine protease assays, o-nitrophenyl esters like this compound may offer certain advantages:

  • Higher Reactivity: The ester linkage in this compound is generally more labile than the amide bond in p-nitroanilide substrates. This can lead to a faster rate of hydrolysis, which may be advantageous for detecting low enzyme concentrations or for high-throughput screening applications where rapid signal generation is desirable.

  • Distinct Spectral Properties: The released o-nitrophenol has a maximum absorbance at a slightly different wavelength (~420 nm) compared to p-nitroaniline (~405-410 nm). This might be beneficial in experimental setups where interference from other components at the 405-410 nm range is a concern.

Advantages of p-Nitroanilide Substrates

p-Nitroanilide substrates have become the industry standard for many chromogenic protease assays due to several key advantages:

  • Greater Specificity and Physiological Relevance: The amide bond in p-nitroanilide substrates is a closer mimic of the natural peptide bonds cleaved by proteases. This makes them better models for studying the interaction of proteases with their physiological substrates.[1][2] The ability to synthesize longer peptide sequences attached to the pNA moiety allows for the design of highly specific substrates for a wide range of proteases.

  • Versatility: A vast library of p-nitroanilide substrates with varying peptide sequences is commercially available, providing researchers with a wide selection to target specific proteases with high selectivity.

  • Well-Characterized: Extensive literature is available detailing the kinetic parameters and optimal assay conditions for a multitude of p-nitroanilide substrates with various proteases, providing a solid foundation for new investigations.

Experimental Protocols

Experimental Protocol for a Typical Chymotrypsin Assay using a p-Nitroanilide Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

This protocol provides a general framework for a continuous spectrophotometric rate determination assay. Optimization for the specific enzyme and experimental conditions is recommended.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Suc-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.8-8.0

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare a stock solution of the substrate: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO to a concentration of 10-20 mM.

  • Prepare working solutions of the enzyme: Dilute the α-chymotrypsin stock solution in the assay buffer to the desired concentrations.

  • Set up the assay: In a suitable cuvette or microplate well, add the assay buffer and the substrate stock solution to achieve the desired final substrate concentration.

  • Initiate the reaction: Add a small volume of the diluted enzyme solution to the substrate mixture and mix thoroughly.

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at 405-410 nm over time. The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time plot.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the curve. The molar extinction coefficient of p-nitroaniline (typically around 8,800 M⁻¹cm⁻¹ at 410 nm) can be used to convert the rate of change in absorbance to the rate of product formation.

Experimental Protocol for a Chymotrypsin Assay using this compound

Materials:

  • α-Chymotrypsin

  • Z-Isoleucine-o-nitrophenyl ester (Substrate)

  • Assay Buffer: e.g., 0.1 M Tris-HCl, pH 7.8

  • A suitable organic solvent (e.g., DMSO or acetonitrile) to dissolve the substrate

  • Spectrophotometer or microplate reader capable of measuring absorbance at 420 nm

Procedure:

  • Prepare a stock solution of the substrate: Dissolve this compound in a minimal amount of a suitable organic solvent and then dilute in the assay buffer to the desired concentration.

  • Prepare working solutions of the enzyme: Dilute the α-chymotrypsin stock solution in the assay buffer.

  • Set up and initiate the reaction: Similar to the p-nitroanilide assay, mix the substrate solution and enzyme in a cuvette or microplate well.

  • Monitor the reaction: Monitor the increase in absorbance at approximately 420 nm over time.

  • Data Analysis: Calculate the initial velocity using the molar extinction coefficient of o-nitrophenol under the specific assay conditions.

Signaling Pathways and Experimental Workflows

The enzymatic reactions described are direct cleavage events and do not typically involve complex signaling pathways. The experimental workflow is generally linear, as depicted below.

experimental_workflow sub_prep Substrate Preparation (this compound or pNA-substrate) reaction_setup Reaction Setup (Buffer, Substrate, Enzyme) sub_prep->reaction_setup enz_prep Enzyme Preparation (e.g., Chymotrypsin) enz_prep->reaction_setup data_acq Data Acquisition (Spectrophotometry) reaction_setup->data_acq data_analysis Data Analysis (Kinetic Parameters) data_acq->data_analysis

Caption: A generalized experimental workflow for a chromogenic protease assay.

The enzymatic cleavage of these substrates by a serine protease like chymotrypsin follows a well-established mechanism involving the formation of an acyl-enzyme intermediate.

chymotrypsin_mechanism E_S E + S (Enzyme + Substrate) ES E-S (Michaelis Complex) E_S->ES k1 ES->E_S k-1 Acyl_E E-Acyl + P1 (Acyl-Enzyme Intermediate + Chromophore) ES->Acyl_E k2 E_P2 E + P2 (Regenerated Enzyme + Peptide Fragment) Acyl_E->E_P2 k3 (+H2O)

Caption: Simplified catalytic mechanism of chymotrypsin with a chromogenic substrate.

Conclusion

The choice between this compound and p-nitroanilide substrates depends heavily on the specific experimental goals. For routine, high-specificity protease assays and studies aiming to mimic physiological conditions, the well-characterized and versatile p-nitroanilide substrates are generally the superior choice . Their amide linkage provides a better model for natural peptide bonds, and the extensive availability of different peptide sequences allows for fine-tuning of substrate specificity.

This compound and other o-nitrophenyl esters , due to their higher intrinsic reactivity, may find utility in specific applications such as high-throughput screening where rapid signal generation is paramount, or in instances where the distinct spectral properties of o-nitrophenol offer an advantage. However, for most standard kinetic and inhibitor screening applications, the robustness and physiological relevance of p-nitroanilide substrates make them the preferred tool for researchers in drug development and enzymology.

References

Safety Operating Guide

Proper Disposal Procedures for Z-Ile-ONp: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of Z-Ile-ONp (N-Carbobenzyloxy-L-isoleucine 4-nitrophenyl ester), a common reagent in peptide synthesis. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.

This compound is an activated ester, and its disposal requires a neutralization step to hydrolyze the ester bond, rendering it less reactive and harmful. The primary method for this is alkaline hydrolysis, which cleaves the molecule into two less hazardous compounds: Z-L-isoleucine and p-nitrophenol.

Summary of Disposal Parameters

For quick reference, the key quantitative parameters for the alkaline hydrolysis of this compound are summarized in the table below.

ParameterValue/RangeNotes
Hydrolysis Reagent 1 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH)Use of NaOH will result in a faster reaction.
Solvent Acetone or similar water-miscible organic solventTo ensure complete dissolution of this compound.
Reaction Temperature Room Temperature (20-25°C)The reaction is typically rapid at ambient temperatures.
Reaction Time ~30 minutesCompletion of the reaction is indicated by a persistent yellow color.
Final pH of Solution > 12Ensures complete hydrolysis.

Experimental Protocol: Alkaline Hydrolysis of this compound

This protocol details the chemical neutralization of this compound prior to disposal.

Materials:

  • This compound waste

  • 1 M Sodium Carbonate (Na₂CO₃) or 1 M Sodium Hydroxide (NaOH) solution

  • Acetone (or other water-miscible organic solvent)

  • Appropriate waste container

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Dissolution: In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of acetone. The volume of acetone should be sufficient to fully dissolve the solid.

  • Hydrolysis: Slowly add an equal volume of 1 M sodium carbonate or 1 M sodium hydroxide solution to the dissolved this compound solution while stirring.

  • Observation: A yellow color will develop immediately upon addition of the basic solution. This is due to the formation of the p-nitrophenolate ion, indicating that the hydrolysis reaction is occurring.

  • Completion: Continue stirring for approximately 30 minutes at room temperature to ensure the reaction goes to completion. The persistence of the bright yellow color is a visual confirmation of the presence of the p-nitrophenolate ion.

  • Neutralization (Optional but Recommended): After confirming the completion of hydrolysis, neutralize the resulting solution by adding a suitable acid (e.g., 1 M HCl) dropwise until the pH is between 6 and 8. This step is recommended to reduce the corrosivity of the waste stream.

  • Disposal of Hydrolyzed Solution: The resulting aqueous solution contains Z-L-isoleucine and p-nitrophenol (or their corresponding salts). According to safety data sheets, p-nitrophenol is toxic and harmful to aquatic life.[1] Therefore, the neutralized solution should be collected in a designated aqueous hazardous waste container. Do not pour it down the drain.[1]

  • Final Disposal: The container with the neutralized waste should be clearly labeled and disposed of through your institution's hazardous waste management program.

Disposal Workflow Diagram

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Hydrolysis cluster_2 Verification & Neutralization cluster_3 Final Disposal a This compound Waste c Dissolve in Acetone a->c b Personal Protective Equipment (PPE) d Add 1M NaOH or Na2CO3 c->d e Stir for 30 min at RT d->e f Observe Persistent Yellow Color e->f g Neutralize to pH 6-8 (Optional) f->g h Collect in Aqueous Hazardous Waste g->h i Dispose via Institutional Waste Program h->i

Caption: Workflow for the safe disposal of this compound via alkaline hydrolysis.

Safety and Handling of Hydrolysis Products

The alkaline hydrolysis of this compound results in the formation of Z-L-isoleucine and p-nitrophenol.

  • Z-L-Isoleucine: According to its Safety Data Sheet, Z-L-isoleucine is not classified as a hazardous substance.[2]

  • p-Nitrophenol: This is the more hazardous of the two byproducts. It is toxic if swallowed, in contact with skin, or inhaled, and is toxic to aquatic life.[1] Therefore, the final hydrolyzed solution must be treated as hazardous waste. Personal protective equipment should be worn at all times when handling p-nitrophenol and its solutions.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability in research. Always consult your institution's specific safety guidelines and hazardous waste disposal procedures.

References

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